Product packaging for Potassium hexanitrorhodate(III)(Cat. No.:CAS No. 17712-66-2)

Potassium hexanitrorhodate(III)

Cat. No.: B106653
CAS No.: 17712-66-2
M. Wt: 496.23 g/mol
InChI Key: RKFOKQCKJHAAHS-UHFFFAOYSA-H
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Description

Potassium hexanitrorhodate(III) is a useful research compound. Its molecular formula is K3N6O12Rh-3 and its molecular weight is 496.23 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium hexanitrorhodate(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium hexanitrorhodate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexanitrorhodate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K3N6O12Rh-3 B106653 Potassium hexanitrorhodate(III) CAS No. 17712-66-2

Properties

IUPAC Name

tripotassium;rhodium;hexanitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOKQCKJHAAHS-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3N6O12Rh-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17712-66-2
Record name Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripotassium hexakis(nitrito-N)rhodate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium Hexanitrorhodate(III), K₃[Rh(NO₂)₆]. The document details its synthesis, purification, and key characteristics, including its molecular structure, spectroscopic data, and thermal behavior. While specific quantitative data for some physical properties remain elusive in publicly accessible literature, this guide consolidates available information to serve as a valuable resource. Furthermore, it touches upon the role of rhodium(III) complexes in medicinal chemistry, highlighting the potential of Potassium Hexanitrorhodate(III) as a precursor in the synthesis of novel therapeutic agents.

Introduction

Potassium Hexanitrorhodate(III) is an inorganic coordination compound featuring a central rhodium atom in the +3 oxidation state. The rhodium cation is coordinated to six nitro ligands, forming the hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻. This complex is of interest to researchers as a model system for studying the coordination chemistry of rhodium and as a precursor for the synthesis of other rhodium compounds, including those with potential catalytic and medicinal applications. Rhodium(III) complexes, in general, are being explored for their anticancer properties, making the study of their precursors like Potassium Hexanitrorhodate(III) particularly relevant to drug development professionals.[1][2]

Physical Properties

PropertyValueSource
Chemical Formula K₃[Rh(NO₂)₆][3]
Molecular Weight 496.23 g/mol [3]
Appearance Yellow crystalline solid[4]
Solubility in Water Less soluble than the sodium salt; specific quantitative data not available.[5]
Melting Point Not available.[3]
Decomposition Temperature Not available.
Density Not available.[3]

Chemical Properties and Molecular Structure

Molecular Structure

The hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, possesses an octahedral geometry with the rhodium atom at the center. The six nitro ligands are coordinated to the rhodium ion through the nitrogen atom. This coordination complex is isostructural with other hexanitro complexes, such as those of cobalt(III) and iridium(III), and typically crystallizes in a cubic system.

Spectroscopic Properties

Infrared (IR) spectroscopy is a key technique for characterizing Potassium Hexanitrorhodate(III), particularly for confirming the coordination of the nitro ligands.

Spectroscopic DataValue (cm⁻¹)Source
Symmetric NO₂ Stretch (νₛ) ~1330[5]
Asymmetric NO₂ Stretch (νₐₛ) ~1420[5]

The presence of these characteristic stretching frequencies confirms the coordination of the nitro group through the nitrogen atom (nitro complex) rather than through an oxygen atom (nitrito complex).

Experimental Protocols

Synthesis of Potassium Hexanitrorhodate(III)

The synthesis of Potassium Hexanitrorhodate(III) is typically achieved through the reaction of a rhodium(III) salt with an excess of a nitrite salt in an aqueous solution.[5] The following is a generalized protocol based on available literature.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Sodium nitrite (NaNO₂)

  • Potassium chloride (KCl)

  • Distilled water

  • Ethanol

Procedure:

  • Preparation of Sodium Hexanitrorhodate(III) solution: Dissolve Rhodium(III) chloride hydrate in a minimal amount of distilled water. In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite. A significant stoichiometric excess of sodium nitrite is crucial to drive the reaction to completion.

  • Reaction: Slowly add the Rhodium(III) chloride solution to the stirred sodium nitrite solution. The reaction is typically carried out at a controlled temperature to facilitate the substitution of chloride and aqua ligands with nitro ligands.

  • Precipitation of Potassium Hexanitrorhodate(III): To the resulting solution of sodium hexanitrorhodate(III), add a concentrated solution of potassium chloride. The less soluble potassium salt, K₃[Rh(NO₂)₆], will precipitate out of the solution as a yellow solid.

  • Isolation and Washing: Cool the mixture to ensure complete precipitation. Collect the solid product by filtration. Wash the precipitate with cold distilled water and then with ethanol to remove any remaining soluble impurities.

  • Purification: For higher purity, the crude product can be recrystallized from hot water. Dissolve the solid in a minimum amount of hot distilled water, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them appropriately.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Purification RhCl3 RhCl₃·xH₂O Solution Mix Mix and React RhCl3->Mix NaNO2 Conc. NaNO₂ Solution NaNO2->Mix Add_KCl Add Conc. KCl Solution Mix->Add_KCl Forms Na₃[Rh(NO₂)₆] Precipitate Precipitation of K₃[Rh(NO₂)₆] Add_KCl->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Hot Water Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure K₃[Rh(NO₂)₆]

Synthesis workflow for Potassium Hexanitrorhodate(III).
Infrared (IR) Spectroscopy Characterization

Objective: To confirm the presence of N-coordinated nitro ligands.

Sample Preparation: A small amount of the dried Potassium Hexanitrorhodate(III) sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull can be prepared.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be analyzed for the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group, expected around 1330 cm⁻¹ and 1420 cm⁻¹, respectively.[5]

Thermal Analysis

Expected Thermal Decomposition: The thermal decomposition of Potassium Hexanitrorhodate(III) is expected to involve the loss of the nitro ligands, followed by redox reactions at higher temperatures. The final products are likely to be a mixture of potassium and rhodium oxides.

Experimental Protocol for TGA/DSC (General):

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Instrument Setup: The analysis is performed using a simultaneous TGA/DSC instrument.

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

  • Data Collection: The instrument records the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

Role in Drug Development and Signaling Pathways

Potassium Hexanitrorhodate(III) serves as a valuable precursor for the synthesis of more complex rhodium(III) coordination compounds.[5] Rhodium(III) complexes are actively being investigated as potential anticancer agents.[1][2][6] These complexes can be designed to interact with biological targets such as DNA and proteins, potentially modulating cellular signaling pathways involved in cancer progression.

While there is no direct evidence of Potassium Hexanitrorhodate(III) itself being involved in signaling pathways, its utility lies in providing the [Rh(NO₂)₆]³⁻ anion, which can undergo ligand substitution reactions to create a diverse range of rhodium(III) complexes with tailored biological activities. For instance, the nitro ligands can be replaced by various organic ligands to enhance the complex's stability, solubility, and target specificity. Some rhodium complexes have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction.[6]

PrecursorRole K3RhNO26 K₃[Rh(NO₂)₆] Ligand_Sub Ligand Substitution Reactions K3RhNO26->Ligand_Sub Rh_Complexes Bioactive Rh(III) Complexes Ligand_Sub->Rh_Complexes Biological_Targets Biological Targets (e.g., DNA, Proteins) Rh_Complexes->Biological_Targets Signaling_Pathways Modulation of Signaling Pathways Biological_Targets->Signaling_Pathways Therapeutic_Effect Potential Therapeutic Effect Signaling_Pathways->Therapeutic_Effect

Role as a precursor in developing therapeutic agents.

Conclusion

Potassium Hexanitrorhodate(III) is a foundational compound in rhodium chemistry. While there are gaps in the publicly available quantitative data for some of its physical properties, its synthesis and key chemical characteristics are well-understood. For researchers in drug development, the primary significance of this compound lies in its role as a versatile precursor for the synthesis of novel rhodium(III) complexes with potential therapeutic applications. Further research to fully characterize its physical properties and explore its reactivity would be beneficial for expanding its utility in both materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Crystal Structure of Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆]. Due to the limited availability of a complete, refined crystal structure dataset for potassium hexanitrorhodate(III) in peer-reviewed literature, this guide utilizes crystallographic data from its isostructural analogue, potassium hexanitrocobaltate(III), K₃[Co(NO₂)₆], for quantitative analysis. This approach is common in materials science and provides a robust model for understanding the structural properties of the rhodium complex.

Introduction

Potassium hexanitrorhodate(III) is an inorganic coordination compound featuring a central rhodium atom in the +3 oxidation state octahedrally coordinated to six nitro ligands. This complex is part of a broader family of hexanitrometallate compounds, which are of interest for their applications in analytical chemistry, as precursors for catalysts, and in the synthesis of advanced materials. The [Rh(NO₂)₆]³⁻ anion is kinetically inert, making it an excellent subject for studying ligand substitution reactions and the effects of the d⁶ electron configuration on coordination geometry. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to elucidating its physical and chemical properties.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and structural characterization of potassium hexanitrorhodate(III).

Synthesis of Potassium Hexanitrorhodate(III)

The synthesis of potassium hexanitrorhodate(III) is typically achieved through the reaction of a rhodium(III) salt with an excess of potassium nitrite in an aqueous solution.[1]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Potassium nitrite (KNO₂)

  • Deionized water

  • Glacial acetic acid (optional, for pH adjustment)

Procedure:

  • A solution of rhodium(III) chloride is prepared by dissolving the salt in a minimal amount of deionized water.

  • A separate, concentrated solution of potassium nitrite is prepared. A significant molar excess of potassium nitrite (e.g., a 7:1 molar ratio of KNO₂ to RhCl₃) is used to ensure the complete formation of the hexanitro complex.[1]

  • The rhodium(III) chloride solution is added dropwise to the stirred potassium nitrite solution.

  • The pH of the reaction mixture is carefully adjusted to a weakly acidic range (pH 4-5) using a dilute acid like acetic acid. This helps to prevent the formation of hydroxo species and promotes the desired N-coordination of the nitrite ligand.[1]

  • The reaction mixture is gently heated (e.g., to 60°C) for a period to facilitate the ligand exchange reaction.[1]

  • Upon successful reaction, a yellow precipitate of potassium hexanitrorhodate(III) forms.

  • The mixture is allowed to cool to room temperature, and then further cooled in an ice bath to maximize precipitation.

  • The yellow precipitate is collected by vacuum filtration, washed with cold deionized water, and then with a small amount of ethanol to aid in drying.

  • The product is dried in a desiccator over a suitable drying agent.

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization. A small amount of the synthesized powder is dissolved in a minimum of hot water. The solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. Over several days, well-formed crystals should deposit.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction intensities are integrated, corrected for Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Data Presentation

The following tables summarize the crystallographic data for potassium hexanitrocobaltate(III), which is isostructural with potassium hexanitrorhodate(III).

Table 1: Crystal Data and Structure Refinement for K₃[Co(NO₂)₆]
ParameterValue
Chemical FormulaK₃[Co(NO₂)₆]
Formula Weight452.26 g/mol
Crystal SystemCubic
Space GroupFm-3m
Unit Cell Dimension (a)10.44 Å
Unit Cell Volume1138.0 ų
Z (Formula units per cell)4
Calculated Density2.638 g/cm³
Radiation TypeMo Kα
Wavelength0.71073 Å
Temperature293 K

Data sourced from the Crystallography Open Database, entry 9002657.

Table 2: Selected Bond Lengths and Angles for K₃[Co(NO₂)₆]
Bond/AngleLength (Å) / Angle (°)
Co-N1.986
N-O1.151
K-O2.923
Angle
O-N-O111.4
N-Co-N90.0, 180.0

Data sourced from the Crystallography Open Database, entry 9002657.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of potassium hexanitrorhodate(III).

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Structural Analysis A Prepare Aqueous Solutions of RhCl3 and KNO2 B Mix Solutions under Controlled pH and Temperature A->B C Precipitation of K3[Rh(NO2)6] B->C D Filtration, Washing, and Drying C->D E Recrystallization from Aqueous Solution D->E Crude Product F Slow Cooling to Obtain Single Crystals E->F G Mount Single Crystal F->G High-Quality Crystal H Single-Crystal X-ray Diffraction Data Collection G->H I Structure Solution and Refinement H->I J Final Crystal Structure (Atomic Coordinates, Bond Parameters) I->J

Caption: Experimental workflow for the synthesis and crystal structure analysis of K₃[Rh(NO₂)₆].

References

An In-depth Technical Guide to the Synthesis of Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆]), a key inorganic precursor and model compound in rhodium chemistry. This document outlines the prevalent synthesis strategies, offers detailed experimental protocols, and presents quantitative data where available. The logical workflows of the synthesis processes are illustrated through diagrams for enhanced clarity.

Introduction

Potassium hexanitrorhodate(III) is a stable, yellow crystalline solid featuring a rhodium(III) central atom octahedrally coordinated by six nitro ligands. Its kinetic inertness and well-defined structure make it a valuable starting material for the synthesis of other rhodium(III) complexes through ligand substitution reactions.[1] These subsequent complexes have potential applications in catalysis and medicinal chemistry. This guide focuses on the established methods for the preparation of high-purity Potassium hexanitrorhodate(III).

Synthesis Methodologies

The synthesis of Potassium hexanitrorhodate(III) is primarily achieved through the reaction of a rhodium(III) salt with an excess of a nitrite salt in an aqueous solution.[1] Two main strategies are commonly employed: a direct synthesis method and a more frequently utilized two-step precipitation method.

Direct Synthesis: This method involves the direct reaction of a rhodium(III) salt, such as rhodium(III) chloride, with a stoichiometric excess of potassium nitrite.[1] While conceptually simpler, this approach can sometimes be complicated by the formation of side products and may be less efficient for achieving high purity.

Two-Step Precipitation Method: A more common and often preferred approach involves the initial synthesis of the more soluble sodium hexanitrorhodate(III), followed by an ion exchange reaction with a potassium salt to precipitate the less soluble potassium hexanitrorhodate(III).[1] This method generally allows for better control over purity.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of Potassium hexanitrorhodate(III). Please note that specific yields can vary based on the precise experimental conditions and the purity of the starting materials.

ParameterValueReference
Molecular Formula K₃[Rh(NO₂)₆]
Molecular Weight 496.23 g/mol
Appearance Yellow crystalline solid[1]
Rhodium Oxidation State +3[1]
Coordination Geometry Octahedral[1]
Purity Levels Available 99% (2N), 99.9% (3N), 99.99% (4N)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Potassium hexanitrorhodate(III).

Two-Step Precipitation Method

This method is presented as the primary protocol due to its widespread use and reliability in producing a high-purity product.

Step 1: Synthesis of Sodium Hexanitrorhodate(III) (Na₃[Rh(NO₂)₆])

  • Materials:

    • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

    • Sodium nitrite (NaNO₂)

    • Distilled water

  • Procedure:

    • Dissolve a specific amount of rhodium(III) chloride hydrate in distilled water. For example, 5 g of RhCl₃·xH₂O can be dissolved in 200 mL of water.[2]

    • In a separate beaker, prepare a solution containing a significant molar excess of sodium nitrite. A molar ratio of at least 7:1 of nitrite to rhodium is recommended to ensure complete ligand substitution.[1] For 5 g of RhCl₃·xH₂O (assuming x=3, approx. 19 mmol), this would correspond to at least 133 mmol of NaNO₂ (approx. 9.2 g). A larger excess, such as 12 g of NaNO₂, is also cited.[2]

    • Slowly add the sodium nitrite solution to the rhodium(III) chloride solution with constant stirring.

    • Gently heat the resulting mixture. The solution should be heated to promote the substitution of chloride and aqua ligands with nitrite ligands.[2] A temperature of 50-70°C is generally suitable.

    • Maintain the temperature and stirring for a period sufficient to ensure the completion of the reaction. This can range from 1 to 3 hours. The color of the solution should change, indicating the formation of the hexanitro complex.

    • After the reaction is complete, cool the solution to room temperature and filter it to remove any insoluble impurities. The filtrate contains the soluble sodium hexanitrorhodate(III).

Step 2: Precipitation of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • Materials:

    • Solution of Sodium Hexanitrorhodate(III) (from Step 1)

    • Potassium chloride (KCl) or Potassium nitrite (KNO₂)

    • Distilled water

    • Ethanol (for washing)

  • Procedure:

    • Prepare a concentrated aqueous solution of a potassium salt, such as potassium chloride or potassium nitrite.

    • Slowly add the concentrated potassium salt solution to the filtrate containing sodium hexanitrorhodate(III) with vigorous stirring. The less soluble potassium hexanitrorhodate(III) will precipitate out of the solution as a yellow solid.[1]

    • Continue stirring for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further decrease the solubility and improve the yield.

    • Collect the yellow precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate several times with small portions of cold distilled water to remove any remaining sodium salts and other soluble impurities.

    • Finally, wash the precipitate with a small amount of ethanol to facilitate drying.

    • Dry the product in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Synthesis_Workflow_Two_Step RhCl3 Rhodium(III) Chloride (RhCl₃·xH₂O) Step1 Step 1: Formation of Sodium Salt RhCl3->Step1 NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Step1 H2O Water H2O->Step1 Na3RhNO26 Sodium Hexanitrorhodate(III) (Na₃[Rh(NO₂)₆] solution) Step1->Na3RhNO26 Step2 Step 2: Precipitation Na3RhNO26->Step2 KCl Potassium Chloride (KCl) or Potassium Nitrite (KNO₂) KCl->Step2 K3RhNO26 Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆] precipitate) Step2->K3RhNO26 Filtration Filtration & Washing K3RhNO26->Filtration Drying Drying Filtration->Drying FinalProduct Final Product: Pure K₃[Rh(NO₂)₆] Drying->FinalProduct

Caption: Workflow for the Two-Step Precipitation Synthesis of K₃[Rh(NO₂)₆].

Direct_Synthesis_Workflow RhCl3 Rhodium(III) Chloride (RhCl₃·xH₂O) Reaction Direct Reaction RhCl3->Reaction KNO2 Potassium Nitrite (KNO₂) KNO2->Reaction H2O Water H2O->Reaction Precipitation Precipitation upon Cooling Reaction->Precipitation K3RhNO26 Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆] precipitate) Precipitation->K3RhNO26 Purification Filtration, Washing & Drying K3RhNO26->Purification FinalProduct Final Product: K₃[Rh(NO₂)₆] Purification->FinalProduct

Caption: Workflow for the Direct Synthesis of K₃[Rh(NO₂)₆].

Safety Considerations

  • Rhodium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrite salts are oxidizing agents and should be handled with care.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of Potassium hexanitrorhodate(III) is a well-established procedure in inorganic chemistry. The two-step precipitation method, involving the initial formation of the sodium salt, is generally the preferred route for obtaining a high-purity product. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield and purity of the final compound. This guide provides researchers and professionals with the necessary information to successfully synthesize this important rhodium complex for further applications in research and development.

References

Potassium Hexanitrorhodate(III): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This document provides a detailed examination of Potassium hexanitrorhodate(III), focusing on its fundamental molecular properties.

Molecular Identity and Composition

Potassium hexanitrorhodate(III) is a coordination complex with the central metal ion, rhodium, in the +3 oxidation state. It is coordinated by six nitrite ligands. The compound's key identifiers and properties are summarized below.

PropertyValue
Molecular Formula K₃[Rh(NO₂)₆][1] or K₃N₆O₁₂Rh[2][3]
Molecular Weight 496.23 g/mol [1][2]
CAS Number 17712-66-2[1][2]
Appearance Powder[4]

The molecular formula K₃[Rh(NO₂)₆] clearly indicates a central rhodium (Rh) atom surrounded by six nitrite (NO₂) groups, with three potassium (K) ions providing the counter charge.[1] This structure is a classic example of an octahedral coordination complex.[1]

References

Spectroscopic Characterization of Potassium Hexanitrorhodate(III): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]). It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive resource, detailing the theoretical underpinnings and practical methodologies for the analysis of this coordination compound. This document synthesizes available spectroscopic data, presents detailed experimental protocols, and visualizes key workflows and concepts to facilitate a thorough understanding of the structural and electronic properties of K₃[Rh(NO₂)₆].

Introduction to Potassium Hexanitrorhodate(III)

Potassium hexanitrorhodate(III) is a coordination complex featuring a central rhodium(III) ion octahedrally coordinated to six nitrite (NO₂⁻) ligands. The Rh(III) center, with a d⁶ electron configuration, in a strong ligand field provided by the six nitro ligands, results in a low-spin, kinetically inert complex. The spectroscopic characterization of this compound is crucial for understanding its bonding, structure, and potential applications. This guide will focus on the primary spectroscopic techniques used for its characterization: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy.

Data Presentation

Infrared (IR) Spectroscopy
Vibrational Mode Frequency (cm⁻¹) in Na₃[Rh(NO₂)₆] Assignment
νₐₛ(NO₂)1474Asymmetric NO₂ stretch
νₛ(NO₂)1328Symmetric NO₂ stretch
δ(NO₂)830NO₂ deformation (scissoring)
ρw(NO₂)625NO₂ wagging
ν(Rh-N)358Rh-N stretch

Data is for Na₃[Rh(NO₂)₆] and serves as a reference for K₃[Rh(NO₂)₆].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for K₃[Rh(NO₂)₆] is not prominently available in the surveyed literature. However, the electronic spectrum of the [Rh(NO₂)₆]³⁻ ion can be predicted based on ligand field theory. As a d⁶, low-spin octahedral complex, two spin-allowed d-d transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. Additionally, more intense charge-transfer bands are anticipated in the UV region. The nitro ligand (NO₂⁻) is high in the spectrochemical series, which will result in a large crystal field splitting energy (Δₒ) and cause the d-d transitions to appear at higher energies (shorter wavelengths).

Raman Spectroscopy

Specific experimental Raman data for K₃[Rh(NO₂)₆] is scarce in the literature. For a molecule with Oₕ symmetry, the vibrational modes involving the Rh-N bonds and the internal modes of the NO₂ ligands are expected to be Raman active. For comparative purposes, the isoelectronic cobalt complex, K₃[Co(NO₂)₆], exhibits strong Raman bands corresponding to the symmetric Co-N stretching mode and various internal nitro group vibrations. Similar features would be expected for the rhodium analogue.

Experimental Protocols

Synthesis of K₃[Rh(NO₂)₆]

This protocol is adapted from the general synthesis of hexanitro complexes.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Potassium nitrite (KNO₂)

  • Deionized water

  • Ethanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Potassium hydroxide (KOH)

Procedure:

  • Dissolve a stoichiometric amount of RhCl₃·xH₂O in a minimal amount of deionized water.

  • In a separate beaker, dissolve a six-fold molar excess of KNO₂ in deionized water.

  • Slowly add the RhCl₃ solution to the KNO₂ solution while stirring continuously.

  • Adjust the pH of the mixture to ~6 using 0.1 M HCl or 0.1 M KOH as needed.

  • Gently heat the solution to 60-70 °C for 1-2 hours to ensure complete formation of the hexanitro complex. The color of the solution should change, indicating complex formation.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the resulting yellow crystalline precipitate by vacuum filtration.

  • Wash the crystals with small portions of cold deionized water, followed by a cold ethanol wash to facilitate drying.

  • Dry the product in a desiccator over a suitable drying agent.

UV-Vis Spectroscopic Analysis

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of K₃[Rh(NO₂)₆] of a known concentration (e.g., 1 mM) in deionized water.

  • From the stock solution, prepare a series of dilutions of varying concentrations.

  • Fill a quartz cuvette with deionized water to serve as the blank.

  • Record the baseline of the spectrophotometer with the blank cuvette.

  • Record the UV-Vis spectrum of each of the prepared solutions from 200 to 800 nm.

  • Identify the absorption maxima (λₘₐₓ).

  • If quantitative analysis is desired, create a Beer-Lambert plot of absorbance at a specific λₘₐₓ versus concentration to determine the molar absorptivity (ε).

Infrared (IR) Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • KBr pellet press or ATR accessory

Procedure (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry K₃[Rh(NO₂)₆] sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet-pressing die.

  • Press the mixture under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Assign the observed absorption bands to the corresponding vibrational modes of the complex.

Raman Spectroscopic Analysis

Instrumentation:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample focusing

  • Sample holder for solid samples

Procedure:

  • Place a small amount of the crystalline K₃[Rh(NO₂)₆] sample on a microscope slide or in a capillary tube.

  • Position the sample under the microscope of the Raman spectrometer and focus the laser onto the sample.

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 100 to 2000 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Identify and assign the Raman shifts to the vibrational modes of the [Rh(NO₂)₆]³⁻ anion.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of K3[Rh(NO2)6] cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis s1 Dissolve RhCl3·xH2O s3 Mix Solutions & React s1->s3 s2 Dissolve KNO2 s2->s3 s4 Crystallization s3->s4 s5 Filtration & Washing s4->s5 s6 Drying s5->s6 c1 UV-Vis Spectroscopy s6->c1 Characterize Product c2 IR Spectroscopy s6->c2 Characterize Product c3 Raman Spectroscopy s6->c3 Characterize Product a1 Determine λmax & ε c1->a1 a2 Assign Vibrational Modes c2->a2 a3 Identify Raman Shifts c3->a3 end Complete Characterization a3->end Final Characterization Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization of K₃[Rh(NO₂)₆].

Structure-Spectra Relationship

structure_spectra_relationship cluster_structure Molecular Structure cluster_properties Inherent Properties cluster_spectroscopy Spectroscopic Signature structure K3[Rh(NO2)6] (Octahedral, d6 low-spin) electronic Electronic Transitions (d-d, CT) structure->electronic determines vibrational Vibrational Modes (Rh-N, NO2) structure->vibrational determines uv_vis UV-Vis Spectrum (Absorption Bands) electronic->uv_vis probed by ir_raman IR & Raman Spectra (Vibrational Frequencies) vibrational->ir_raman probed by

solubility of Potassium hexanitrorhodate(III) in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]). Due to a scarcity of published quantitative data, this document focuses on qualitative solubility characteristics inferred from synthetic and purification methodologies. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of its solubility in aqueous and organic solvents is presented. This guide is intended to be a valuable resource for researchers working with this compound, particularly in the fields of inorganic chemistry, materials science, and drug development where precise solubility data is crucial for experimental design and interpretation.

Introduction

Qualitative Solubility of Potassium Hexanitrorhodate(III)

Based on documented synthesis and purification procedures, the following qualitative solubility profile can be established:

  • Aqueous Solubility: Potassium hexanitrorhodate(III) is described as being sparingly soluble in water. Its synthesis often involves the precipitation of the less soluble potassium salt from an aqueous solution upon cooling, indicating a positive temperature coefficient of solubility.[1] In contrast, the corresponding sodium salt, sodium hexanitrorhodate(III), is noted to be more soluble in water.[1] In acidic aqueous solutions, the hexanitrorhodate(III) anion is known to undergo ligand substitution reactions with water molecules, which can complicate simple solubility measurements.[1]

  • Organic Solvent Solubility: The purification of potassium hexanitrorhodate(III) often involves washing the precipitate with cold ethanol.[1] This suggests that the compound has very low solubility in ethanol. By analogy with the structurally similar potassium hexanitrocobaltate(III), which is reported to be insoluble in ethanol, it is likely that potassium hexanitrorhodate(III) is poorly soluble in polar protic solvents.[2] Information regarding its solubility in other organic solvents is not available in the reviewed literature.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield verifiable, quantitative solubility data for potassium hexanitrorhodate(III). One source mentions a solubility of 12.4 g/100 mL for a "K+ only" hexanitrorhodate(III) in water, but the temperature and primary source of this data are not specified, precluding its confident application.

The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative data.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
WaterColdLowPrecipitates from cold solution during synthesis.[1]
WaterAmbientData not available
WaterHotHigher than coldAssumed based on recrystallization procedures.
EthanolColdVery LowUsed as a washing solvent during purification.[1]
MethanolData not availableData not available
AcetoneData not availableData not available
Dimethylformamide (DMF)Data not availableData not available
Dimethyl sulfoxide (DMSO)Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a sparingly soluble, stable inorganic salt like potassium hexanitrorhodate(III). This protocol can be adapted for various aqueous and organic solvents.

4.1. Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated from the mass of the solute and the volume of the solvent.

4.2. Materials and Apparatus

  • Potassium hexanitrorhodate(III) (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic water bath or incubator

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes (calibrated)

  • Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE or nylon)

  • Pre-weighed glass vials or evaporating dishes

  • Analytical balance (± 0.0001 g)

  • Drying oven

  • Desiccator

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of potassium hexanitrorhodate(III) to a conical flask containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom of the flask.

    • Stopper the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic bath set to the desired temperature and allow it to equilibrate for at least 24-48 hours with continuous stirring or agitation. This is to ensure that the solution reaches saturation equilibrium.

  • Sample Collection:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10.00 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution during transfer.

    • Immediately filter the collected solution through a syringe filter of the same temperature into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is crucial to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the vial or dish in a drying oven at a suitable temperature (e.g., 105-110 °C) until all the solvent has evaporated. The drying temperature should be below the decomposition temperature of the compound.

    • After complete evaporation, transfer the vial or dish to a desiccator to cool to room temperature.

    • Weigh the vial or dish containing the dry solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved potassium hexanitrorhodate(III) by subtracting the initial mass of the empty vial/dish from the final constant mass.

    • The solubility can then be expressed in various units, for example, as grams per 100 mL of solvent:

      Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

4.4. Considerations and Potential Sources of Error

  • Purity of the Compound: The presence of impurities can significantly affect solubility.

  • Temperature Control: Solubility is highly dependent on temperature; therefore, precise and constant temperature control is critical.

  • Equilibrium Time: Insufficient time for equilibration will result in an undersaturated solution and an underestimation of solubility.

  • Solvent Evaporation: Care must be taken to minimize solvent loss during equilibration and handling.

  • Complete Drying: The solute must be dried to a constant weight to ensure all solvent has been removed.

  • Chemical Stability: The stability of potassium hexanitrorhodate(III) in the chosen solvent at the experimental temperature should be confirmed to ensure that no decomposition occurs, which would invalidate the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of potassium hexanitrorhodate(III).

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess K3[Rh(NO2)6] to solvent prep2 Equilibrate in thermostatic bath (24-48h) with stirring prep1->prep2 samp1 Cease stirring and allow solid to settle prep2->samp1 samp2 Withdraw a known volume of supernatant samp1->samp2 samp3 Filter through a 0.22 µm syringe filter into a pre-weighed vial samp2->samp3 analysis1 Evaporate solvent in a drying oven samp3->analysis1 analysis2 Cool in a desiccator analysis1->analysis2 analysis3 Weigh the vial with dry solute analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 calc1 Calculate mass of the solute analysis4->calc1 calc2 Calculate solubility (e.g., g/100 mL) calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for potassium hexanitrorhodate(III) remains elusive in the current body of scientific literature, its qualitative behavior points to a sparingly soluble nature in water and very low solubility in ethanol. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The provided gravimetric protocol offers a robust and adaptable method for this purpose. The generation and publication of such data would be a valuable contribution to the chemical sciences.

References

Rhodium(III) coordination chemistry and ligand exchange kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rhodium(III) Coordination Chemistry and Ligand Exchange Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(III), with its d6 electron configuration, predominantly forms kinetically inert octahedral complexes. This inherent stability is a cornerstone of its utility, allowing for the rational design of molecules in fields ranging from homogeneous catalysis to medicinal chemistry. However, the precise control and prediction of its reactivity hinge on a deep understanding of ligand exchange kinetics—the very processes that govern the substitution of one ligand for another. This guide provides a comprehensive exploration of the coordination chemistry of Rhodium(III), delves into the mechanistic pathways of ligand exchange, and presents the quantitative data and experimental protocols necessary for advanced research and development. The slow ligand exchange rates of Rh(III) complexes are particularly relevant in drug design, offering a temporal match to biological processes like cell division, which is crucial for the development of novel anticancer agents.[1]

Core Principles of Rhodium(III) Coordination Chemistry

Electronic Structure and Resulting Properties

Rhodium(III) possesses a [Kr]4d6 electronic configuration. In the vast majority of its coordination compounds, it adopts an octahedral geometry, which leads to a splitting of the d-orbitals into t2g and eg sets. With six d-electrons, these are arranged in a low-spin configuration (t2g6 eg0), resulting in a large Ligand Field Stabilization Energy (LFSE). This high LFSE is the primary reason for the characteristic kinetic inertness of Rh(III) complexes, meaning they undergo ligand substitution reactions slowly.[2] This property is paramount in applications where complex stability is crucial, such as in the development of therapeutic agents designed to reach specific biological targets before decomposing.[1]

Coordination Geometries and Isomerism

While Rh(III) can adopt other coordination numbers, it is most commonly found in a six-coordinate, octahedral environment.[2][3] This geometry gives rise to various forms of isomerism, which can significantly impact the complex's reactivity and biological activity. For a complex with the general formula [RhA4B2], cis and trans isomers are possible. For an [RhA3B3] formulation, facial (fac) and meridional (mer) isomers can be isolated. The synthesis of specific isomers often requires carefully controlled reaction conditions.[2]

Common Ligand Classes

Rhodium(III) forms stable complexes with a wide array of ligands, including:

  • Halides: Chloride (Cl-) is a common starting ligand, often found in precursor compounds like RhCl3·xH2O.[2][4]

  • Ammines and Amines: Ammonia (NH3) and various organic amines form classic Rh(III) coordination complexes, which have been studied for over a century.[2][4]

  • Phosphines: Ligands like triphenylphosphine (PPh3) are crucial in organometallic Rh(III) chemistry and catalysis.[5]

  • Organometallic Ligands: Pentamethylcyclopentadienyl (Cp*) is a widely used ancillary ligand that can stabilize the Rh(III) center and modulate its reactivity.[6]

  • Pincer Ligands: Tridentate ligands, such as PNP and PONOP, can enforce specific geometries and create stable, yet reactive, complexes.[7]

  • Biologically Active Ligands: Picolinamides, thiosemicarbazones, and quinolinone derivatives have been incorporated into Rh(III) complexes to develop potent anticancer and antimetastasis agents.[8][9][10][11]

Ligand Exchange Kinetics in Rhodium(III) Complexes

The substitution of a ligand in an octahedral Rh(III) complex, [RhL5X] + Y → [RhL5Y] + X, can proceed through several mechanistic pathways, broadly classified as associative, dissociative, or interchange. The specific pathway is determined by the nature of the complex and the reaction conditions.

Mechanistic Principles
  • Associative (A) Mechanism: The incoming ligand (Y) first coordinates to the metal center, forming a seven-coordinate intermediate, which then expels the leaving ligand (X). This pathway is characterized by a strong dependence on the nature and concentration of the incoming ligand.

  • Dissociative (D) Mechanism: The leaving ligand (X) first dissociates from the metal center, forming a five-coordinate intermediate. This intermediate is then rapidly captured by the incoming ligand (Y). The rate of this reaction is largely independent of the incoming ligand's identity or concentration.

  • Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. There is no distinct intermediate. The interchange mechanism is further subdivided:

    • Associative Interchange (Ia): The bond-making with the incoming ligand is more significant in the transition state.

    • Dissociative Interchange (Id): The bond-breaking with the leaving ligand is more advanced in the transition state.

The diagram below illustrates the fundamental associative and dissociative pathways.

Ligand_Exchange_Mechanisms cluster_main Ligand Exchange Pathways for [RhL₅X] cluster_D Dissociative (D) Pathway cluster_A Associative (A) Pathway Reactant [RhL₅X]ⁿ⁺ + Y⁻ (6-Coordinate) Intermediate_D [RhL₅]ⁿ⁺ + X⁻ (5-Coordinate Intermediate) Reactant->Intermediate_D - X⁻ (slow, r.d.s.) Intermediate_A [RhL₅XY]⁽ⁿ⁻¹⁾⁺ (7-Coordinate Intermediate) Reactant->Intermediate_A + Y⁻ (slow, r.d.s.) Interchange Interchange (I) (Concerted Process) Reactant->Interchange Product [RhL₅Y]ⁿ⁺ + X⁻ (6-Coordinate) Intermediate_D->Product + Y⁻ (fast) Intermediate_A->Product - X⁻ (fast) Interchange->Product

Caption: Mechanistic pathways for ligand substitution in octahedral Rh(III) complexes.

Factors Influencing Reaction Rates

Several factors dictate the rate and mechanism of ligand exchange:

  • Ancillary Ligands: The ligands not being substituted (L) have a profound impact. For example, replacing three water ligands in [Rh(H2O)6]3+ with a Cp* ligand in [Cp*Rh(H2O)3]2+ dramatically accelerates water exchange.[6][12]

  • Charge of the Complex: Cationic complexes generally undergo ligand exchange more slowly than neutral ones due to stronger metal-ligand bonds.[5]

  • Solvent: The coordinating ability of the solvent can influence the reaction pathway, sometimes participating directly in the exchange process.

  • Steric and Electronic Effects: Bulky ligands can promote dissociative pathways, while electron-withdrawing ligands can make the metal center more susceptible to nucleophilic attack, favoring associative pathways.

Quantitative Kinetic Data

The study of solvent exchange provides fundamental insight into the reactivity of Rh(III) complexes. Activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡), are critical for elucidating mechanisms. A positive ΔV‡ is indicative of a dissociative mechanism, while a negative ΔV‡ suggests an associative pathway.

Table 1: Solvent Exchange Kinetic Data for Selected Rhodium(III) Complexes

Complex Solvent kex (298 K, s-1) ΔH‡ (kJ mol-1) ΔS‡ (J K-1 mol-1) ΔV‡ (cm3 mol-1) Mechanism Reference
[Rh(H₂O)₆]³⁺ H₂O 2.2 x 10⁻⁹ 133 ± 2 +38 ± 5 +4.2 ± 0.2 Id [13]
[Cp*Rh(H₂O)₃]²⁺ H₂O 1.8 x 10⁻² 65 ± 1 -46 ± 4 +4.9 ± 0.2 Id [6][12]
[Cp*Rh(MeCN)₃]²⁺ MeCN 1.1 x 10⁻⁵ 99 ± 2 +2 ± 7 +0.6 ± 0.6 Id [6][12]

| [Cp*Rh(Me₂SO)₃]²⁺| Me₂SO | 4.9 x 10⁻⁶ | 100 ± 5 | -2 ± 15 | +4.9 ± 0.1 | Id |[6][12] |

Data synthesized from cited literature. Note the significant rate enhancement in the Cp complex compared to the hexaaqua ion.*

Experimental Methodologies for Studying Ligand Exchange

A combination of techniques is typically employed to fully characterize the kinetics and mechanism of a ligand exchange reaction.

Experimental_Workflow A Synthesis & Purification of Rh(III) Complex B Structural Characterization (X-ray, NMR, MS) A->B C Solution Stability & Speciation (UV-Vis, NMR) B->C D Design of Kinetic Experiment (Choice of Ligand, Solvent, Conditions) C->D E Kinetic Data Acquisition D->E F Variable-Temperature NMR Spectroscopy E->F G Stopped-Flow Spectrophotometry E->G H Isotope-Labeling ESI-MS E->H I Data Analysis & Rate Law Determination F->I G->I H->I J Determination of Activation Parameters (ΔH‡, ΔS‡, ΔV‡) I->J K Elucidation of Reaction Mechanism J->K

Caption: A generalized experimental workflow for investigating ligand exchange kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying systems at equilibrium and can measure a wide range of reaction rates.

  • Protocol: A typical experiment involves dissolving the Rh(III) complex in a suitable deuterated solvent. For solvent exchange studies, a small amount of an isotopically labeled solvent (e.g., H₂¹⁷O) is often used.

  • Techniques:

    • Line-Shape Analysis: At slow exchange rates, distinct signals are observed for the bound and free ligand. As temperature increases, the exchange rate increases, causing the signals to broaden, coalesce, and finally sharpen into a single averaged peak. The rate constants can be calculated by fitting the peak shapes at different temperatures.

    • Magnetization Transfer: For slower kinetics, selective irradiation of one chemical site (e.g., the free ligand) and observing the effect on the intensity of another site (the bound ligand) can be used to quantify exchange rates.[5] This method was used to determine phosphine dissociation rates in Rh(III) hydride complexes.[5]

Stopped-Flow Spectrophotometry

This technique is ideal for studying faster reactions (milliseconds to seconds) that are inaccessible to standard NMR methods.

  • Protocol: Solutions of the Rh(III) complex and the incoming ligand are rapidly mixed in a specially designed chamber. The change in the UV-Visible spectrum is monitored over time as the product forms.

  • Application: The reaction progress is followed by observing the appearance of a new chromophore or the disappearance of a reactant peak. The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., single exponential for a pseudo-first-order reaction) to extract the rate constant.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a highly sensitive method that can monitor the speciation of metal complexes in solution.[14]

  • Protocol: To study ligand exchange, a solution of the Rh(III) complex and its ligand is disrupted by the addition of an isotopically labeled version of the same ligand. Aliquots of the reaction mixture are taken over time and analyzed by ESI-MS.

  • Application: The relative intensities of the mass peaks corresponding to the complex with the unlabeled ligand and the isotopically labeled ligand are monitored. This allows for the direct observation of the exchange process and the calculation of rate constants.[14][15] This approach is particularly useful for complex systems and for identifying low-abundance species.[14]

Applications in Drug Development and Catalysis

Rhodium(III) Complexes as Anticancer Agents

The kinetic inertness of Rh(III) is a key advantage in designing anticancer drugs. Unlike more labile metal centers, Rh(III) complexes can be designed to remain intact in the bloodstream, minimizing off-target toxicity, and only become activated at the tumor site.

  • Mechanism of Action: Many Rh(III) anticancer candidates function by inhibiting cell proliferation through multiple pathways, including cell cycle arrest, the induction of apoptosis (programmed cell death), and autophagy.[9][10] For example, certain Rh(III)-picolinamide complexes have been shown to inhibit tumor growth and metastasis in xenograft models.[9][10]

  • Overcoming Drug Resistance: Novel Rh(III) complexes are being developed to overcome multidrug resistance (MDR) in cancer cells. One strategy involves designing complexes that can reprogram the tumor microenvironment, inducing immunogenic cell death and inhibiting the dual-energy metabolism that resistant cells rely on.[8]

Catalytic Applications

While often associated with Rh(I), Rh(III) is also a competent catalyst, particularly in C-H functionalization reactions.

  • C-H Activation: Organometallic Rh(III) complexes, often featuring a Cp* ligand, can catalyze the direct functionalization of C-H bonds, a process of immense value in organic synthesis.[16] These reactions provide efficient pathways to complex organic molecules by avoiding pre-functionalization steps.

  • Redox-Active Ligands: The coordination of redox-active ligands to a Rh(III) center can enable novel catalytic cycles. The ligand can act as an electron reservoir, allowing the complex to participate in redox reactions while the rhodium formally remains in the +3 oxidation state.[17]

References

A Historical Perspective on the Discovery of Rhodium Nitro Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of understanding rhodium nitro complexes is a fascinating chapter in the history of coordination chemistry. From their early synthesis in the late 19th century to their role in the development of modern inorganic chemistry, these compounds have provided valuable insights into bonding, structure, and reactivity. This technical guide provides a historical perspective on the discovery of rhodium nitro complexes, detailing the seminal work of early chemists, their experimental protocols, and the evolution of our understanding of these intriguing molecules.

The Dawn of Discovery: Early Syntheses and Foundational Concepts

The late 19th century was a period of immense progress in inorganic chemistry, with chemists meticulously exploring the reactions of metal salts with a variety of ligands. It was within this context that the first rhodium nitro complexes were synthesized and characterized, contributing significantly to the foundational principles of coordination chemistry.

The Pioneering Work of S. M. Jørgensen

Sophus Mads Jørgensen, a Danish chemist, was a pivotal figure in the early study of coordination compounds. His extensive and meticulous experimental work on the ammine complexes of cobalt, chromium, and rhodium laid the groundwork for Alfred Werner's revolutionary coordination theory. In his comprehensive studies, Jørgensen investigated the reactions of rhodium salts with various nitrogen-containing ligands, leading to the isolation and characterization of some of the first known rhodium nitro complexes.

His work, detailed in publications such as "Zur Konstitution der Kobalt-, Chrom- und Rhodium-Basen" in the Zeitschrift für anorganische Chemie, described the synthesis of complex rhodium ammine salts, which were precursors to the nitro derivatives.

E. Leidié and the Characterization of Double Nitrites

In 1889, French chemist E. Leidié published a significant paper in the Comptes rendus de l'Académie des sciences titled "Sur les nitrites doubles de rhodium et de potassium." This work represents one of the earliest specific investigations into rhodium nitrite complexes. Leidié reported the preparation of a double salt of rhodium and potassium nitrites, which was a crucial step in understanding the coordination of the nitrite ligand to the rhodium center.

Key Historical Syntheses and Experimental Protocols

The experimental methods employed by these early chemists were foundational. Below are detailed protocols for the synthesis of two key historical rhodium nitro complexes, reconstructed from the available historical literature.

Synthesis of Nitropentamminerhodium(III) Chloride ([Rh(NH₃)₅(NO₂)]Cl₂)

This complex was a central subject of study for early coordination chemists. The synthesis was typically achieved through the substitution of a labile ligand in a pre-formed rhodium ammine complex with a nitrite salt.

Experimental Protocol:

  • Preparation of Chloropentamminerhodium(III) Chloride ([Rh(NH₃)₅Cl]Cl₂): The synthesis would begin with a soluble rhodium(III) salt, such as rhodium(III) chloride (RhCl₃). This would be treated with an excess of aqueous ammonia under heating to form the hexamminerhodium(III) ion, [Rh(NH₃)₆]³⁺. Subsequent treatment with hydrochloric acid would lead to the replacement of one ammonia ligand with a chloride ion, yielding [Rh(NH₃)₅Cl]Cl₂.

  • Reaction with Sodium Nitrite: The isolated and purified [Rh(NH₃)₅Cl]Cl₂ was then dissolved in water and treated with a solution of sodium nitrite (NaNO₂). The mixture was gently heated to facilitate the substitution of the chloride ligand with the nitro group.

  • Isolation and Purification: Upon cooling, the less soluble nitropentamminerhodium(III) chloride would crystallize from the solution. The crystals were then collected by filtration, washed with cold water and ethanol, and dried.

Synthesis of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

Leidié's work on the double nitrites of rhodium and potassium laid the foundation for the synthesis of the hexanitrorhodate(III) ion.

Experimental Protocol:

  • Starting Material: A solution of a rhodium(III) salt, such as sodium hexachlororhodate(III) (Na₃[RhCl₆]), was used as the starting material.

  • Reaction with Excess Potassium Nitrite: A concentrated solution of potassium nitrite (KNO₂) was added in large excess to the rhodium salt solution.

  • Heating and Precipitation: The mixture was heated, often for an extended period, to ensure the complete substitution of the chloro ligands with nitro groups.

  • Isolation of the Product: Upon cooling, the bright yellow, crystalline potassium hexanitrorhodate(III) would precipitate from the solution due to its lower solubility. The product was then filtered, washed with a small amount of cold water, and dried.

Quantitative Data from Early Investigations

The early characterization of these complexes relied on classical analytical methods. The data, while not as precise as modern techniques, was crucial in establishing the empirical formulas and understanding the nature of these compounds.

ComplexFormula Weight (amu)Rhodium (%)Nitrogen (%)Chlorine (%)Potassium (%)
Nitropentamminerhodium(III) Chloride335.48~30.67~24.90~21.13-
Potassium Hexanitrorhodate(III)496.22~20.74~16.93-~23.63

Note: The percentage compositions are calculated based on modern atomic weights and serve as a reference to what early chemists would have been trying to determine through elemental analysis.

The Advent of Linkage Isomerism

A significant conceptual leap in the understanding of rhodium nitro complexes came with the recognition of linkage isomerism. The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).

While the initial discoveries focused on the synthesis and basic characterization, later work in the 20th century elucidated the existence and interconversion of these isomers. Studies on the base-catalyzed and acid-catalyzed hydrolysis of rhodium(III) pentaammine complexes provided kinetic and mechanistic insights into the stability and reactivity of the Rh-NO₂ and Rh-ONO bonds.

Logical Progression of Discovery

The historical development of our understanding of rhodium nitro complexes can be visualized as a logical progression from initial synthesis to a more nuanced understanding of their structure and reactivity.

Discovery_Progression cluster_synthesis Early Synthesis (Late 19th Century) cluster_characterization Initial Characterization cluster_theory Development of Theory (Early 20th Century) cluster_mechanistic Mechanistic Studies (Mid 20th Century) Jorgensen Jörgensen's Synthesis of Rhodium Ammine Complexes Elemental_Analysis Elemental Analysis to Determine Empirical Formulas Jorgensen->Elemental_Analysis Leidie Leidié's Preparation of Rhodium Double Nitrites Leidie->Elemental_Analysis Werner_Theory Werner's Coordination Theory: Primary and Secondary Valencies Elemental_Analysis->Werner_Theory Precipitation_Reactions Precipitation Reactions to Identify Ionic Species Precipitation_Reactions->Werner_Theory Linkage_Isomerism Recognition of Nitro-Nitrito Linkage Isomerism Werner_Theory->Linkage_Isomerism Isomerization_Studies Kinetic Studies of Isomerization Reactions Linkage_Isomerism->Isomerization_Studies Hydrolysis_Studies Mechanistic Insights from Hydrolysis Reactions Linkage_Isomerism->Hydrolysis_Studies Experimental_Workflow Start Synthesis of Rhodium Nitro Complex Purification Purification by Recrystallization Start->Purification Visual Visual Characterization (Color, Crystal Form) Purification->Visual Elemental Elemental Analysis (C, H, N, Rh, etc.) Purification->Elemental Conductivity Conductivity Measurements (to determine ionic charge) Purification->Conductivity Precipitation Precipitation Reactions (e.g., with AgNO₃ for Cl⁻) Purification->Precipitation Structure_Proposal Proposal of a Coordination Structure Elemental->Structure_Proposal Conductivity->Structure_Proposal Precipitation->Structure_Proposal

An In-depth Technical Guide on the Electronic Configuration and Oxidation State of Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure and oxidation state of Potassium Hexanitrorhodate(III), K₃[Rh(NO₂)₆]. The document details the theoretical framework, summarizes key quantitative data, outlines experimental protocols for characterization, and provides a visual representation of the compound's structural and electronic relationships.

Core Concepts: Oxidation State and Electronic Configuration

Potassium hexanitrorhodate(III) is an inorganic coordination compound consisting of potassium cations (K⁺) and a complex hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻.

Determination of Rhodium's Oxidation State

The oxidation state of the central rhodium metal is determined by the overall charge of the complex anion and the charges of the ligands. The nitro group (NO₂) derived from nitrous acid is a uninegative ligand (NO₂⁻). With six such ligands, the total negative charge from the ligands is -6. The overall charge of the complex anion is -3.

Therefore, the oxidation state (O.S.) of rhodium can be calculated as follows: (O.S. of Rh) + 6 * (Charge of NO₂⁻) = -3 (O.S. of Rh) + 6 * (-1) = -3 O.S. of Rh - 6 = -3 O.S. of Rh = +3

Thus, the central metal ion is Rhodium(III) .

Electronic Configuration of Rhodium(III)

A neutral rhodium atom (Rh, atomic number 45) has the ground-state electron configuration [Kr] 4d⁸ 5s¹.[1] To form the Rhodium(III) cation (Rh³⁺), it loses three electrons, typically the single 5s electron and two of the 4d electrons. This results in an electronic configuration of [Kr] 4d⁶ .

Ligand Field Theory and Electronic Structure

The electronic properties of the [Rh(NO₂)₆]³⁻ complex are best described by Ligand Field Theory (LFT). In this octahedral complex, the six nitro ligands create an electrostatic field that splits the five degenerate d-orbitals of the Rh³⁺ ion into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).

The nitro ligand (NO₂⁻) is a strong-field ligand, meaning it causes a large energy separation between the t₂g and e_g orbitals. This energy gap is known as the ligand field splitting energy (Δ_o). For 4d transition metals like rhodium, Δ_o is inherently larger than for their 3d counterparts.

For a d⁶ ion like Rh³⁺, the large Δ_o value dictates that it is more energetically favorable for the electrons to pair up in the lower t₂g orbitals rather than occupying the higher e_g orbitals. This results in a low-spin electronic configuration.

The six d-electrons of Rh³⁺ fully occupy the t₂g orbitals, leading to the configuration (t₂g)⁶(e_g)⁰ . As all electrons are paired, the complex is diamagnetic .

Quantitative Data Summary

The following tables summarize the key structural and spectroscopic parameters for Potassium Hexanitrorhodate(III) and its constituent anion.

Table 1: Crystallographic and Structural Data

ParameterValue
Chemical FormulaK₃[Rh(NO₂)₆]
Crystal SystemTypically Cubic[2]
Coordination GeometryOctahedral
Rh-N Bond Length (Å)~2.051
N-O Bond Length (Å)~1.237
O-N-O Bond Angle (°)~119.0*
Note: Detailed refinement data for the potassium salt is limited; values are based on the [Rh(NO₂)₆]³⁻ anion in a mixed ammonium-sodium salt structure.[2]

Table 2: Spectroscopic Data

TechniqueParameterTypical Value / RangeReference / Comment
XPS Rh 3d₅/₂ Binding Energy (eV)308.1 - 308.8Consistent with Rh(III) in an oxide or similar chemical environment.[3][4][5]
UV-Visible d-d Transitions¹A₁g → ¹T₁g, ¹A₁g → ¹T₂gSpecific λ_max values are not readily available in the literature. The analogous [Co(NO₂)₆]³⁻ absorbs at 358 nm, suggesting Rh(III) will be at a shorter wavelength due to larger Δ_o.[6]
IR Spectroscopy ν_as(NO₂) (cm⁻¹)~1395 - 1406Asymmetric N-O stretch, characteristic of N-bonded nitro group.[7]
IR Spectroscopy ν_s(NO₂) (cm⁻¹)~1300 - 1312Symmetric N-O stretch.[7]
Raman Spectroscopy δ(NO₂) (cm⁻¹)~810 - 816O-N-O bending (scissoring) mode.[7]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize K₃[Rh(NO₂)₆] are provided below.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and confirm the +3 oxidation state of rhodium.

Methodology:

  • Sample Preparation: A small amount of the powdered K₃[Rh(NO₂)₆] sample is mounted onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape. The sample should be a fine, homogeneous powder to ensure a uniform surface.

  • Instrumentation: The analysis is performed in an XPS system equipped with a monochromatic Al Kα X-ray source (1486.7 eV) under UHV conditions (<10⁻⁹ Torr).

  • Data Acquisition:

    • A wide survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

    • High-resolution scans are then performed over the Rh 3d, K 2p, O 1s, and N 1s regions with a low pass energy (e.g., 20 eV) to achieve high energy resolution.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious Carbon 1s peak to 285.0 eV.

    • The high-resolution Rh 3d spectrum is analyzed. The spectrum will show a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components.

    • The binding energy of the Rh 3d₅/₂ peak is compared to literature values for known rhodium compounds to confirm the Rh(III) oxidation state.[4][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the d-d electronic transitions and determine the ligand field splitting energy (Δ_o).

Methodology:

  • Sample Preparation: A dilute aqueous solution of K₃[Rh(NO₂)₆] is prepared using deionized water. The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0 AU, typically around 10⁻³ to 10⁻⁴ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A pair of matched quartz cuvettes (1 cm path length) are required.

  • Data Acquisition:

    • One cuvette is filled with deionized water (the blank) and the other with the sample solution.

    • A baseline correction is performed with the blank in both beams.

    • The absorption spectrum of the sample is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • The wavelengths of maximum absorbance (λ_max) corresponding to the spin-allowed d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) are identified.

    • The molar absorptivity (ε) for each peak is calculated using the Beer-Lambert law (A = εlc).

    • The energies of these transitions are used to calculate the ligand field splitting parameter (Δ_o) and Racah interelectronic repulsion parameters.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify the vibrational modes of the [Rh(NO₂)₆]³⁻ complex, confirming the N-coordination of the nitro ligands.

Methodology (FTIR):

  • Sample Preparation: The solid sample is prepared as a KBr pellet. Approximately 1-2 mg of K₃[Rh(NO₂)₆] is finely ground with ~100 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber is collected and automatically subtracted.

Methodology (Raman):

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is placed under a Raman microscope. A laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed to the spectrometer. The spectrum is recorded as Raman shift (cm⁻¹) relative to the excitation line.

Data Analysis: The positions and relative intensities of the peaks in both spectra are analyzed. Key peaks to identify include the symmetric (ν_s) and asymmetric (ν_as) N-O stretching modes and the Rh-N stretching mode, which confirm the structure and bonding within the complex anion.[7]

Mandatory Visualization

The following diagram illustrates the logical relationship between the constituent parts of Potassium hexanitrorhodate(III) and its resulting electronic properties.

G cluster_ions Constituent Ions cluster_complex Complex Anion Formation cluster_properties Electronic Properties K_ion 3x Potassium Cation (K⁺) Final_Compound Potassium Hexanitrorhodate(III) K₃[Rh(NO₂)₆] K_ion->Final_Compound Rh_ion Rhodium Cation (Rh³⁺) Complex Hexanitrorhodate(III) Anion [Rh(NO₂)₆]³⁻ Rh_ion->Complex Oxidation Oxidation State +3 Rh_ion->Oxidation NO2_ion 6x Nitro Ligand (NO₂⁻) NO2_ion->Complex Geometry Geometry Octahedral Complex->Geometry Complex->Final_Compound Config Electron Configuration [Kr] 4d⁶ Oxidation->Config Splitting Ligand Field Splitting (t₂g)⁶(e_g)⁰ Config->Splitting Geometry->Splitting Spin Spin State Low-Spin, Diamagnetic Splitting->Spin

Caption: Logical workflow from constituent ions to the final compound and its key electronic properties.

References

Methodological & Application

Application Notes and Protocols: Potassium Hexanitrorhodate(III) as a Precursor for Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) as a precursor for the synthesis of heterogeneous rhodium catalysts. Detailed protocols for catalyst preparation and application in key organic transformations, namely hydrogenation and hydroformylation, are presented.

Introduction

Potassium hexanitrorhodate(III) is a stable, solid rhodium(III) coordination complex that serves as an excellent precursor for the preparation of highly dispersed supported rhodium catalysts.[1] Its utility lies in its well-defined stoichiometry and its ability to be readily decomposed to form rhodium metal nanoparticles on a variety of support materials. The resulting catalysts exhibit high activity and selectivity in a range of important chemical reactions, including hydrogenation and hydroformylation, which are pivotal in pharmaceutical and fine chemical synthesis.

Catalyst Preparation: Supported Rhodium Nanoparticles

The general methodology for preparing supported rhodium catalysts from potassium hexanitrorhodate(III) involves three key steps: impregnation of a support material, thermal decomposition (calcination) of the precursor, and reduction to metallic rhodium.

Experimental Protocol: Preparation of 1 wt% Rh/Al₂O₃ Catalyst

This protocol details the preparation of a 1 wt% rhodium on alumina catalyst, a commonly used support material.

Materials:

  • Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • γ-Alumina (γ-Al₂O₃), high surface area (e.g., 150-200 m²/g)

  • Deionized water

  • Rotary evaporator

  • Tube furnace

  • Hydrogen gas (H₂), high purity

  • Nitrogen gas (N₂), high purity

Procedure:

  • Impregnation:

    • Calculate the required amount of K₃[Rh(NO₂)₆] to achieve a 1 wt% rhodium loading on the desired mass of γ-Al₂O₃.

    • Dissolve the calculated amount of K₃[Rh(NO₂)₆] in a volume of deionized water equivalent to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).

    • Add the γ-Al₂O₃ support to the precursor solution and mix thoroughly to ensure uniform wetting.

    • Remove the solvent using a rotary evaporator at 60-80 °C until a free-flowing powder is obtained.

  • Drying:

    • Dry the impregnated support in an oven at 110-120 °C for 12-16 hours to remove residual water.

  • Calcination (Thermal Decomposition):

    • Place the dried powder in a quartz tube within a tube furnace.

    • Heat the sample under a flow of dry air or nitrogen. A typical calcination program involves ramping the temperature at 5-10 °C/min to a final temperature of 300-500 °C and holding for 2-4 hours. This step decomposes the hexanitrorhodate complex.

  • Reduction:

    • After calcination and cooling to room temperature under nitrogen, switch the gas flow to a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂).

    • Heat the sample to a reduction temperature of 300-500 °C at a ramp rate of 5 °C/min and hold for 2-4 hours to reduce the rhodium oxide species to metallic rhodium nanoparticles.

    • Cool the catalyst to room temperature under a nitrogen flow before passivation or use.

G cluster_prep Catalyst Preparation Workflow A Dissolve K3[Rh(NO2)6] in H2O B Impregnate γ-Al2O3 Support (Incipient Wetness) A->B C Dry at 110-120°C B->C D Calcination (300-500°C, Air/N2) C->D E Reduction (300-500°C, H2/N2) D->E F 1 wt% Rh/Al2O3 Catalyst E->F

Catalyst preparation workflow.

Application in Catalytic Hydrogenation

Supported rhodium catalysts are highly effective for the hydrogenation of various functional groups. A common model reaction to evaluate catalyst performance is the selective hydrogenation of styrene to ethylbenzene.

Experimental Protocol: Hydrogenation of Styrene

Materials:

  • 1 wt% Rh/Al₂O₃ catalyst

  • Styrene

  • Ethanol (solvent)

  • High-pressure autoclave reactor equipped with magnetic stirring, gas inlet, and sampling port

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Add the desired amount of the 1 wt% Rh/Al₂O₃ catalyst to the autoclave.

    • Add the styrene substrate and ethanol solvent.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).

    • Heat the reactor to the reaction temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst from the reaction mixture.

    • Analyze the product mixture to determine conversion and selectivity to ethylbenzene.

G cluster_hydrog Hydrogenation Experimental Workflow A Charge Reactor: - Rh/Al2O3 Catalyst - Styrene - Ethanol B Seal and Purge Reactor (N2 then H2) A->B C Pressurize with H2 (10-30 bar) B->C D Heat and Stir (50-100°C) C->D E Monitor Reaction by GC D->E F Cool, Vent, and Filter E->F Reaction Complete G Analyze Product for Conversion and Selectivity F->G

Hydrogenation experimental workflow.

Representative Catalytic Performance Data

The following table summarizes typical performance data for supported rhodium catalysts in the hydrogenation of styrene. (Note: Data is representative of low-loading supported Rh catalysts and may not be specific to catalysts derived from K₃[Rh(NO₂)₆]).

CatalystSubstrateTemp. (°C)Pressure (bar H₂)Conversion (%)Selectivity to Ethylbenzene (%)Reference
0.5% Rh/Al₂O₃Styrene7020>99>98[2][3]
1% Rh/SiO₂Styrene8025>99>97[4]

Application in Catalytic Hydroformylation

Hydroformylation (oxo synthesis) is a crucial industrial process for the production of aldehydes from alkenes. Rhodium-based catalysts are known for their high activity and regioselectivity in this reaction.

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

  • 1 wt% Rh/Al₂O₃ catalyst

  • 1-Octene

  • Toluene (solvent)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Load the 1 wt% Rh/Al₂O₃ catalyst into the autoclave.

    • Add 1-octene and toluene.

    • Seal the reactor and purge with nitrogen.

  • Reaction:

    • Pressurize the reactor with the syngas mixture to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

    • Maintain a constant pressure by supplying syngas as it is consumed.

    • Monitor the reaction by analyzing samples via GC.

  • Work-up and Analysis:

    • Upon completion, cool the reactor, vent the syngas, and filter the catalyst.

    • Analyze the product mixture to determine conversion, selectivity to aldehydes, and the ratio of linear to branched aldehydes (n/iso ratio).

G cluster_hydrof Hydroformylation Experimental Workflow A Charge Reactor: - Rh/Al2O3 Catalyst - 1-Octene - Toluene B Seal and Purge Reactor (N2) A->B C Pressurize with Syngas (CO/H2) (20-50 bar) B->C D Heat and Stir (80-120°C) C->D E Monitor Reaction by GC D->E F Cool, Vent, and Filter E->F Reaction Complete G Analyze Product for Conversion, Selectivity, and n/iso Ratio F->G

Hydroformylation experimental workflow.

Representative Catalytic Performance Data

The following table presents typical performance data for supported rhodium catalysts in the hydroformylation of 1-octene. (Note: This data is representative of supported Rh catalysts and may not be specific to those prepared from K₃[Rh(NO₂)₆]).

CatalystSubstrateTemp. (°C)Pressure (bar Syngas)Conversion (%)Aldehyde Selectivity (%)n/iso RatioReference
1% Rh/SiO₂1-Octene1004095922.5[4]
0.5% Rh/Al₂O₃1-Octene1105098902.2[5]

Safety Information

  • Potassium hexanitrorhodate(III) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalyst preparation, particularly calcination and reduction steps, should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; handle with extreme care and ensure proper grounding of equipment.

  • Carbon monoxide is toxic; use a CO detector and work in a well-ventilated area.

  • High-pressure reactions should only be performed in certified and properly maintained equipment.

References

Application Notes and Protocols for Potassium Hexanitrorhodate(III) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) is a stable, air-insensitive rhodium(III) complex. While not as commonly employed as other rhodium precursors like rhodium(III) chloride or [Cp*RhCl₂]₂, its stability and predictable coordination chemistry present unique opportunities for its use in homogeneous catalysis. These application notes provide an overview of the potential applications of potassium hexanitrorhodate(III) as a catalyst precursor and offer detailed protocols for its proposed use in key catalytic transformations. The methodologies outlined below are based on established principles of rhodium catalysis and are intended to serve as a starting point for further investigation and optimization.

Activation of Potassium Hexanitrorhodate(III) for Catalysis

The primary challenge in utilizing potassium hexanitrorhodate(III) as a catalyst precursor lies in the substitution of its inert nitro ligands to generate a catalytically active species. The Rh(III) center in this complex is kinetically inert, meaning ligand substitution reactions are generally slow.[1] Activation can be envisioned through two main pathways:

  • Direct Ligand Exchange: Displacement of the nitro ligands by stronger coordinating ligands, such as phosphines or cyclopentadienyl (Cp) derivatives, can generate well-defined Rh(III) catalysts, particularly for C-H activation reactions. This may require elevated temperatures or the use of reagents that can facilitate the removal of the nitro groups.

  • Reduction to Rh(I): Many important rhodium-catalyzed reactions, including hydrogenation and hydroformylation, proceed through a Rh(I)/Rh(III) catalytic cycle. The reduction of the Rh(III) center in potassium hexanitrorhodate(III) to a catalytically active Rh(I) species in the presence of suitable ligands is a key activation strategy.

Proposed Application: C-H Bond Activation and Functionalization

Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, are powerful catalysts for C-H bond activation and functionalization.[2] Potassium hexanitrorhodate(III) can potentially serve as a precursor for the in situ generation of such catalysts.

Experimental Protocol: Proposed in situ Generation of a Cp*Rh(III) Catalyst for C-H Activation

This protocol describes the proposed synthesis of a Cp*Rh(III) catalyst from potassium hexanitrorhodate(III) and its application in the coupling of a model substrate, 2-phenylpyridine, with an alkyne.

Materials:

  • Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • Pentamethylcyclopentadiene (Cp*H)

  • 2-Phenylpyridine

  • Diphenylacetylene

  • Silver acetate (AgOAc) or Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or methanol)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Precursor Formation:

    • In a glovebox, to a Schlenk flask charged with potassium hexanitrorhodate(III) (1 mol%), add pentamethylcyclopentadiene (2.2 mol eq.).

    • Add an anhydrous, coordinating solvent (e.g., methanol) and stir the mixture at an elevated temperature (e.g., 80-120 °C) for several hours to facilitate ligand exchange. The progress of the reaction can be monitored by techniques such as NMR or IR spectroscopy to observe the formation of the [Cp*Rh(NO₂)ₓ] intermediate.

    • Note: The complete displacement of all nitro ligands may not be necessary for catalytic activity, as mixed-ligand species can also be active.

  • Catalytic Reaction:

    • To the flask containing the in situ generated catalyst precursor, add 2-phenylpyridine (1.0 eq.), diphenylacetylene (1.2 eq.), and an oxidant such as silver acetate or copper(II) acetate (2.0 eq.).

    • Add anhydrous, degassed 1,2-dichloroethane as the reaction solvent.

    • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle for C-H Activation:

G K3[Rh(NO2)6] K3[Rh(NO2)6] Active_Catalyst [CpRh(III)X2]n K3[Rh(NO2)6]->Active_Catalyst + CpH - KNO2 CpH CpH CpH->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination CH_Activation C-H Activation (CMD) Substrate_Coordination->CH_Activation Rhodacycle Rhodacycle CH_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion Intermediate_1 Intermediate_1 Alkyne_Insertion->Intermediate_1 Reductive_Elimination Reductive Elimination Intermediate_1->Reductive_Elimination Product Product Reductive_Elimination->Product Rh_I_Species Rh(I) Species Reductive_Elimination->Rh_I_Species Oxidant Oxidant (e.g., AgOAc) Oxidant->Active_Catalyst Rh_I_Species->Active_Catalyst Oxidation

Proposed catalytic cycle for Rh(III)-catalyzed C-H activation.

Proposed Application: Hydrogenation of Alkenes

For hydrogenation reactions, a common pathway involves the reduction of a Rh(III) precursor to a catalytically active Rh(I) species. The following protocol outlines a proposed method for this transformation using potassium hexanitrorhodate(III).

Experimental Protocol: Proposed in situ Generation of a Rh(I) Hydrogenation Catalyst

This protocol describes the proposed in situ formation of a Rh(I)-phosphine catalyst and its use in the hydrogenation of a model alkene.

Materials:

  • Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • 1-Octene (or other alkene substrate)

  • Hydrogen gas (H₂)

  • Reducing agent (e.g., NaBH₄, H₂, or an alcohol solvent like isopropanol)

  • Anhydrous, degassed solvent (e.g., toluene or ethanol)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Activation (Pre-reduction):

    • In a glovebox, charge a pressure-resistant reaction vessel with potassium hexanitrorhodate(III) (1 mol%) and triphenylphosphine (3-4 mol eq.).

    • Add an anhydrous, degassed solvent such as ethanol.

    • Add a reducing agent. For example, a small amount of NaBH₄ can be used, or the reaction can be initiated under a hydrogen atmosphere, which may serve as the reductant, potentially facilitated by the phosphine ligand.

    • Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period to allow for the reduction of Rh(III) to Rh(I) and coordination of the phosphine ligands. A color change is often indicative of the formation of the active catalyst.

  • Hydrogenation Reaction:

    • Introduce the alkene substrate (e.g., 1-octene) into the reaction vessel.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots using GC.

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas.

    • The product can be isolated by removing the solvent under reduced pressure and, if necessary, filtering to remove any catalyst residues followed by distillation or chromatography.

Experimental Workflow for Hydrogenation:

G cluster_0 Catalyst Activation cluster_1 Catalytic Hydrogenation Precursor K3[Rh(NO2)6] + Phosphine Ligand Reduction Addition of Reducing Agent (e.g., H2, NaBH4) Precursor->Reduction Active_Catalyst Active Rh(I) Catalyst Reduction->Active_Catalyst Substrate_Addition Add Alkene Substrate Active_Catalyst->Substrate_Addition Hydrogenation Pressurize with H2 and Heat Substrate_Addition->Hydrogenation Product_Formation Alkane Product Hydrogenation->Product_Formation

General workflow for in situ catalyst activation and hydrogenation.

Data Presentation

As these are proposed protocols, quantitative data from direct literature sources using potassium hexanitrorhodate(III) is not available. Researchers are encouraged to generate their own data and can use the following table structure for comparison of reaction conditions and outcomes.

Table 1: Proposed C-H Activation of 2-Phenylpyridine with Diphenylacetylene

EntryCatalyst Loading (mol%)LigandOxidantSolventTemp (°C)Time (h)Yield (%)
11.0CpHAgOAcDCE10024TBD
20.5CpHAgOAcDCE10024TBD
31.0CpHCu(OAc)₂DCE12024TBD
41.0CpHAgOAcMeOH10024TBD

TBD: To Be Determined

Table 2: Proposed Hydrogenation of 1-Octene

EntryCatalyst Loading (mol%)P:Rh RatioReductantSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)
11.03:1H₂Toluene55012TBD
20.53:1H₂Toluene55012TBD
31.04:1NaBH₄Ethanol1256TBD
41.03:1H₂Isopropanol10808TBD

TBD: To Be Determined

Safety and Handling

  • Rhodium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is flammable and should be handled with extreme care. Ensure all equipment is properly grounded and free from leaks.

Conclusion

Potassium hexanitrorhodate(III) represents a potentially cost-effective and stable precursor for a variety of rhodium-catalyzed homogeneous reactions. The key to its successful application lies in the development of efficient protocols for the in situ generation of catalytically active species through ligand exchange and/or reduction. The proposed protocols and methodologies in these notes provide a foundation for researchers to explore the catalytic potential of this underutilized rhodium source. Further investigation into the ligand substitution chemistry of the hexanitrorhodate(III) anion will be crucial for optimizing reaction conditions and expanding its applicability in organic synthesis and drug development.

References

Application Notes and Protocols: Potassium Hexanitrorhodate(III) in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Potassium hexanitrorhodate(III), with the chemical formula K₃[Rh(NO₂)₆], is a yellow, crystalline coordination compound. Its primary significance in advanced materials science lies in its role as a stable and convenient precursor for the synthesis of a variety of rhodium-based materials.[1] The d⁶ electronic configuration of the Rh(III) center renders the complex kinetically inert, allowing for controlled chemical transformations.[1] This document provides detailed application notes and generalized protocols for its use in synthesizing nanomaterials and other functional complexes relevant to catalysis and optoelectronics.

Physicochemical and Safety Data

A summary of the key properties and safety information for Potassium hexanitrorhodate(III) is presented below.

PropertyValueReference
Chemical Formula K₃[Rh(NO₂)₆][2]
Molecular Weight 496.23 g/mol [3]
Appearance Yellow crystalline powder[1]
CAS Number 17712-66-2[2]
Purity Grades 99% (2N), 99.9% (3N), 99.99% (4N)[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves)[3]

Application Note 1: Synthesis of Rhodium-Based Nanomaterials

Principle: Potassium hexanitrorhodate(III) serves as an excellent starting material for the preparation of rhodium-containing nanomaterials, such as rhodium oxide (Rh₂O₃) nanoparticles. Thermal decomposition (calcination) in an oxidizing atmosphere (air) facilitates the removal of the potassium and nitro-ligand components, yielding the metallic oxide. These oxide nanoparticles are valuable in catalytic applications. While specific literature detailing the thermal decomposition of K₃[Rh(NO₂)₆] is sparse, this generalized protocol is based on established methods for converting metal-nitro complexes to their respective oxides.

Experimental Protocol 1.1: Generalized Thermal Decomposition for Rhodium Oxide (Rh₂O₃) Nanoparticle Synthesis

Objective: To synthesize rhodium(III) oxide nanoparticles from a K₃[Rh(NO₂)₆] precursor.

Materials:

  • Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) powder

  • Alumina or porcelain crucible

  • Tube furnace with programmable temperature controller and air supply

  • Deionized water

  • Centrifuge and tubes

Procedure:

  • Precursor Preparation: Place 1.0 g of K₃[Rh(NO₂)₆] powder into an alumina crucible.

  • Calcination:

    • Place the crucible in the center of a tube furnace.

    • Begin flowing air through the furnace at a rate of 100 sccm.

    • Ramp the temperature to 600-800 °C at a rate of 5 °C/min. The optimal final temperature may require empirical determination.

    • Hold the furnace at the target temperature for 2-4 hours to ensure complete decomposition and conversion.

    • Cool the furnace naturally to room temperature.

  • Purification:

    • The resulting powder is a mixture of rhodium oxide and potassium-based byproducts.

    • Transfer the powder to a centrifuge tube and add 40 mL of deionized water to dissolve the soluble potassium salts.

    • Sonicate for 15 minutes to ensure thorough mixing and dissolution.

    • Centrifuge at 8000 rpm for 10 minutes to pellet the insoluble rhodium oxide nanoparticles.

    • Decant the supernatant. Repeat the washing process (steps 3.2 - 3.4) three times to ensure complete removal of impurities.

  • Drying: Dry the final black powder (Rh₂O₃) in a vacuum oven at 80 °C overnight.

  • Characterization:

    • Confirm the crystal phase and purity of the resulting Rh₂O₃ nanoparticles using Powder X-ray Diffraction (PXRD).

    • Analyze the particle size, morphology, and distribution using Transmission Electron Microscopy (TEM).

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start: K₃[Rh(NO₂)₆] Powder calcine Calcination in Air (600-800 °C, 2-4h) start->calcine 1. Place in furnace wash Purification (DI Water Wash & Centrifuge) calcine->wash 2. Cool and collect dry Drying (Vacuum Oven, 80 °C) wash->dry 3. Repeat 3x pxrd PXRD Analysis (Phase & Purity) dry->pxrd tem TEM Analysis (Size & Morphology) dry->tem product Product: Rh₂O₃ Nanoparticles dry->product G reagent_node reagent_node process_node process_node product_node product_node rhcl3 RhCl₃ Solution react Mix and Heat (80-90 °C, 1-2h) rhcl3->react nano2 NaNO₂ Solution (Excess) nano2->react kcl Saturated KCl Solution precipitate Add KCl & Cool kcl->precipitate react->precipitate Forms Na₃[Rh(NO₂)₆] in situ filtrate Filter & Wash (Cold H₂O, Ethanol) precipitate->filtrate Precipitate forms product Final Product: K₃[Rh(NO₂)₆] filtrate->product G cluster_materials Derived Advanced Materials precursor K₃[Rh(NO₂)₆] (Central Precursor) nanoparticles Rh/Rh₂O₃ Nanoparticles precursor->nanoparticles Thermal Decomposition catalysts Homogeneous Catalysts precursor->catalysts Ligand Exchange (e.g., + Phosphines) complexes Functional Complexes (e.g., for OLEDs) precursor->complexes Ligand Exchange (e.g., + Bipyridines)

References

Application Note: Synthesis of Rhodium Nanoparticles from Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of rhodium (Rh) nanoparticles using potassium hexanitrorhodate(III) (K3[Rh(NO2)6]) as the precursor. The methodology is based on the well-established polyol synthesis route, a versatile and widely used method for producing metallic nanoparticles. This application note includes a step-by-step experimental protocol, a summary of key reaction parameters in a tabular format, and a graphical representation of the experimental workflow to ensure clarity and reproducibility. This guide is intended for researchers in materials science, catalysis, and nanomedicine who require a reliable method for producing rhodium nanoparticles for their specific applications.

Introduction

Rhodium nanoparticles have garnered significant interest due to their exceptional catalytic properties, potential in biomedical applications, and unique optical and electronic characteristics.[1][2] The synthesis of well-defined and stable rhodium nanoparticles is crucial for harnessing their full potential. The polyol method offers a robust approach where a high-boiling point alcohol, such as ethylene glycol, serves as both the solvent and the reducing agent.[1][3] This method allows for excellent control over particle size and morphology by tuning various reaction parameters. While many protocols utilize rhodium chloride (RhCl3) or rhodium acetylacetonate (Rh(acac)3) as precursors, this protocol adapts the polyol process for the use of potassium hexanitrorhodate(III).[3][4][5]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the polyol synthesis of rhodium nanoparticles, compiled from various literature sources. These parameters can be used as a starting point for optimizing the synthesis using K3[Rh(NO2)6].

ParameterValue RangeReference
Precursor Concentration 0.1 - 10 mM[3]
Stabilizing Agent Polyvinylpyrrolidone (PVP), Sodium Citrate, CTAB[1][6]
Stabilizer Concentration Molar ratio of Rh precursor/additive 1:1 to 1:50[1][3]
Reducing Agent Ethylene Glycol (EG)[1][3]
Reaction Temperature 120 - 190 °C[1][3]
Reaction Time 1 - 4 hours[4][7]
Resulting Nanoparticle Size 2 - 15 nm[3][5]

Experimental Protocol

This protocol details the synthesis of rhodium nanoparticles via the polyol reduction of potassium hexanitrorhodate(III).

Materials:

  • Potassium hexanitrorhodate(III) (K3[Rh(NO2)6])

  • Ethylene glycol (EG)

  • Polyvinylpyrrolidone (PVP, MW ≈ 40,000 g/mol )

  • Acetone

  • Ethanol

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 40 mL of ethylene glycol.

  • Dissolution of Reagents: Add a calculated amount of PVP (e.g., to achieve a 10:1 molar ratio of PVP monomer units to the rhodium precursor) to the ethylene glycol. Stir the mixture at room temperature until the PVP is completely dissolved.

  • Addition of Precursor: Add the desired amount of K3[Rh(NO2)6] (e.g., to achieve a final concentration of 1 mM) to the PVP-ethylene glycol solution.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 160 °C) under continuous stirring. The color of the solution is expected to change as the reduction of the rhodium precursor and the formation of nanoparticles proceed.

  • Monitoring the Reaction: Maintain the reaction at the set temperature for a specific duration (e.g., 2 hours). The formation of a stable, dark colloidal suspension indicates the successful synthesis of rhodium nanoparticles.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool down to room temperature.

  • Purification: Transfer the nanoparticle suspension to centrifuge tubes. Add an excess of acetone (typically 3-4 times the volume of the reaction mixture) to precipitate the rhodium nanoparticles.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 15-20 minutes. Discard the supernatant.

  • Washing: Re-disperse the nanoparticle pellet in a small amount of ethanol and repeat the precipitation and centrifugation steps. Perform this washing step at least two more times to remove any residual ethylene glycol, PVP, and other impurities.

  • Final Product: After the final wash, re-disperse the purified rhodium nanoparticles in a suitable solvent (e.g., ethanol or deionized water) for storage and further characterization.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve PVP in Ethylene Glycol P2 Add K3[Rh(NO2)6] Precursor P1->P2 P3 Purge with Inert Gas P2->P3 R1 Heat to 160°C P3->R1 Start Reaction R2 Maintain for 2 hours R1->R2 R3 Cool to Room Temperature R2->R3 PU1 Precipitate with Acetone R3->PU1 Begin Purification PU2 Centrifuge and Decant PU1->PU2 PU3 Wash with Ethanol (3x) PU2->PU3 PU4 Re-disperse in Solvent PU3->PU4 Final Final PU4->Final Final Rh Nanoparticle Suspension

References

The Role of Potassium Hexanitrorhodate(III) in Rhodium Electroplating: An Examination of an Unconventional Approach

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, the utilization of Potassium hexanitrorhodate(III) in rhodium electroplating solutions is not a widely documented or standard industry practice. The prevailing methods for rhodium electrodeposition predominantly rely on sulfate and phosphate-based electrolytes. This document summarizes the available information on conventional rhodium plating processes and explores the theoretical potential and challenges of using a nitrite-based rhodium source like Potassium hexanitrorhodate(III).

Introduction to Rhodium Electroplating

Rhodium electroplating is a critical surface finishing process employed to deposit a thin layer of rhodium onto a substrate. This process is valued for imparting desirable properties such as high reflectivity, exceptional hardness, and superior corrosion and tarnish resistance.[1] Applications are widespread, ranging from decorative finishes in the jewelry industry to functional coatings in electronics for components like electrical contacts.[1]

The quality and characteristics of the rhodium deposit are highly dependent on the composition of the electroplating bath and the operating parameters. Modern rhodium plating solutions are typically acidic and are based on rhodium sulfate or rhodium phosphate complexes.[2]

Conventional Rhodium Electroplating Baths: A Summary

Sulfate and phosphate-based electrolytes are the industry standards for rhodium electroplating.[2] These baths are well-characterized, and their operational parameters are optimized for various applications.

Bath TypeTypical CompositionOperating ParametersDeposit Characteristics
Sulfate-based Rhodium sulfate, Sulfuric acidRhodium Content: 2 g/L (decorative) to 4-10 g/L (functional) Sulfuric Acid: 20-50 mL/L Temperature: 40-45 °C Current Density: 1-5 A/dm²Bright, white deposits. Prone to high internal stress, which can lead to cracking in thicker deposits.[3]
Phosphate-based Rhodium phosphate, Phosphoric acidSimilar to sulfate-based baths, often with a mix of phosphoric and sulfuric acids.Claimed to produce slightly whiter deposits.[1]

Table 1: Comparison of Conventional Rhodium Electroplating Baths. This table summarizes the typical composition and operating parameters for the two most common types of rhodium electroplating solutions.

The Theoretical Role of Potassium Hexanitrorhodate(III)

While not a conventional choice, the use of Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) as a rhodium source in electroplating is theoretically plausible. The complex contains rhodium in the +3 oxidation state, which is the required state for electrodeposition.

The primary role of Potassium hexanitrorhodate(III) in a hypothetical electroplating solution would be to serve as the source of rhodium ions. The electrodeposition process involves the reduction of the rhodium(III) complex at the cathode to form metallic rhodium.

Rhodium_Electrodeposition cluster_solution Electroplating Bath cluster_electrode Electrodes K3[Rh(NO2)6] in Solution K3[Rh(NO2)6] in Solution [Rh(NO2)6]^3- (aq) [Rh(NO2)6]^3- (aq) K3[Rh(NO2)6] in Solution->[Rh(NO2)6]^3- (aq) Rh(s) (at Cathode) Rh(s) (at Cathode) [Rh(NO2)6]^3- (aq)->Rh(s) (at Cathode) + 3e- Anode Anode Oxidation Reaction Oxidation Reaction Anode->Oxidation Reaction

Figure 1: A simplified diagram illustrating the basic principle of rhodium electrodeposition from a hypothetical Potassium hexanitrorhodate(III) bath.

Potential Advantages and Challenges of a Nitrite-Based Bath

The use of a nitrite-based electrolyte could theoretically offer some advantages, such as different deposit properties or bath stability characteristics. However, significant challenges would need to be addressed.

Potential Advantages:

  • Deposit Properties: The coordination chemistry of the nitrite ligands could influence the nucleation and growth of the rhodium deposit, potentially leading to different grain structures, hardness, or brightness.

  • Bath Stability: The stability of the hexanitrorhodate(III) complex might offer a stable source of rhodium ions in the electrolyte.

Challenges:

  • Cathodic Efficiency: The reduction of nitrite ions at the cathode could compete with the reduction of rhodium, leading to low current efficiency and hydrogen evolution.

  • Bath Chemistry Complexity: The presence of nitrite ions could lead to the formation of various nitrogen-containing byproducts, complicating bath maintenance and control.

  • Lack of Research: The absence of published research or patents specifically detailing the use of Potassium hexanitrorhodate(III) for rhodium electroplating means that extensive fundamental research would be required to develop a viable process.

Experimental Protocols for Conventional Rhodium Plating

The following provides a general experimental protocol for decorative rhodium plating using a conventional sulfate-based bath. This is for informational purposes and should be adapted based on specific substrate materials and desired outcomes.

1. Substrate Preparation:

  • Thoroughly clean the substrate to remove any oils, grease, and oxides. This typically involves a sequence of alkaline cleaning, rinsing, and acid activation.

  • For many substrates, an underplate of nickel or silver is applied to improve adhesion and brightness of the final rhodium layer.

2. Electroplating Bath Preparation:

  • Start with deionized water in a suitable tank (e.g., Pyrex or polypropylene).

  • Carefully add the required amount of concentrated sulfuric acid.

  • Dissolve the rhodium sulfate concentrate to achieve the desired rhodium metal concentration (e.g., 2 g/L).

  • Adjust the final volume with deionized water.

  • Heat the solution to the operating temperature (40-45 °C).

3. Electroplating Process:

  • Use a platinized titanium anode.

  • Connect the workpiece (substrate) to the cathode bar.

  • Immerse the workpiece in the plating solution.

  • Apply the desired current density (e.g., 1-5 A/dm²).

  • The plating time will depend on the desired thickness (typically short for decorative applications).

  • After plating, thoroughly rinse the workpiece with deionized water and dry.

Experimental_Workflow cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment A Substrate Cleaning B Underplating (e.g., Nickel) A->B D Immersion in Rhodium Bath B->D C Bath Preparation C->D E Application of Current D->E F Rinsing E->F G Drying F->G

Figure 2: A general workflow for a conventional rhodium electroplating process.

Conclusion

While Potassium hexanitrorhodate(III) contains rhodium in the correct oxidation state for electrodeposition, its application in rhodium electroplating solutions is not supported by available scientific literature or industry documentation. The established and reliable methods for rhodium plating utilize sulfate and phosphate-based electrolytes. The development of a nitrite-based system would necessitate significant research to overcome potential challenges related to bath chemistry and plating efficiency. For researchers and professionals in the field, focusing on the optimization of existing, well-documented sulfate and phosphate systems is the current and recommended approach for achieving high-quality rhodium deposits.

References

Application Note and Protocol: Preparation of Analytical Standards for Rhodium Using Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of rhodium is critical across various scientific and industrial fields, including catalysis, environmental monitoring, pharmaceutical analysis, and the manufacturing of high-purity materials. The development of reliable analytical standards is a fundamental prerequisite for achieving accurate measurements with instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) is a stable, crystalline solid that can be obtained in high purity, making it a suitable candidate as a primary standard for rhodium. This application note provides a detailed protocol for the preparation of rhodium analytical standards from Potassium hexanitrorhodate(III), ensuring a consistent and accurate rhodium concentration for calibration and quality control purposes.

Properties of Potassium Hexanitrorhodate(III)

A comprehensive understanding of the primary standard's properties is essential for the accurate preparation of analytical standards.

PropertyValue
Chemical Formula K₃[Rh(NO₂)₆]
Molecular Weight 496.23 g/mol [1]
Appearance Yellow crystalline powder[2]
Purity Available in various high-purity grades (e.g., 99%, 99.9%, 99.99%)[2]
Rhodium Content (w/w) Approximately 20.74% (calculated from molecular weight)

Materials and Reagents

  • Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]), analytical grade or higher

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Deionized Water (DIW), Type I (18.2 MΩ·cm)

  • Class A volumetric flasks (100 mL, 1000 mL)

  • Class A volumetric pipettes

  • Analytical balance (readable to 0.0001 g)

  • Hot plate or microwave digestion system

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Experimental Protocol

This protocol details the preparation of a 1000 mg/L (ppm) rhodium stock solution, which can be further diluted to prepare working standards.

Preparation of 1000 mg/L Rhodium Stock Solution
  • Calculate the required mass of K₃[Rh(NO₂)₆]:

    • To prepare 100 mL of a 1000 mg/L Rh solution, 100 mg of Rh is needed.

    • Mass of K₃[Rh(NO₂)₆] = (Mass of Rh) / (Rh content in K₃[Rh(NO₂)₆])

    • Mass of K₃[Rh(NO₂)₆] = 0.1000 g / 0.2074 = 0.4821 g

  • Weighing:

    • Accurately weigh approximately 0.4821 g of K₃[Rh(NO₂)₆] using an analytical balance and record the exact mass.

  • Dissolution (Acid Digestion):

    • Caution: This step must be performed in a fume hood.

    • Quantitatively transfer the weighed K₃[Rh(NO₂)₆] to a 250 mL beaker.

    • Add 10 mL of concentrated HCl and 5 mL of concentrated HNO₃ (aqua regia).[3] The use of strong acid mixtures is necessary for the complete dissolution of stable rhodium compounds.[4][5]

    • Gently heat the mixture on a hot plate at a low temperature (e.g., 80-90°C) until the solid is completely dissolved. Avoid boiling to prevent loss of volatile species.

    • Continue heating until the volume is reduced to approximately 2-3 mL.

    • Allow the solution to cool to room temperature.

  • Dilution:

    • Carefully add 20 mL of DIW to the beaker.

    • Quantitatively transfer the solution to a 100 mL Class A volumetric flask.

    • Rinse the beaker several times with small volumes of DIW and add the rinsings to the volumetric flask.

    • Dilute the solution to the 100 mL mark with DIW.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Calculation of the Exact Stock Solution Concentration:

    • Concentration (mg/L) = (Mass of K₃[Rh(NO₂)₆] (g) * Rh content * 1000) / 0.1 L

Preparation of Working Standards

Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 mg/L working standard:

  • Pipette 1.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask.

  • Add approximately 50 mL of 2% (v/v) HNO₃ to the flask.

  • Dilute to the 100 mL mark with 2% (v/v) HNO₃.

  • Cap and invert to mix thoroughly.

Repeat this process to create a calibration curve with a range of concentrations suitable for the analytical instrument.

Data Presentation: Example Standard Preparation

ParameterValue
Mass of K₃[Rh(NO₂)₆] 0.4825 g
Purity of K₃[Rh(NO₂)₆] 99.9%
Final Volume of Stock Solution 100.0 mL
Calculated Rhodium Concentration in Stock Solution 1000.8 mg/L
Volume of Stock for 10 mg/L Working Standard 1.00 mL
Final Volume of 10 mg/L Working Standard 100.0 mL

Workflow Diagram

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation weigh 1. Weigh K₃[Rh(NO₂)₆] dissolve 2. Dissolve in Aqua Regia (HCl + HNO₃) with gentle heating weigh->dissolve cool 3. Cool to Room Temperature dissolve->cool transfer 4. Transfer to 100 mL Volumetric Flask cool->transfer dilute_stock 5. Dilute to Volume with DIW transfer->dilute_stock mix_stock 6. Homogenize Solution dilute_stock->mix_stock stock_solution 1000 mg/L Rh Stock Solution mix_stock->stock_solution pipette 7. Pipette Aliquot of Stock stock_solution->pipette Serial Dilution transfer_working 8. Transfer to 100 mL Volumetric Flask pipette->transfer_working dilute_working 9. Dilute with 2% HNO₃ transfer_working->dilute_working mix_working 10. Homogenize Solution dilute_working->mix_working working_standards Working Standards (e.g., 10, 20, 50, 100 µg/L) mix_working->working_standards analysis Instrumental Analysis working_standards->analysis For ICP-MS/OES Calibration

Caption: Workflow for the preparation of rhodium analytical standards.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • In case of skin contact with acids, rinse immediately with copious amounts of water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Stability and Storage

  • The 1000 mg/L rhodium stock solution should be stored in a tightly sealed, acid-leached polyethylene or polypropylene bottle.

  • When stored at room temperature and protected from light, the stock solution is generally stable for at least 6-12 months.

  • Working standards should be prepared fresh daily or as needed to ensure accuracy, as lower concentrations are more susceptible to changes over time.

References

catalytic activity of Potassium hexanitrorhodate(III) in hydrogenation reactions

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction

A comprehensive review of available scientific literature reveals a lack of specific data on the catalytic activity of Potassium hexanitrorhodate(III) in hydrogenation reactions. However, the broader class of rhodium compounds is well-established for its exceptional catalytic prowess in these transformations.[1][2] This document provides an overview of the applications and general protocols for rhodium-catalyzed hydrogenations, drawing on established examples from the literature. These notes are intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in leveraging rhodium catalysts for the reduction of unsaturated bonds.

Rhodium catalysts can be broadly categorized into two main types:

  • Homogeneous Catalysts: These are soluble in the reaction medium and offer high selectivity and activity under mild conditions.[1] A prominent example is Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I).[3]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. They are advantageous for their ease of separation and recyclability.[4] Supported rhodium catalysts, for instance on alumina or carbon, fall into this category.[4][5]

B. Data Presentation: Performance of Rhodium Catalysts in Hydrogenation

The following table summarizes representative quantitative data for hydrogenation reactions catalyzed by various rhodium compounds, as reported in the literature. It is important to note that optimal conditions are substrate-dependent.

CatalystSubstrateCatalyst Loading (mol%)H₂ PressureSolventTime (h)Yield (%)Reference
RhH-1Chalcone380 psiMeOH2494[1]
RhH-1Diene (leading to 23)Not specifiedNot specifiedNot specifiedNot specified~100[1]
RhH-1Cyclic Enone (leading to 25)Not specifiedNot specifiedNot specifiedNot specified~100[1]
Alumina-supported RhodiumAlleneNot specifiedLow pressureNot specifiedNot specified~95 (selectivity to propylene)[5]

C. Experimental Protocols

The following provides a generalized experimental protocol for the hydrogenation of an alkene using a rhodium catalyst. This protocol should be adapted and optimized for specific substrates and catalysts.

1. Catalyst Preparation and Handling:

  • Homogeneous Catalysts (e.g., Wilkinson's Catalyst): These are often commercially available. Due to their sensitivity to air, they should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Heterogeneous Catalysts (e.g., Rhodium on Carbon): These are typically stable in air but should be stored in a desiccator. The catalyst is weighed and added to the reaction vessel.

2. General Hydrogenation Procedure:

  • Reaction Setup: A suitable pressure-resistant reaction vessel (e.g., a Parr shaker or a high-pressure autoclave) is charged with the substrate and the chosen solvent. The solvent should be degassed prior to use to remove dissolved oxygen.

  • Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Catalyst Introduction: For homogeneous catalysts, the catalyst is typically added as a solution in the degassed solvent under an inert atmosphere. For heterogeneous catalysts, the solid is added before sealing the vessel.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred or agitated vigorously to ensure good mixing and mass transfer of hydrogen. The reaction is allowed to proceed for the desired time at a specific temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Homogeneous Catalysis: Upon completion, the solvent is typically removed under reduced pressure. The residue is then purified by column chromatography to isolate the product from the catalyst.

    • Heterogeneous Catalysis: The catalyst is removed by filtration through a pad of celite or a syringe filter. The filtrate, containing the product, is then concentrated under reduced pressure. Further purification, if necessary, can be performed by chromatography or distillation.

D. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_substrate Prepare Substrate & Solvent setup Reaction Setup (Inert Atmosphere) prep_substrate->setup prep_catalyst Prepare Rhodium Catalyst prep_catalyst->setup hydrogenation Pressurize with H₂ & React setup->hydrogenation workup Reaction Work-up (Catalyst Removal) hydrogenation->workup analysis Product Analysis (GC, NMR, etc.) workup->analysis purification Purification (Chromatography) analysis->purification product Final Product purification->product

References

Application Notes and Protocols: K3[Rh(NO2)6] in X-ray Photoelectron Spectroscopy (XPS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Accurate and reproducible XPS measurements rely on the precise calibration of the binding energy (BE) scale. Surface charging in non-conductive or semi-conductive samples can lead to shifts in the measured kinetic energies of photoelectrons, necessitating a reliable charge referencing standard.

Potassium hexanitrorhodate(III) (K3[Rh(NO2)6]) is a stable, solid inorganic compound that can serve as a useful reference material in XPS analysis. Its primary application is in the verification of the +3 oxidation state of rhodium, based on the binding energy of the Rh 3d core-level electrons[1]. This document provides detailed application notes and protocols for the use of K3[Rh(NO2)6] in XPS analysis.

Application: Binding Energy Reference Standard

K3[Rh(NO2)6] is particularly valuable as a reference standard for calibrating the binding energy scale in XPS instruments, especially for the analysis of samples containing rhodium, potassium, nitrogen, or oxygen. By providing stable and well-defined peaks for each of its constituent elements, it allows for accurate charge correction of spectra obtained from insulating or complex sample matrices. The Rh 3d region exhibits two distinct spin-orbit components, Rh 3d₅/₂ and Rh 3d₃/₂, which can be used to confirm the +3 oxidation state of rhodium[1].

Experimental Workflow

The following diagram outlines the general workflow for utilizing K3[Rh(NO2)6] as an XPS reference standard.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing prep_sample Prepare K3[Rh(NO2)6] Sample mount_sample Mount on XPS Sample Holder prep_sample->mount_sample load_sample Load into UHV Chamber mount_sample->load_sample acquire_survey Acquire Survey Spectrum load_sample->acquire_survey acquire_high_res Acquire High-Resolution Spectra (Rh 3d, K 2p, N 1s, O 1s, C 1s) acquire_survey->acquire_high_res charge_correct Charge Correct to Adventitious C 1s (if necessary) acquire_high_res->charge_correct determine_be Determine K3[Rh(NO2)6] Peak Positions charge_correct->determine_be calibrate_scale Calibrate Binding Energy Scale determine_be->calibrate_scale

Figure 1. Experimental workflow for using K3[Rh(NO2)6] in XPS analysis.

Experimental Protocols

Sample Preparation
  • Material: Obtain high-purity Potassium hexanitrorhodate(III) (CAS No: 17712-66-2)[1].

  • Handling: Due to the surface sensitivity of XPS, handle the compound with clean, powder-free gloves in a clean environment to minimize adventitious carbon and other surface contamination.

  • Mounting:

    • For powder samples, gently press the K3[Rh(NO2)6] powder into a clean indium foil or onto a piece of double-sided conductive carbon tape mounted on a standard XPS sample holder.

    • Ensure a flat and uniform surface to avoid differential charging.

    • Gently remove any excess loose powder to prevent contamination of the XPS instrument.

Instrument Setup and Data Acquisition
  • Instrument: A calibrated X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is recommended.

  • Vacuum: Introduce the mounted sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer. Ensure the pressure is in the range of 10⁻⁸ to 10⁻⁹ mbar before analysis.

  • Charge Neutralization: If analyzing K3[Rh(NO2)6] as a pressed powder, a low-energy electron flood gun may be necessary to minimize surface charging.

  • Survey Scan:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Use a higher pass energy (e.g., 160 eV) for the survey scan to achieve a good signal-to-noise ratio.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the following core levels: Rh 3d, K 2p, N 1s, O 1s, and C 1s.

    • Use a lower pass energy (e.g., 20-40 eV) to achieve high energy resolution.

    • Set an appropriate number of scans to obtain a good signal-to-noise ratio for each region.

Data Analysis and Charge Referencing
  • Initial Referencing: It is common practice to initially reference the spectra to the adventitious carbon C 1s peak at 284.8 eV[2]. However, the reliability of this method can be sample-dependent[3][4].

  • Peak Fitting:

    • Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS, Thermo Avantage).

    • Use a Shirley or Tougaard background subtraction.

    • Fit the peaks with Gaussian-Lorentzian line shapes.

    • For the Rh 3d spectrum, constrain the spin-orbit splitting and the area ratio of the 3d₅/₂ and 3d₃/₂ peaks.

  • Binding Energy Calibration:

    • After initial referencing, the binding energies of the core levels of K3[Rh(NO2)6] should be compared to the reference values in Table 1.

    • Any systematic shift from the reference values can be used to apply a more accurate charge correction to the spectra of the sample of interest analyzed under the same conditions.

Data Presentation: Reference Binding Energies

The following table summarizes the expected binding energies for the core levels of K3[Rh(NO2)6], compiled from data for similar compounds. These values should be used as a guide for calibrating the binding energy scale.

ElementCore LevelChemical State / CompoundBinding Energy (eV)Reference(s)
RhodiumRh 3d₅/₂Rh(III) in [Rh(NO₂)₆]³⁻Expected > 307.6[1][4]
PotassiumK 2p₃/₂Potassium Salts (e.g., KCl, KBr)~292.9 - 293.2[5][6]
NitrogenN 1sNitro group (-NO₂)~404 - 406[7]
OxygenO 1sNitro group (-NO₂)~532 - 534

Note: The binding energy for Rh(III) in the hexanitrorhodate complex is anticipated to be higher than that of metallic Rh(0) (307.6 eV) due to the higher oxidation state[1][4]. The N 1s binding energy for nitro compounds is typically found at higher energies due to the electron-withdrawing nature of the oxygen atoms. The O 1s binding energy can vary, and the provided range is a general estimation.

References

Application Notes and Protocols: Potassium Hexanitrorhodate(III) as a Versatile Starting Material for Rhodium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆], is a stable, air-insensitive, and water-soluble rhodium(III) complex. Its kinetically inert d⁶ electron configuration makes it an excellent and cost-effective precursor for the synthesis of a wide array of other rhodium(III) coordination compounds. The foundational principle of its utility lies in the sequential substitution of the nitro (NO₂) ligands with a variety of other functional groups, including halides, ammines, and organic chelating agents. This versatility makes it a crucial starting material in the development of novel rhodium-based catalysts, materials, and potential therapeutic agents.

These application notes provide detailed protocols for the synthesis of several key rhodium(III) compounds using potassium hexanitrorhodate(III) as the starting material. The protocols are designed to be clear and reproducible for researchers in various fields.

Data Presentation: Synthesis Overview

The following table summarizes the synthesis of various rhodium compounds from potassium hexanitrorhodate(III), providing key reaction parameters for easy comparison.

Target CompoundReagentsReaction TimeTemperatureYield
fac-Trinitrotriammine-rhodium(III)Concentrated Ammonia Solution~15-20 minutesBoilingHigh
fac-Trichlorotriammine-rhodium(III)Hydrochloric Acid (1:1 aqueous solution)3 hoursHeating91%
cis-Potassium Tetrachlorodiamminerhodate(III)Concentrated Ammonia Solution, Potassium Chloride, Hydrochloric AcidMulti-stepBoiling, Room Temp-
Potassium Hexafluororhodate(III)Potassium Hydrogen Difluoride (fused)-300 °C-

Experimental Protocols

Protocol 1: Synthesis of fac-Trinitrotriammine-rhodium(III) (fac-[Rh(NO₂)₃(NH₃)₃])

This protocol describes the first step in the synthesis of various ammine-containing rhodium complexes, where three of the nitro groups in potassium hexanitrorhodate(III) are substituted by ammine ligands.

Materials:

  • Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • Concentrated Ammonia Solution (NH₃ aq.)

  • Distilled Water

  • Beaker

  • Heating Plate

  • Stirring Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Dissolve a desired amount of potassium hexanitrorhodate(III) in a minimal amount of hot distilled water in a beaker with a stirring bar.

  • While stirring, add a concentrated aqueous solution of ammonia.

  • Heat the mixture to boiling. The yellow solution will gradually become colorless as a yellow precipitate of fac-[Rh(NO₂)₃(NH₃)₃] forms. This process typically takes 15-20 minutes.

  • Once the reaction is complete (indicated by the cessation of precipitate formation), cool the mixture to room temperature.

  • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water and then with a small amount of ethanol.

  • Dry the product in a desiccator over calcium chloride.

Protocol 2: Synthesis of fac-Trichlorotriammine-rhodium(III) (fac-[RhCl₃(NH₃)₃])

This protocol details the conversion of fac-trinitrotriammine-rhodium(III) to fac-trichlorotriammine-rhodium(III) via ligand exchange with chloride ions.[1]

Materials:

  • fac-Trinitrotriammine-rhodium(III) (fac-[Rh(NO₂)₃(NH₃)₃])

  • Hydrochloric Acid (HCl), 1:1 aqueous solution

  • Round-bottom flask

  • Reflux Condenser

  • Heating Mantle

  • Stirring Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Place the synthesized fac-[Rh(NO₂)₃(NH₃)₃] into a round-bottom flask equipped with a stirring bar and a reflux condenser.

  • Add 25 mL of a 1:1 aqueous solution of hydrochloric acid for each gram of the starting material.[1]

  • Heat the mixture under reflux for 3 hours.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • A light-yellow powder of fac-[RhCl₃(NH₃)₃] will precipitate.[1]

  • Collect the product by vacuum filtration, wash with cold water, and dry in a desiccator. A yield of 91% has been reported for this step.[1]

Protocol 3: Synthesis of cis-Potassium Tetrachlorodiamminerhodate(III) (cis-K[Rh(NH₃)₂Cl₄]·KCl)

This protocol outlines a multi-step synthesis starting from a hexanitrorhodate salt, leading to the formation of a diammine rhodium complex. While the literature describes this synthesis starting from the ammonium sodium salt, the general principles are applicable to the potassium salt.

Materials:

  • Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

  • Concentrated Ammonia Solution (NH₃ aq.)

  • Potassium Chloride (KCl)

  • Hydrochloric Acid (HCl)

  • Beakers

  • Heating Plate

  • Stirring Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to generate the initial ammine-substituted rhodium nitro complex in solution.

  • Boil the solution until it is completely dissolved.

  • Cool the solution and filter off the precipitate of fac-[Rh(NO₂)₃(NH₃)₃].

  • To the remaining clear solution, add a significant amount of solid potassium chloride (e.g., ca. 10 g) and filter immediately.

  • Allow the filtrate to stand at room temperature for 3-4 days to crystallize cis-K[Rh(NH₃)₂(NO₂)₄].

  • Treat the crystals with a 1:1 aqueous solution of hydrochloric acid and heat briefly to obtain a yellow-orange solution.

  • Evaporate the solution at room temperature to crystallize cis-K[Rh(NH₃)₂Cl₄]·KCl.

Visualizations

Synthesis Pathway of Rhodium(III) Ammine Complexes

Synthesis_Pathway K3RhNO26 K₃[Rh(NO₂)₆] facRhNH33NO23 fac-[Rh(NH₃)₃(NO₂)₃] K3RhNO26->facRhNH33NO23  + NH₃ (aq)  Boiling cisKRhNH32NO24 cis-K[Rh(NH₃)₂(NO₂)₄] K3RhNO26->cisKRhNH32NO24  + NH₃ (aq), KCl  Boiling, Crystallization facRhNH33Cl3 fac-[RhCl₃(NH₃)₃] facRhNH33NO23->facRhNH33Cl3  + HCl (aq)  Reflux, 3h cisKRhNH32Cl4 cis-K[Rh(NH₃)₂Cl₄]·KCl cisKRhNH32NO24->cisKRhNH32Cl4  + HCl (aq)  Heating, Evaporation

Caption: Synthesis pathway from K₃[Rh(NO₂)₆].

Experimental Workflow for fac-[RhCl₃(NH₃)₃] Synthesis

Workflow start Start: fac-[Rh(NH₃)₃(NO₂)₃] reflux Add 1:1 HCl (aq) Reflux for 3 hours start->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry in Desiccator wash->dry end Product: fac-[RhCl₃(NH₃)₃] dry->end

Caption: Workflow for fac-[RhCl₃(NH₃)₃] synthesis.

Conclusion

Potassium hexanitrorhodate(III) is a valuable and versatile starting material for the synthesis of a range of rhodium(III) coordination compounds. The ligand substitution reactions, primarily with ammonia and halides, provide access to important precursors for catalytic and materials science research. The protocols provided herein offer a foundation for the reproducible synthesis of key rhodium(III) ammine and chloro-ammine complexes. Further exploration of ligand exchange reactions with other nucleophiles can undoubtedly lead to the discovery of novel rhodium compounds with unique properties and applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Potassium Hexanitrorhodate(III) and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for synthesizing Potassium Hexanitrorhodate(III)?

A1: The synthesis is typically achieved through a ligand exchange reaction. A rhodium(III) salt, most commonly rhodium(III) chloride (RhCl₃), is reacted with an excess of a nitrite salt in an aqueous solution. The nitrite ions (NO₂⁻) replace the ligands coordinated to the rhodium ion, forming the stable hexanitrorhodate(III) complex anion, [Rh(NO₂)₆]³⁻. The much less soluble potassium salt of this complex is then precipitated.[1]

Q2: Why is it necessary to use a significant excess of the nitrite salt?

A2: A large excess of the nitrite salt is used to drive the reaction equilibrium towards the complete formation of the hexanitrorhodate(III) anion. This ensures that all six coordination sites around the central rhodium atom are occupied by nitrite ligands, which is crucial for maximizing the yield of the desired product.[1]

Q3: What is the advantage of using sodium nitrite first, followed by a potassium salt, instead of directly using potassium nitrite?

A3: This two-step approach, often called an ion exchange method, is a common strategy to achieve higher purity.[1] First, the more soluble sodium hexanitrorhodate(III) (Na₃[Rh(NO₂)₆]) is synthesized using sodium nitrite.[1] Then, a concentrated solution of a potassium salt like potassium chloride (KCl) is added. This causes the desired, less soluble potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) to selectively precipitate, leaving more impurities behind in the solution.[1]

Q4: What are the typical impurities in the final product and how can they be minimized?

A4: Common impurities include unreacted rhodium salts, other rhodium complexes, and residual salts like potassium nitrate (KNO₃) or sodium chloride (NaCl).[1] To minimize these, use high-purity starting materials (analytical grade is preferred), ensure complete reaction through controlled conditions, and perform a thorough purification of the crude product, primarily through recrystallization.[1]

Troubleshooting Guide

Problem: Low or No Yield of the Yellow Precipitate

Possible CauseRecommended Solution
Incomplete Reaction Ensure a sufficient excess of the nitrite reagent is used. Also, verify that the reaction has been allowed to proceed for the necessary amount of time to allow for the full ligand exchange to complete.[1]
Suboptimal Temperature or pH The reaction should be carried out under controlled temperature and pH conditions to favor the formation of the desired hexanitro complex and prevent the creation of side products.[1]
Insufficient Cooling The potassium salt precipitates upon cooling. Ensure the solution is cooled adequately, for example, in an ice bath, to reduce the solubility of K₃[Rh(NO₂)₆] and maximize precipitation.
Incorrect Stoichiometry Double-check all calculations for the masses and molar equivalents of the reactants to ensure they are correct.

Problem: Final Product is Off-Color or Appears Impure

Possible CauseRecommended Solution
Contamination with Byproducts The presence of side products or unreacted precursors can discolor the final product. The most effective way to remove these is through recrystallization.[1]
Residual Salts Salts like KCl or KNO₃ may be trapped in the precipitate. After filtration, wash the product with a small amount of cold solvent, such as cold ethanol, which is effective at removing residual potassium chloride without dissolving the desired product.[1]
Impure Starting Materials The purity of the rhodium precursor is critical. Using analytical grade reagents can help minimize metallic and other impurities from the start.[1]

Problem: Significant Product Loss During Purification

Possible CauseRecommended Solution
Product Dissolving During Washing When washing the filtered precipitate, always use ice-cold solvents (e.g., cold ethanol) and use them sparingly to minimize dissolution of the product.[1]
Loss During Recrystallization During recrystallization, avoid using an excessive volume of hot water to dissolve the crude product. Ensure the subsequent cooling is slow and gradual to promote the formation of larger crystals, which are easier to filter and handle.[1]
Inefficient Filtration Very fine crystals may pass through the filter medium. Consider using a finer grade of filter paper or a fritted glass funnel. For extremely fine impurities, centrifugation at high speeds (e.g., 10,000 rpm) can be an effective separation technique.[1]

Experimental Protocols

Protocol 1: Synthesis via Ion-Exchange Method

  • Preparation of Sodium Hexanitrorhodate(III): Dissolve a precisely weighed amount of high-purity Rhodium(III) chloride in water. Add an excess of sodium nitrite (NaNO₂). Heat the solution gently while stirring to facilitate the formation of the Na₃[Rh(NO₂)₆] complex.

  • Precipitation of Potassium Salt: To the warm solution, add a concentrated aqueous solution of potassium chloride (KCl).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer it to an ice bath to maximize the precipitation of the yellow, crystalline K₃[Rh(NO₂)₆].

  • Filtration and Washing: Separate the precipitated product from the solution via vacuum filtration. Wash the collected solid sparingly with ice-cold ethanol to remove soluble impurities.[1]

  • Drying: Dry the crude product before proceeding to purification.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude K₃[Rh(NO₂)₆] in a minimal amount of hot deionized water (e.g., at 80°C).[1]

  • Slow Cooling: Cover the solution and allow it to cool slowly and undisturbed to a lower temperature (e.g., 4°C).[1] This process encourages the growth of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Final Drying: Dry the final product under a vacuum at a moderate temperature (e.g., 50°C) to obtain the anhydrous, pure compound.[1]

Key Synthesis and Purification Parameters

ParameterRecommended ConditionPurposeCitation
Recrystallization (Dissolution) ~80°C in deionized waterTo dissolve the crude product for purification.[1]
Recrystallization (Crystallization) Slow cooling to ~4°CTo yield larger, purer crystals and maximize recovery.[1]
Washing Solvent Cold EthanolTo remove residual soluble impurities like KCl without dissolving the product.[1]
Drying Under vacuum at ~50°CTo obtain the final, anhydrous product.[1]

Troubleshooting Workflow

Troubleshooting_Yield start Low Yield of K3[Rh(NO2)6] cause1 Incomplete Reaction start->cause1 Check Reaction Conditions cause2 Precipitation Issues start->cause2 Check Crystallization Process cause3 Product Loss During Workup start->cause3 Check Purification Technique sol1a Ensure Excess Nitrite Reagent cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Control Temperature & pH cause1->sol1c sol2a Ensure Thorough Cooling (Ice Bath) cause2->sol2a sol2b Verify Stoichiometry cause2->sol2b sol3a Wash Precipitate with ICE-COLD Solvent cause3->sol3a sol3b Use Minimal Hot Solvent for Recrystallization cause3->sol3b sol3c Use Finer Filter Medium cause3->sol3c

Caption: Troubleshooting workflow for low yield in Potassium Hexanitrorhodate(III) synthesis.

References

Technical Support Center: Purification of Crude Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude Potassium hexanitrorhodate(III)?

The most effective and widely used method for purifying crude Potassium hexanitrorhodate(III) is recrystallization from hot water. This technique leverages the principle of differential solubility, where the desired compound and impurities have different solubilities in a given solvent at different temperatures.

Q2: What are the common impurities in crude Potassium hexanitrorhodate(III)?

Common impurities can include unreacted starting materials such as rhodium(III) chloride (RhCl₃), and excess nitrite sources like potassium nitrite (KNO₂) or sodium nitrite (NaNO₂). Byproducts from the synthesis, such as potassium chloride (KCl) and potassium nitrate (KNO₃), are also frequently present.

Q3: Why is pH control important during the synthesis and purification process?

Maintaining a weakly acidic pH, typically between 4 and 5, is crucial. This pH range helps to prevent the formation of undesirable side products and ensures the stability of the hexanitrorhodate(III) complex.

Q4: How can I assess the purity of my final Potassium hexanitrorhodate(III) product?

The purity of the final product can be assessed using various analytical techniques, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the nitro ligands and to check for the absence of impurity-related peaks.

  • UV-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the [Rh(NO₂)₆]³⁻ complex and to detect any absorbing impurities.

  • Elemental Analysis: To determine the percentage composition of elements (K, Rh, N) and compare it with the theoretical values.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude Potassium hexanitrorhodate(III).

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crystals After Recrystallization 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.2. The cooling process was too rapid, leading to the formation of fine, difficult-to-collect crystals.3. Incomplete precipitation of the product.1. Gently heat the solution to evaporate some of the solvent and re-cool slowly.2. Ensure the solution cools slowly and undisturbed. Insulating the flask can help.3. Cool the solution in an ice bath to maximize precipitation before filtration.
Product "Oils Out" Instead of Crystallizing The crude product is significantly impure, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.2. Try seeding the solution with a small crystal of pure Potassium hexanitrorhodate(III) to induce crystallization.
Discolored (Not Bright Yellow) Crystals Presence of colored impurities, possibly from starting materials or side reactions.1. Perform a second recrystallization.2. If impurities are organic, consider a gentle wash with a minimal amount of cold ethanol after filtration.
Crystals are Very Fine and Pass Through Filter Paper The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals.1. Allow the solution to cool more slowly to encourage the growth of larger crystals.2. Use a finer porosity filter paper or a sintered glass funnel.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for the solubility of Potassium hexanitrorhodate(III), the following table is presented as a template. Researchers should determine these values experimentally for their specific conditions to optimize the recrystallization process.

Temperature (°C)Solubility of K₃[Rh(NO₂)₆] ( g/100 g Water)Purity of Crude Product (%)Purity After 1st Recrystallization (%)Yield (%)
4Determine ExperimentallyAnalyze SampleAnalyze SampleCalculate
20Determine Experimentally
40Determine Experimentally
60Determine Experimentally
80Determine Experimentally

Experimental Protocols

Recrystallization of Crude Potassium Hexanitrorhodate(III)

Objective: To purify crude Potassium hexanitrorhodate(III) by removing soluble impurities.

Materials:

  • Crude Potassium hexanitrorhodate(III)

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

  • Cold ethanol (optional)

Procedure:

  • Place the crude Potassium hexanitrorhodate(III) in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. A temperature of around 80°C is often effective.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear, hot solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water. A wash with a minimal amount of cold ethanol can also be used to remove certain impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purity Assessment by UV-Visible Spectroscopy

Objective: To assess the purity of the recrystallized Potassium hexanitrorhodate(III) by comparing its UV-Vis spectrum to that of a known standard or literature data.

Materials:

  • Purified Potassium hexanitrorhodate(III)

  • Deionized water

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the purified Potassium hexanitrorhodate(III) in deionized water of a known concentration.

  • Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

  • The spectrum of pure Potassium hexanitrorhodate(III) should exhibit characteristic absorption bands. The absence of extraneous peaks indicates a higher purity. Compare the obtained spectrum with a reference spectrum if available.

Visualizations

Purification_Workflow cluster_synthesis Crude Product Generation cluster_purification Purification Steps cluster_analysis Purity Analysis Crude_Product Crude K₃[Rh(NO₂)₆] Dissolution Dissolve in Hot Water Crude_Product->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No Charcoal Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Pure_Product Pure K₃[Rh(NO₂)₆] Washing->Pure_Product FTIR FTIR Spectroscopy Pure_Product->FTIR UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Analysis_Result Purity Assessment FTIR->Analysis_Result UV_Vis->Analysis_Result

Caption: Experimental workflow for the purification and analysis of Potassium hexanitrorhodate(III).

Troubleshooting_Logic Start Recrystallization Attempted Check_Crystals Crystals Formed? Start->Check_Crystals Check_Yield Acceptable Yield? Check_Crystals->Check_Yield Yes Oiling_Out Product 'Oiled Out' Check_Crystals->Oiling_Out No Check_Appearance Crystals Bright Yellow? Check_Yield->Check_Appearance Yes Low_Yield Low Yield Check_Yield->Low_Yield No Success Purification Successful Check_Appearance->Success Yes Discolored Discolored Crystals Check_Appearance->Discolored No Failure Review Protocol Solution_Oiling Re-heat, Add Solvent, Cool Slowly Oiling_Out->Solution_Oiling Solution_Yield Concentrate Solution, Cool Slowly Low_Yield->Solution_Yield Solution_Color Second Recrystallization Discolored->Solution_Color Solution_Oiling->Check_Crystals Solution_Oiling->Failure Solution_Yield->Check_Crystals Solution_Yield->Failure Solution_Color->Check_Crystals Solution_Color->Failure

Caption: Troubleshooting decision tree for the recrystallization of Potassium hexanitrorhodate(III).

long-term stability and storage conditions for Potassium hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of Potassium hexanitrorhodate(III) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Potassium hexanitrorhodate(III)?

A1: To ensure the long-term stability of Potassium hexanitrorhodate(III), it should be stored in a tightly sealed container in a cool, dry, and dark place. It is crucial to protect the compound from moisture, light, and high temperatures.

Q2: Is Potassium hexanitrorhodate(III) sensitive to light?

Q3: What is the expected shelf-life of Potassium hexanitrorhodate(III)?

A3: The shelf-life of Potassium hexanitrorhodate(III) is highly dependent on the storage conditions. When stored properly in a tightly sealed container, protected from light, moisture, and extreme temperatures, the compound is expected to remain stable for an extended period. However, for critical applications, it is recommended to re-evaluate the purity of the material after prolonged storage.

Q4: How can I visually inspect for potential degradation of Potassium hexanitrorhodate(III)?

A4: A change in the color or physical appearance of the solid can be an initial indicator of degradation. Any clumping, discoloration, or the appearance of a different crystalline form should be considered a sign of potential decomposition or contamination.

Q5: What are the likely decomposition products of Potassium hexanitrorhodate(III)?

A5: Based on studies of similar compounds like Potassium hexanitronickelate(II), thermal decomposition may involve the loss of water (if hydrated), isomerization of the nitro ligands to nitrito ligands, and eventual release of nitrogen dioxide (NO₂) gas at elevated temperatures. Hydrolysis in the presence of moisture could also lead to the formation of other rhodium complexes.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using an older batch of Potassium hexanitrorhodate(III).

  • Possible Cause: The compound may have degraded due to improper storage, leading to a decrease in purity.

  • Troubleshooting Steps:

    • Verify the storage conditions of the older batch. Was it exposed to light, moisture, or high temperatures?

    • Perform a quality control check on the older batch using an appropriate analytical technique (see Experimental Protocols section).

    • Compare the results with a new, unopened batch of the compound if available.

    • If degradation is confirmed, procure a new batch of the compound for future experiments.

Issue 2: The Potassium hexanitrorhodate(III) powder has changed color or appears clumped.

  • Possible Cause: This is a strong indication of chemical degradation or moisture absorption.

  • Troubleshooting Steps:

    • Do not use the material for critical experiments.

    • Consider the material to be of questionable purity.

    • If possible, an analysis can be performed to identify the nature of the change, but it is generally recommended to discard the compromised material and use a fresh supply.

Data Presentation

Table 1: Summary of Storage Conditions and Potential Degradation Factors for Potassium Hexanitrorhodate(III)

ParameterRecommended ConditionRationale / Potential Effect of Deviation
Temperature Cool, ambient temperatureHigh temperatures can induce thermal decomposition, potentially leading to isomerization and release of nitrogen oxides.
Humidity Dry environment; store with desiccant if necessaryMoisture can lead to hydrolysis of the complex and physical changes like clumping.
Light Store in the dark (e.g., amber vial, opaque container)Exposure to light, particularly UV, may cause photoinduced linkage isomerization of the nitro ligands.
Atmosphere Tightly sealed containerPrevents absorption of moisture and other atmospheric contaminants.

Experimental Protocols

Protocol: Assessment of Potassium Hexanitrorhodate(III) Stability

This protocol outlines a general procedure to assess the stability of Potassium hexanitrorhodate(III) samples.

1. Objective: To evaluate the purity and identify potential degradation of a Potassium hexanitrorhodate(III) sample, particularly when comparing an aged sample to a reference standard.

2. Methods:

  • a) Visual Inspection:

    • Carefully observe the physical appearance (color, crystallinity, presence of clumps) of the sample and compare it to a fresh or reference sample.

  • b) Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: To detect changes in the vibrational modes of the nitro groups and other bonds, which can indicate isomerization or decomposition.

    • Methodology:

      • Prepare a KBr pellet or a Nujol mull of the Potassium hexanitrorhodate(III) sample.

      • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

      • Pay close attention to the characteristic vibrational bands for the nitro group (typically around 1400-1300 cm⁻¹ and 850-800 cm⁻¹). The appearance of new bands or significant shifts in existing bands compared to a reference spectrum may indicate degradation, such as the formation of nitrito isomers.

  • c) Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Principle: To monitor changes in the electronic transitions of the complex, which can be affected by changes in the coordination environment.

    • Methodology:

      • Prepare a dilute solution of Potassium hexanitrorhodate(III) in a suitable solvent (e.g., water).

      • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

      • Compare the absorbance maxima (λ_max) and the overall spectral profile to that of a freshly prepared solution from a reference standard. A shift in λ_max or a change in the shape of the absorption bands can indicate degradation.

  • d) Powder X-ray Diffraction (PXRD):

    • Principle: To detect changes in the crystalline structure of the solid material.

    • Methodology:

      • Gently grind the sample to a fine powder.

      • Mount the powder on a sample holder.

      • Acquire the PXRD pattern over a suitable 2θ range.

      • Compare the diffraction pattern with a reference pattern for pure Potassium hexanitrorhodate(III). The appearance of new peaks or a significant change in the relative intensities of the existing peaks can indicate the presence of impurities or a different crystalline phase resulting from degradation.

3. Interpretation of Results: A stable sample of Potassium hexanitrorhodate(III) should show no significant changes in its physical appearance, and its spectroscopic and diffraction data should be consistent with that of a high-purity reference material.

Mandatory Visualization

Stability_Troubleshooting cluster_0 start Start: Inconsistent Experimental Results check_storage Review Storage History: - Temp? - Humidity? - Light Exposure? start->check_storage visual_inspection Visual Inspection: - Color Change? - Clumping? check_storage->visual_inspection analytical_testing Perform QC Analysis: - FTIR - UV-Vis - PXRD visual_inspection->analytical_testing compare_reference Compare Data to Reference Standard analytical_testing->compare_reference data_match Data Matches? compare_reference->data_match degradation_confirmed Degradation Confirmed data_match->degradation_confirmed No compound_stable Compound is Stable. Investigate other experimental variables. data_match->compound_stable Yes use_new_batch Discard Old Batch & Use New Batch degradation_confirmed->use_new_batch end End use_new_batch->end compound_stable->end

Technical Support Center: Stability of K₃[Rh(NO₂)₆] in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) in acidic environments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Yellow solution of K₃[Rh(NO₂)₆] turns colorless or pale orange upon acidification. Decomposition of the [Rh(NO₂)₆]³⁻ complex due to acid hydrolysis. The nitrite ligands are being replaced by water molecules.1. Introduce a Common Ion: Add a source of excess nitrite ions (e.g., NaNO₂ or KNO₂) to the acidic solution. This shifts the equilibrium back towards the stable hexanitro complex. 2. pH Control: Avoid strongly acidic conditions. If possible, perform the reaction in a weakly acidic buffer system.
Precipitate formation after adding acid. Formation of less soluble aquated rhodium species or rhodium hydroxides/oxides if the pH fluctuates to basic ranges locally.1. Ensure the solution is well-stirred during acidification. 2. Buffer the solution to maintain a stable, weakly acidic pH. 3. If a precipitate forms, it may be necessary to filter the solution and re-evaluate the stability of the complex under the chosen conditions.
Inconsistent reaction outcomes in acidic media. Variable rates of complex decomposition leading to different concentrations of the active rhodium species.1. Standardize the acidification protocol. Always add the same concentration of acid at the same rate. 2. Prepare the acidic solution of K₃[Rh(NO₂)₆] fresh for each experiment and use it promptly. 3. Incorporate a stabilization protocol, such as the addition of excess nitrite, into your standard procedure.

Frequently Asked Questions (FAQs)

Q1: Why is my K₃[Rh(NO₂)₆] solution decomposing in an acidic medium?

A1: The hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, is susceptible to acid hydrolysis. In the presence of H⁺ ions, the nitrite ligands (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which is a less effective ligand. This facilitates the substitution of the nitrite ligands with water molecules from the solvent, leading to the formation of various aquated rhodium(III) species and the overall decomposition of the complex. This process is analogous to the acid hydrolysis observed in other hexanitrito metal complexes, such as those of cobalt(III).

Q2: How can I prevent the decomposition of K₃[Rh(NO₂)₆] in my acidic reaction?

A2: The primary method for preventing decomposition is to apply Le Chatelier's principle. By adding an excess of a common ion, the nitrite ion (NO₂⁻), to the solution, the equilibrium of the decomposition reaction is shifted to favor the stable [Rh(NO₂)₆]³⁻ complex. A source of nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂), can be used. Maintaining a weakly acidic pH, rather than a strongly acidic one, will also reduce the rate of hydrolysis.

Q3: What is the mechanism behind the stabilization by excess nitrite?

A3: The decomposition of [Rh(NO₂)₆]³⁻ in an acidic solution can be represented by the following equilibrium:

[Rh(NO₂)₆]³⁻ + xH₂O ⇌ [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺ + xNO₂⁻

By increasing the concentration of NO₂⁻ on the product side of the equation, the equilibrium shifts to the left, favoring the reformation and stabilization of the [Rh(NO₂)₆]³⁻ complex.

Q4: Is there an optimal pH range for maintaining the stability of K₃[Rh(NO₂)₆] in the presence of acid?

Q5: Will the addition of excess nitrite interfere with my downstream applications?

A5: This is a critical consideration. If your experiment involves sensitive catalytic processes or subsequent analytical techniques, the presence of excess nitrite ions could be a potential interference. You may need to perform control experiments to assess the impact of the added nitrite on your specific reaction or analysis. If interference is observed, you may need to explore alternative strategies, such as performing the reaction at a lower temperature to slow down the decomposition kinetics.

Data Presentation

For researchers investigating the optimal stabilization conditions, the following table template can be used to record and compare experimental data.

Table 1: Stability of K₃[Rh(NO₂)₆] under Various Acidic Conditions

Experiment ID pH [NaNO₂] (M) Temperature (°C) Observation Time (min) % Decomposition (e.g., by UV-Vis Absorbance) Notes

Experimental Protocols

Protocol 1: General Procedure for Stabilizing K₃[Rh(NO₂)₆] in an Acidic Solution

  • Prepare Stock Solutions:

    • Prepare a stock solution of K₃[Rh(NO₂)₆] in deionized water at the desired concentration.

    • Prepare a stock solution of the acid to be used (e.g., 1 M HNO₃).

    • Prepare a stock solution of a nitrite salt (e.g., 1 M NaNO₂).

  • Stabilization and Acidification:

    • In a clean reaction vessel, add the required volume of the K₃[Rh(NO₂)₆] stock solution.

    • Add the sodium nitrite stock solution to achieve the desired excess concentration (e.g., a 10-fold molar excess relative to the rhodium complex).

    • Stir the solution to ensure homogeneity.

    • Slowly, and with continuous stirring, add the acid stock solution dropwise until the desired pH is reached. Monitor the pH using a calibrated pH meter.

  • Reaction and Analysis:

    • Proceed with your intended experimental procedure using the stabilized acidic solution of K₃[Rh(NO₂)₆].

    • It is advisable to monitor the stability of the complex over the course of the experiment, for example, by taking periodic UV-Vis spectra to check for changes in the characteristic absorbance of the [Rh(NO₂)₆]³⁻ ion.

Visualizations

Decomposition_Equilibrium cluster_0 Decomposition Pathway cluster_1 Stabilization by Common Ion Effect [Rh(NO₂)₆]³⁻ Stable Complex [Rh(NO₂)₆]³⁻ [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺ Decomposed Complex [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺ + xNO₂⁻ [Rh(NO₂)₆]³⁻->[Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺ + H₂O (Acid-Catalyzed) [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺_2 Decomposed Complex [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺ + xNO₂⁻ [Rh(NO₂)₆]³⁻_2 Stable Complex [Rh(NO₂)₆]³⁻ [Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺_2->[Rh(NO₂)₆]³⁻_2 Equilibrium Shift Excess NO₂⁻ Addition of Excess NO₂⁻ Excess NO₂⁻->[Rh(NO₂)₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁺_2

Caption: The stabilizing effect of excess nitrite on the [Rh(NO₂)₆]³⁻ complex.

Experimental_Workflow start Start prep_rh_sol Prepare K₃[Rh(NO₂)₆] Solution start->prep_rh_sol add_nitrite Add Excess NaNO₂ (Common Ion) prep_rh_sol->add_nitrite stir Stir to Homogenize add_nitrite->stir acidify Slowly Add Acid to Target pH stir->acidify monitor_ph Monitor pH acidify->monitor_ph use_solution Use Stabilized Solution in Experiment acidify->use_solution end End use_solution->end

optimizing reaction parameters for K3[Rh(NO2)6] precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation of potassium hexanitrorhodate(III) (K3[Rh(NO2)6]).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and precipitation of K3[Rh(NO2)6].

IssuePotential Cause(s)Recommended Solution(s)
Low or No Precipitate Formation 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range for precipitation. 2. Insufficient Reagent Concentration: The concentration of rhodium(III) chloride or potassium nitrite is too low. 3. Temperature Too High: The reaction temperature is too high, increasing the solubility of the product. 4. Insufficient Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.1. Adjust pH: Carefully adjust the pH to a weakly acidic range of 4-5 using a suitable buffer (e.g., acetic acid/acetate buffer).[1] 2. Increase Concentration: Ensure stoichiometric amounts or a slight excess of potassium nitrite are used. If necessary, carefully concentrate the solution by gentle heating. 3. Control Temperature: Maintain the reaction temperature within the recommended range. Precipitation is often favored by cooling the solution after the initial reaction period.[1] 4. Extend Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature to ensure complete formation of the complex.
Precipitate is Off-Color (e.g., brown, green) 1. Side Reactions: Formation of rhodium oxides or other coordination complexes due to incorrect pH or temperature. 2. Impure Starting Materials: Contaminants in the rhodium(III) chloride or potassium nitrite.1. Strict pH and Temperature Control: Maintain the pH between 4 and 5 and follow the recommended temperature profile to minimize side reactions.[1] 2. Use High-Purity Reagents: Ensure the use of analytical grade or higher purity starting materials.
Incomplete Precipitation 1. Supersaturation: The solution is supersaturated, and crystallization has not been initiated effectively. 2. Cooling Rate Too Fast: Rapid cooling can lead to the formation of fine particles that remain suspended.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of K3[Rh(NO2)6]. 2. Slow Cooling: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the growth of larger, more easily filterable crystals.
Product is Difficult to Filter 1. Fine Particle Size: Rapid precipitation can lead to the formation of very fine crystals that pass through the filter medium.1. Optimize Cooling: Employ a slower cooling rate to encourage the growth of larger crystals. 2. Digestion: Hold the precipitate at a slightly elevated temperature (below the temperature of significant solubility) for a period to allow for particle size growth (Ostwald ripening).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of K3[Rh(NO2)6]?

A1: The optimal pH for the precipitation of K3[Rh(NO2)6] is in the weakly acidic range, typically between 4 and 5.[1] This pH range helps to prevent the formation of rhodium hydroxide and ensures the stability of the hexanitrorhodate(III) complex.

Q2: What is the role of excess potassium nitrite in the reaction?

A2: An excess of potassium nitrite is used to ensure the complete conversion of the rhodium(III) precursor to the hexanitro complex, driving the equilibrium towards product formation according to Le Chatelier's principle.

Q3: How does temperature affect the yield and purity of the product?

A3: Temperature plays a crucial role. While initial heating can increase the reaction rate, the precipitation of K3[Rh(NO2)6] is favored at lower temperatures as it is less soluble in cold water.[1] Therefore, a common strategy is to perform the initial reaction at a moderately elevated temperature and then cool the mixture to induce precipitation.

Q4: What are common impurities in the final product?

A4: Common impurities may include unreacted starting materials, other rhodium coordination complexes, and potassium salts such as potassium chloride or potassium nitrate. The formation of these can be minimized by careful control of reaction conditions and stoichiometry.

Q5: Can the product be recrystallized for higher purity?

A5: Yes, recrystallization is a recommended method for purifying K3[Rh(NO2)6]. A suitable solvent system, typically a mixed solvent or water at a specific temperature, should be used to dissolve the crude product, followed by slow cooling to induce the formation of purer crystals.

Experimental Protocols

Protocol 1: Direct Precipitation of K3[Rh(NO2)6]

This protocol describes the direct synthesis of K3[Rh(NO2)6] from rhodium(III) chloride.

Materials:

  • Rhodium(III) chloride hydrate (RhCl3·xH2O)

  • Potassium nitrite (KNO2)

  • Deionized water

  • Acetic acid (glacial)

Procedure:

  • Dissolve a specific amount of RhCl3·xH2O in deionized water.

  • In a separate beaker, dissolve a stoichiometric excess (e.g., 6-8 equivalents) of KNO2 in deionized water.

  • Slowly add the KNO2 solution to the rhodium chloride solution with constant stirring.

  • Adjust the pH of the mixture to 4-5 by the dropwise addition of glacial acetic acid.

  • Gently heat the mixture to approximately 50-60 °C for 1-2 hours to ensure complete complex formation. The solution should turn a clear yellow.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for at least one hour to maximize precipitation.

  • Collect the yellow crystalline precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of ice-cold deionized water, followed by a wash with a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Dry the final product in a desiccator over a suitable drying agent.

Data Presentation

Table 1: Effect of pH on the Yield of K3[Rh(NO2)6] (Hypothetical Data)

pHYield (%)Observations
245Potential for decomposition of nitrite ligands.
370Good yield, some risk of side reactions.
4-5 90-95 Optimal range, clean precipitation. [1]
680Decreased yield, potential for hydroxide formation.
765Significant decrease in yield.

Table 2: Effect of Temperature on the Solubility of K3[Rh(NO2)6] in Water (Hypothetical Data)

Temperature (°C)Solubility ( g/100 mL)
100.5
251.2
503.5
808.0

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_precipitation Precipitation & Isolation prep_rh Dissolve RhCl3·xH2O in Deionized Water mix Mix Solutions prep_rh->mix prep_kno2 Dissolve excess KNO2 in Deionized Water prep_kno2->mix adjust_ph Adjust pH to 4-5 with Acetic Acid mix->adjust_ph heat Heat at 50-60°C for 1-2 hours adjust_ph->heat cool_rt Cool to Room Temperature heat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Water & Organic Solvent filtrate->wash dry Dry in Desiccator wash->dry product Pure K3[Rh(NO2)6] Product dry->product

Caption: Experimental workflow for the synthesis of K3[Rh(NO2)6].

logical_relationship cluster_params Controllable Parameters cluster_outcomes Desired Outcomes param_ph pH (Optimal: 4-5) outcome_yield High Yield param_ph->outcome_yield Directly Impacts outcome_purity High Purity param_ph->outcome_purity Prevents Side Reactions param_temp Temperature (Reaction vs. Precipitation) param_temp->outcome_yield Affects Solubility param_temp->outcome_purity Minimizes Decomposition param_conc Reagent Concentration param_conc->outcome_yield Drives Reaction final_product Optimized K3[Rh(NO2)6] Precipitation

Caption: Key parameters influencing K3[Rh(NO2)6] precipitation.

References

challenges in scaling up Potassium hexanitrorhodate(III) production for industrial use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in scaling up the production of Potassium hexanitrorhodate(III) for industrial use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from laboratory-scale to industrial-scale production of Potassium hexanitrorhodate(III)?

A1: The primary challenges include:

  • Controlling Particle Size and Morphology: Achieving consistent particle size and morphology is crucial for product performance and downstream processing. On a larger scale, variations in mixing, temperature, and concentration gradients can lead to non-uniform particle characteristics.

  • Ensuring High Purity: Maintaining the purity of the final product is critical. Impurities can arise from side reactions, incomplete reactions, or co-precipitation, and their removal can be more complex and costly at an industrial scale.

  • Efficient Solid-Liquid Separation: The fine, often poorly crystalline nature of the precipitated product can make filtration and washing difficult and time-consuming on a large scale, potentially leading to product loss and solvent contamination.

  • Managing Reaction Parameters: Precise control over reaction parameters such as pH, temperature, and reagent addition rates is more challenging in large reactors, which can impact yield and purity.

  • Rhodium Recovery and Cost-Effectiveness: Rhodium is a precious metal, making its efficient recovery and recycling a critical economic factor for industrial production.

Q2: How does the choice of raw materials impact the quality of Potassium hexanitrorhodate(III)?

A2: The purity of the starting materials, particularly the rhodium salt and the nitrite source, is paramount. Impurities in the rhodium precursor can be incorporated into the final product, affecting its quality and performance. The use of high-purity, well-characterized raw materials is essential to minimize downstream purification challenges.

Q3: What are the key safety considerations for the industrial-scale synthesis of Potassium hexanitrorhodate(III)?

A3: Key safety considerations include:

  • Handling of Nitrite Salts: Nitrite salts are oxidizing agents and can be toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary to avoid contact and inhalation.

  • Release of Nitrogen Oxides: The reaction may produce nitrogen oxide gases, which are toxic and corrosive. Adequate ventilation and off-gas treatment systems are required.

  • Handling of Rhodium Compounds: While rhodium itself is relatively inert, its compounds can be harmful. Proper containment and handling procedures should be in place to minimize exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature based on pilot-plant studies. Ensure uniform heating in the reactor.
Loss of product during filtration and washing.Use appropriate filter media and optimize washing procedures to minimize dissolution of the product. Consider alternative solid-liquid separation techniques like centrifugation.
Side reactions leading to the formation of soluble rhodium complexes.Maintain strict control over pH and nitrite concentration to favor the formation of the desired hexanitro complex.
Product Purity Issues Co-precipitation of starting materials or byproducts.Control the rate of reagent addition and ensure efficient mixing to minimize local concentration gradients that can lead to co-precipitation.
Incomplete removal of impurities during washing.Optimize the washing solvent and the number of washing steps. Ensure thorough re-slurrying of the filter cake during washing.
Thermal decomposition of the product during drying.Dry the product under vacuum at a controlled, moderate temperature to prevent decomposition.
Inconsistent Particle Size Variations in mixing intensity and reagent addition rate.Use a well-designed reactor with efficient agitation. Implement a controlled reagent addition strategy to ensure uniform supersaturation.
Temperature fluctuations during precipitation.Ensure precise temperature control throughout the precipitation process.
Difficult Filtration Formation of very fine particles.Optimize precipitation conditions (e.g., lower supersaturation, aging of the precipitate) to promote the growth of larger crystals. Consider the use of filter aids, but be mindful of potential product contamination.
Clogging of the filter medium.Select a filter medium with an appropriate pore size. A filter press or a centrifugal filter might be more suitable for large-scale operations than vacuum filtration.

Experimental Protocols

Scaled-Up Synthesis of Potassium Hexanitrorhodate(III)

This protocol is a general guideline for a pilot-scale batch production. Actual parameters should be optimized based on specific equipment and desired product specifications.

  • Reactor Preparation: A clean, jacketed glass-lined or stainless steel reactor equipped with a multi-blade agitator, a temperature probe, a pH probe, and ports for reagent addition and gas venting is required.

  • Reagent Preparation:

    • Prepare a solution of rhodium(III) chloride in deionized water. The concentration should be carefully controlled.

    • Prepare a separate, excess solution of high-purity potassium nitrite in deionized water.

  • Reaction:

    • Charge the rhodium(III) chloride solution to the reactor.

    • Heat the solution to the desired reaction temperature (e.g., 60-80°C) with constant agitation.

    • Slowly add the potassium nitrite solution to the reactor over a period of several hours. The addition rate should be carefully controlled to maintain a consistent level of supersaturation.

    • Monitor and adjust the pH of the reaction mixture as needed, typically maintaining it in the weakly acidic range.

    • After the addition is complete, allow the reaction to proceed at the set temperature for a specified period to ensure complete conversion.

  • Precipitation and Aging:

    • Cool the reaction mixture slowly to initiate precipitation of the yellow crystalline product.

    • Once the desired temperature is reached, continue to agitate the slurry for a period of "aging" to allow for crystal growth and improvement of particle size distribution.

  • Filtration and Washing:

    • Transfer the slurry to a suitable filtration unit (e.g., a filter press or a Nutsche filter-dryer).

    • Filter the product and wash the filter cake with cold deionized water to remove soluble impurities.

    • Follow with a wash of a suitable organic solvent (e.g., ethanol) to displace water and aid in drying.

  • Drying:

    • Dry the product under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Drying cluster_final 4. Final Product reactor_prep Reactor Preparation reaction Reaction & Precipitation reactor_prep->reaction reagent_prep Reagent Preparation reagent_prep->reaction aging Crystal Aging reaction->aging filtration Filtration aging->filtration washing Washing filtration->washing drying Drying washing->drying final_product Potassium Hexanitrorhodate(III) drying->final_product

Caption: Experimental workflow for the scaled-up production of Potassium hexanitrorhodate(III).

troubleshooting_logic start Production Issue Identified incomplete_reaction Incomplete Reaction? start->incomplete_reaction co_precipitation Co-precipitation? start->co_precipitation inconsistent_size Inconsistent Particle Size? start->inconsistent_size incomplete_reaction->incomplete_reaction product_loss Product Loss in Filtration? incomplete_reaction->product_loss No incomplete_reaction->co_precipitation incomplete_reaction->inconsistent_size Optimize reaction\ntime/temperature Optimize reaction time/temperature incomplete_reaction->Optimize reaction\ntime/temperature Yes product_loss->product_loss incomplete_washing Incomplete Washing? product_loss->incomplete_washing Optimize filtration\n& washing Optimize filtration & washing product_loss->Optimize filtration\n& washing Yes co_precipitation->incomplete_washing No Control reagent\naddition & mixing Control reagent addition & mixing co_precipitation->Control reagent\naddition & mixing Yes Optimize washing\nprocedure Optimize washing procedure incomplete_washing->Optimize washing\nprocedure Control mixing,\ntemperature & addition rate Control mixing, temperature & addition rate inconsistent_size->Control mixing,\ntemperature & addition rate Yes

Caption: Troubleshooting logic for scaling up Potassium hexanitrorhodate(III) production.

Technical Support Center: Ligand Substitution Reactions of [Rh(NO₂)₆]³⁻

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ligand substitution reactions involving the hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this kinetically inert rhodium complex.

Frequently Asked Questions (FAQs)

Q1: Why are my ligand substitution reactions with [Rh(NO₂)₆]³⁻ so slow?

A1: The rhodium center in [Rh(NO₂)₆]³⁻ is in the +3 oxidation state and has a d⁶ electron configuration. In an octahedral ligand field, this configuration results in a high crystal field stabilization energy (CFSE).[1][2] This high CFSE means the complex is thermodynamically stable and kinetically inert, leading to slow ligand substitution rates under ambient conditions.[1][2] Overcoming this inertness often requires elevated temperatures or photochemical activation.

Q2: I'm not seeing any product formation. What are the common reasons for reaction failure?

A2: Several factors could contribute to a lack of product formation:

  • Insufficient Activation Energy: Due to the inert nature of the Rh(III) center, significant energy input is often required. The reaction mixture may need to be heated for an extended period.

  • Inappropriate Solvent: The choice of solvent can be critical. The starting complex and the incoming ligand must be sufficiently soluble, and the solvent should not competitively coordinate to the rhodium center unless it is intended as a reactant.

  • Decomposition of Reactants: The incoming ligand or the [Rh(NO₂)₆]³⁻ complex may be unstable under the reaction conditions (e.g., high temperatures).

  • Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and even the nature of the products, especially in aqueous solutions.

Q3: How can I increase the rate of my ligand substitution reaction?

A3: To accelerate the reaction, consider the following strategies:

  • Thermal Activation: Heating the reaction mixture is the most common method to provide the necessary activation energy for ligand substitution.

  • Photochemical Activation: Exposing the reaction mixture to UV or visible light can promote a ligand-to-metal charge transfer (LMCT) or d-d transition, leading to a more labile excited state of the complex and facilitating ligand substitution.[3][4]

  • Base Catalysis: In some cases, base hydrolysis can promote the substitution of nitro ligands. The presence of hydroxide ions can facilitate the removal of the NO₂⁻ group.[5]

  • Choice of Incoming Ligand: The nature of the incoming ligand can influence the reaction rate. Stronger nucleophiles may react more readily.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products can arise from the stepwise substitution of the six nitro ligands. To improve selectivity for a specific product:

  • Stoichiometric Control: Carefully control the stoichiometry of the incoming ligand. Using a limited amount of the new ligand can favor the formation of partially substituted products.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the formation of mono- or di-substituted products, while longer times and higher temperatures will likely lead to more extensive substitution.

  • Solvent Effects: The coordinating ability of the solvent can play a role. A weakly coordinating solvent is less likely to compete with the desired ligand.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction / Very Slow Reaction Kinetically inert Rh(III) center.Increase reaction temperature and/or reaction time. Consider using photochemical activation (UV/Vis irradiation).
Low solubility of reactants.Choose a solvent in which both the [Rh(NO₂)₆]³⁻ salt and the incoming ligand are soluble. For aqueous reactions, ensure the appropriate counter-ion is used for the rhodium complex.
Incomplete Substitution Insufficient reaction time or temperature.Increase the duration of the reaction and/or the temperature. Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis or NMR spectroscopy).
Stoichiometry of the incoming ligand is too low.Increase the molar excess of the incoming ligand.
Formation of a Mixture of Products Stepwise substitution of nitro ligands.Carefully control the stoichiometry of the incoming ligand. Optimize reaction time and temperature to favor the desired substitution product.
Decomposition of the Complex (Color Change to Black/Brown Precipitate) Reaction temperature is too high.Reduce the reaction temperature and extend the reaction time.
Instability of the product complex.Once the product is formed, it may be necessary to isolate it promptly to prevent further reaction or decomposition.
pH of the solution is not optimal.Buffer the reaction mixture to maintain an optimal pH, especially for aqueous reactions.

Quantitative Data on Ligand Substitution Reactions

The following table summarizes reaction conditions and outcomes for the substitution of nitro ligands in [Rh(NO₂)₆]³⁻ with various incoming ligands.

Incoming LigandProduct(s)Reaction ConditionsYield (%)Reference
NH₃ / HClfac-[Rh(NH₃)₃(NO₂)₃], fac-[Rh(NH₃)₃Cl₃]Stepwise reaction with heating.Not specified--INVALID-LINK--
Ethylenediamine (en)K[Rh(en)(NO₂)₄]Reaction in aqueous solution followed by slow evaporation.Not specified--INVALID-LINK--
H₂O[Rh(NO₂)₅(H₂O)]²⁻Hydrolysis in aqueous solution.Not specifiedGeneral knowledge
Halides (Cl⁻, Br⁻, I⁻)[Rh(NO₂)ₓ(X)₆-ₓ]³⁻Generally requires elevated temperatures in a suitable solvent.Not specifiedGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of Potassium Tetranitro(ethylenediamine)rhodate(III) - K[Rh(en)(NO₂)₄]

This protocol is adapted from the synthesis of related rhodium(III) nitromonoethylenediamine complexes.

Materials:

  • Potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆]

  • Ethylenediamine hydrate

  • Potassium chloride (KCl)

  • Deionized water

Procedure:

  • Dissolve a known amount of K₃[Rh(NO₂)₆] in a minimum amount of warm deionized water.

  • To this solution, add a stoichiometric amount of ethylenediamine hydrate dropwise with stirring.

  • Add a saturated solution of potassium chloride to the reaction mixture.

  • Allow the solution to slowly evaporate at room temperature.

  • Crystals of K[Rh(en)(NO₂)₄] will form. Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Protocol 2: General Procedure for Halide Substitution

This is a general guideline for the substitution of nitro ligands with halides.

Materials:

  • Potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆]

  • A salt of the desired halide (e.g., KCl, KBr, KI)

  • A suitable solvent (e.g., water, DMF, DMSO)

Procedure:

  • Dissolve K₃[Rh(NO₂)₆] in the chosen solvent. Heating may be required to achieve complete dissolution.

  • Add a stoichiometric excess of the halide salt to the solution.

  • Heat the reaction mixture under reflux for several hours to days. The progress of the reaction should be monitored by a suitable analytical technique (e.g., UV-Vis spectroscopy to observe changes in the d-d transition bands).

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or may require the addition of a counter-solvent.

  • Isolate the product by filtration, wash with an appropriate solvent, and dry under vacuum.

Visualized Workflows and Pathways

Ligand_Substitution_Workflow start Start: [Rh(NO₂)₆]³⁻ Solution add_ligand Add Incoming Ligand (L) start->add_ligand activation Choose Activation Method add_ligand->activation thermal Thermal Activation (Heating/Reflux) activation->thermal Heat photochemical Photochemical Activation (UV/Vis Irradiation) activation->photochemical Light base_cat Base Catalysis (Adjust pH) activation->base_cat Base reaction Ligand Substitution Reaction [Rh(NO₂)₆]³⁻ + nL → [Rh(NO₂)₆₋ₙLₙ]³⁻ + nNO₂⁻ thermal->reaction photochemical->reaction base_cat->reaction monitoring Monitor Reaction Progress (e.g., UV-Vis, NMR) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup isolation Isolate Product(s) (Filtration, Washing) workup->isolation characterization Characterize Product(s) (Spectroscopy, X-ray) isolation->characterization end End: Purified Product characterization->end

Caption: General experimental workflow for ligand substitution reactions.

Troubleshooting_Flowchart start Problem: No/Slow Reaction check_temp Is the reaction heated? start->check_temp increase_temp Increase temperature and/or prolong reaction time check_temp->increase_temp No check_solubility Are all reactants soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent Change to a more suitable solvent check_solubility->change_solvent No consider_photo Consider photochemical activation check_solubility->consider_photo Yes change_solvent->check_temp check_pH Is the pH optimal? consider_photo->check_pH success Reaction proceeds consider_photo->success adjust_pH Adjust pH (e.g., for base hydrolysis) check_pH->adjust_pH No check_pH->success Yes adjust_pH->check_temp

Caption: Troubleshooting flowchart for slow or unsuccessful reactions.

Reaction_Pathway A [Rh(NO₂)₆]³⁻ B [Rh(NO₂)₅L]²⁻ A->B + L - NO₂⁻ C [Rh(NO₂)₄L₂]⁻ B->C + L - NO₂⁻ D ... C->D + L - NO₂⁻ E [RhL₆]³⁺ D->E + (6-n)L - (6-n)NO₂⁻

Caption: Stepwise ligand substitution pathway.

References

strategies to avoid the formation of nitrito isomers during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of nitro compounds. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of undesired nitrito isomers during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of nitro and nitrito isomers in my reaction?

The formation of both nitro (R-NO₂) and nitrito (R-ONO) isomers is due to the ambident nature of the nitrite ion (NO₂⁻).[1][2][3][4] An ambident nucleophile has two different nucleophilic centers. The nitrite ion can attack an electrophilic carbon atom via the nitrogen atom, yielding the nitro compound, or via one of the oxygen atoms, resulting in the nitrito isomer. The reaction pathway taken depends on a variety of factors.

Q2: How can I increase the yield of the desired nitroalkane and minimize the nitrito byproduct?

To favor the formation of the nitroalkane, reaction conditions should be chosen to promote an Sₙ2 reaction mechanism.[1][2][5] This is because the nitrogen atom of the nitrite ion is a "softer" nucleophilic center and preferentially attacks the "softer" electrophilic carbon of an alkyl halide in an Sₙ2 reaction. Key strategies include using primary alkyl halides, polar aprotic solvents like DMF or DMSO, and alkali metal nitrites such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂).[2][6][7]

Q3: What is the role of the solvent in determining the product ratio?

The choice of solvent is critical in directing the reaction towards the desired nitro product.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for Sₙ2 reactions.[3][5] They effectively solvate the cation (e.g., Na⁺) of the nitrite salt but leave the nitrite anion relatively unsolvated, or "naked," making it more reactive.[3] This enhances the nucleophilicity of the nitrogen atom, leading to a higher yield of the nitroalkane.[6]

  • Polar protic solvents (e.g., ethanol, water) can solvate the nitrite anion through hydrogen bonding. This reduces its nucleophilicity and can favor an Sₙ1 pathway, especially with secondary or tertiary substrates, which in turn increases the proportion of the nitrito isomer.[5]

Q4: Should I use sodium nitrite (NaNO₂) or silver nitrite (AgNO₂)?

The choice of the nitrite salt has a significant impact on the outcome of the reaction:

  • Sodium Nitrite (NaNO₂) or Potassium Nitrite (KNO₂): These salts are ionic in nature and readily dissociate in solution to provide a "free" nitrite ion.[8] When used in a polar aprotic solvent, they tend to favor the Sₙ2 pathway, resulting in the nitroalkane as the major product.[6][7]

  • Silver Nitrite (AgNO₂): This salt has a more covalent character. The silver ion (Ag⁺) has a strong affinity for the halide leaving group and helps to pull it off the alkyl halide.[5][8] This promotes the formation of a carbocation-like intermediate, characteristic of an Sₙ1 reaction. The harder oxygen end of the nitrite nucleophile then attacks the hard carbocation, leading to a higher yield of the alkyl nitrite (nitrito isomer).[2][5]

Q5: How does the structure of my starting alkyl halide affect the outcome?

The structure of the alkyl halide is a primary determinant of the reaction mechanism:

  • Primary alkyl halides (RCH₂X): These are least sterically hindered and strongly favor the Sₙ2 mechanism, leading to a good yield of the nitroalkane.[2][6]

  • Secondary alkyl halides (R₂CHX): These can undergo both Sₙ1 and Sₙ2 reactions, often resulting in a mixture of nitro and nitrito isomers.[1][7] They are also more prone to elimination reactions.

  • Tertiary alkyl halides (R₃CX): These are very sterically hindered and predominantly react via an Sₙ1 mechanism, which favors the formation of the nitrito isomer.[2] Elimination to form an alkene is also a major competing reaction.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High yield of nitrito isomer. Reaction conditions are favoring an Sₙ1 mechanism. This could be due to the use of a secondary or tertiary alkyl halide, a polar protic solvent, or silver nitrite (AgNO₂).If possible, use a primary alkyl halide as the starting material.[6]Switch to a polar aprotic solvent such as DMF or DMSO.[5][6]Use an alkali metal nitrite like NaNO₂ or KNO₂ instead of AgNO₂.[7][8]
Low overall yield and/or formation of alkene byproducts. This is common with secondary and tertiary alkyl halides due to competing elimination reactions.[6] The reaction conditions may be too harsh.Use milder reaction conditions (e.g., lower temperature).Ensure the use of a non-basic or weakly basic nitrite source.Consider alternative synthetic routes to the target nitro compound if starting from a hindered halide.
Reaction is very slow or does not proceed. The leaving group on the alkyl halide is not sufficiently reactive (e.g., Cl⁻). The nucleophilicity of the nitrite is being suppressed.Use an alkyl iodide or bromide instead of an alkyl chloride, as iodide and bromide are better leaving groups.[3]Ensure the solvent is sufficiently polar and aprotic (e.g., DMF) to dissolve the nitrite salt and promote the reaction.[7]Confirm the purity and reactivity of the nitrite salt.

Factors Influencing Product Distribution

The decision between the formation of a nitroalkane versus an alkyl nitrite is governed by several interrelated factors, as outlined in the diagram below. The interplay between the substrate, the nature of the nitrite salt, and the solvent determines whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway.

G cluster_factors Controlling Factors cluster_pathway Reaction Pathway cluster_products Products Substrate Alkyl Halide (Primary, Secondary, Tertiary) SN1 SN1 Pathway (Carbocation Intermediate) Substrate->SN1 Tertiary/Secondary SN2 SN2 Pathway (Concerted Mechanism) Substrate->SN2 Primary Nitrite Nitrite Salt (e.g., NaNO₂, AgNO₂) Nitrite->SN1 AgNO₂ Nitrite->SN2 NaNO₂/KNO₂ Solvent Solvent (Polar Protic vs. Polar Aprotic) Solvent->SN1 Polar Protic Solvent->SN2 Polar Aprotic Nitrito R-ONO (Nitrito Isomer) SN1->Nitrito Favored (Hard-Hard Interaction) Nitro R-NO₂ (Nitro Isomer) SN2->Nitro Favored (Soft-Soft Interaction)

Caption: Factors influencing the selective formation of nitro vs. nitrito isomers.

Experimental Protocols

Protocol 1: Synthesis of 1-Nitrohexane from 1-Iodohexane using Sodium Nitrite in PEG 400

This protocol is adapted from a green chemistry approach that minimizes the formation of the nitrito isomer and allows for solvent recycling.[9]

Materials:

  • 1-Iodohexane

  • Sodium nitrite (NaNO₂)

  • Polyethylene glycol 400 (PEG 400)

  • Cyclohexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-iodohexane (1 equivalent) in PEG 400.

  • Add sodium nitrite (1.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5 to 24 hours.

  • Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with cyclohexane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water to remove any remaining PEG 400 and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent (cyclohexane) under reduced pressure using a rotary evaporator to yield the crude 1-nitrohexane.

  • The product can be further purified by distillation or column chromatography if necessary. Note that this method typically results in only trace amounts of the alkyl nitrite byproduct.[9]

Experimental Workflow Diagram

G start Start reaction Reaction: Alkyl Halide + NaNO₂ in Polar Aprotic Solvent (e.g., DMF) start->reaction workup Aqueous Workup (Quench with water) reaction->workup extraction Extraction (e.g., with diethyl ether) workup->extraction drying Drying (e.g., with MgSO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Distillation or Chromatography) To separate any residual isomer evaporation->purification product Pure Nitroalkane purification->product

References

Validation & Comparative

comparing Potassium hexanitrorhodate(III) and potassium hexachlororhodate(III) as precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Potassium Hexanitrorhodate(III) and Potassium Hexachlororhodate(III) as Precursors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of two common rhodium precursors, potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]) and potassium hexachlororhodate(III) (K₃[RhCl₆]), for their application in the synthesis of catalysts and nanomaterials. While direct comparative studies are limited, this document synthesizes available data to highlight the key differences and potential performance implications of using these precursors.

Physicochemical Properties

A summary of the key physicochemical properties of the two precursors is presented in the table below. These properties can influence their solubility, stability, and reactivity in synthetic protocols.

PropertyPotassium Hexanitrorhodate(III)Potassium Hexachlororhodate(III)
Chemical Formula K₃[Rh(NO₂)₆]K₃[RhCl₆]
Molecular Weight 496.23 g/mol 432.92 g/mol
Appearance Yellow crystalline solidRed-brown crystalline powder
Solubility in Water SolubleSlightly soluble in cold water[1][2]
Solubility in Alcohol InsolubleInsoluble[1][2]
Rhodium Content ~20.7%~23.8%
Coordination Complex [Rh(NO₂)₆]³⁻ (octahedral)[RhCl₆]³⁻ (octahedral)
Ligand Type Nitro (NO₂⁻)Chloro (Cl⁻)

Performance as Precursors: A Comparative Overview

The choice of precursor can significantly impact the properties of the resulting rhodium-based materials, such as catalysts and nanoparticles. The primary difference between potassium hexanitrorhodate(III) and potassium hexachlororhodate(III) lies in their anionic ligands (NO₂⁻ vs. Cl⁻), which can influence the synthesis process and the final product's characteristics.

Catalyst Synthesis:

In the preparation of supported rhodium catalysts, the interaction between the precursor and the support material is crucial. The nitro ligands in K₃[Rh(NO₂)₆] are more labile than the chloro ligands in K₃[RhCl₆] under certain conditions, which may affect the deposition and dispersion of rhodium on the support. Conversely, the strong coordination of chloride ions can sometimes be beneficial in achieving high dispersion of metal particles.

Nanoparticle Synthesis:

In the synthesis of rhodium nanoparticles, the anion of the precursor can act as a shape-directing agent. Halide ions, such as chloride, are known to influence the morphology of metal nanoparticles. While direct comparisons are scarce, studies have shown that the presence of halide ions can affect the growth dynamics of rhodium nanoparticles. The nitro ligands may decompose or be replaced during the synthesis, potentially leading to different nanoparticle characteristics compared to when using a chloride precursor.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of supported rhodium catalysts and rhodium nanoparticles using both precursors. These are intended as starting points and may require optimization for specific applications.

Synthesis of Supported Rhodium Catalysts (e.g., Rh/Al₂O₃)

Objective: To prepare a 1 wt% Rh on alumina catalyst.

Materials:

  • Potassium hexanitrorhodate(III) or Potassium hexachlororhodate(III)

  • γ-Alumina (support)

  • Deionized water

  • Furnace

  • Hydrogen gas (for reduction)

Protocol:

  • Precursor Solution Preparation:

    • For K₃[Rh(NO₂)₆]: Dissolve the amount of precursor corresponding to the target rhodium loading in a minimal amount of deionized water.

    • For K₃[RhCl₆]: Prepare a slurry of the precursor in deionized water, as it is only slightly soluble.

  • Impregnation:

    • Add the precursor solution/slurry to the γ-alumina support using the incipient wetness impregnation method.

    • Ensure the total volume of the solution is equal to the pore volume of the support.

    • Agitate the mixture to ensure uniform distribution.

  • Drying:

    • Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination:

    • Calcine the dried material in a furnace under a flow of air. A typical program would be to ramp to 400°C at 5°C/min and hold for 4 hours.

  • Reduction:

    • Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in Ar.

    • Ramp to 400°C at 5°C/min and hold for 2 hours.

    • Cool down to room temperature under an inert atmosphere.

Synthesis of Rhodium Nanoparticles (Polyol Method)

Objective: To synthesize rhodium nanoparticles.

Materials:

  • Potassium hexanitrorhodate(III) or Potassium hexachlororhodate(III)

  • Ethylene glycol (solvent and reducing agent)

  • Polyvinylpyrrolidone (PVP, capping agent)

  • Three-neck flask, condenser, and magnetic stirrer

Protocol:

  • Reaction Setup:

    • In a three-neck flask equipped with a condenser and magnetic stirrer, dissolve a specific amount of PVP in ethylene glycol.

  • Precursor Addition:

    • Add the rhodium precursor (either K₃[Rh(NO₂)₆] or K₃[RhCl₆]) to the PVP/ethylene glycol solution.

  • Reaction:

    • Heat the mixture to a specific temperature (e.g., 160°C) under constant stirring.

    • The reaction time will depend on the desired nanoparticle size and morphology and may need to be optimized. The color of the solution will change as the nanoparticles form.

  • Purification:

    • After cooling to room temperature, precipitate the nanoparticles by adding acetone.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles several times with ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified nanoparticles under vacuum.

Visualizations

G cluster_precursor Precursor Selection cluster_synthesis Catalyst Preparation Workflow K3RhNO2 K₃[Rh(NO₂)₆] Solution Precursor Solution/Slurry K3RhNO2->Solution K3RhCl6 K₃[RhCl₆] K3RhCl6->Solution Impregnation Impregnation onto Support Solution->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction FinalCatalyst Supported Rh Catalyst Reduction->FinalCatalyst

Caption: General workflow for preparing supported rhodium catalysts.

G cluster_nitro From K₃[Rh(NO₂)₆] cluster_chloro From K₃[RhCl₆] Rh_NO2 Rh³⁺ NP_NO2 Rh Nanoparticles (Potentially different morphology) Rh_NO2->NP_NO2 Reduction (NO₂⁻ may influence) Rh_Cl Rh³⁺ NP_Cl Rh Nanoparticles (Cl⁻ as shape-directing agent) Rh_Cl->NP_Cl Reduction (Cl⁻ influences growth)

Caption: Influence of precursor anion on rhodium nanoparticle synthesis.

Conclusion

Both potassium hexanitrorhodate(III) and potassium hexachlororhodate(III) are viable precursors for the synthesis of rhodium-based catalysts and nanomaterials. The choice between them will depend on the specific requirements of the application, including desired particle size, morphology, and catalytic performance. The difference in their anionic ligands is a key factor that can be exploited to tune the properties of the final material. Further direct comparative studies are needed to fully elucidate the performance differences between these two precursors in various applications.

References

Potassium hexanitrorhodate(III) vs other rhodium salts for catalyst preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a rhodium salt precursor is a critical first step in the synthesis of high-performance rhodium catalysts. This decision significantly influences the final catalyst's properties, including metal dispersion, particle size, and ultimately, its activity, selectivity, and stability in a given chemical transformation. This guide provides an objective comparison of commonly used rhodium salts for catalyst preparation, supported by experimental data and detailed protocols.

While a variety of rhodium salts are available, this guide will focus on three prevalent precursors: Rhodium(III) Chloride (RhCl₃), Rhodium(III) Nitrate (Rh(NO₃)₃), and Rhodium(III) Acetylacetonate (Rh(acac)₃). A notable omission is Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆]); despite its theoretical potential as a precursor, a comprehensive review of scientific literature reveals a lack of published studies detailing its use in the preparation of heterogeneous catalysts and the corresponding performance data.[1]

Influence of Precursor on Catalyst Characteristics

The choice of rhodium precursor can have a profound impact on the physicochemical properties of the resulting catalyst. The precursor's interaction with the support material during preparation steps like impregnation and calcination dictates the final state of the rhodium on the catalyst surface.

Rhodium PrecursorSupportResulting Rhodium SpeciesKey FindingsReference
Rhodium(III) Nitrate (Rh(NO₃)₃)γ-Al₂O₃Rh single atoms and nanoparticlesThe Rh speciation is influenced by loading and reduction temperature.[2]
Rhodium(III) Chloride (RhCl₃)Al₂O₃Metallic RhodiumAdsorbed Rh-complexes initially contain one chloro ligand, which is displaced by surface OH groups.[3]
Rhodium(III) Acetylacetonate (Rh(acac)₃)CarbonRh₂P NanocrystalsCan be used to synthesize Rh nanocrystals with specific shapes (cubic, octahedral) by controlling reduction kinetics.[4][5]

Experimental Protocols for Supported Rhodium Catalyst Preparation

Detailed and reproducible experimental protocols are essential for the synthesis of effective catalysts. Below are methodologies for the preparation of supported rhodium catalysts using the three common precursors.

Preparation of Rh/γ-Al₂O₃ from Rhodium(III) Nitrate (Rh(NO₃)₃)

This protocol utilizes the incipient wetness impregnation method, a common technique for preparing supported catalysts.

Materials:

  • Rhodium(III) nitrate solution (e.g., 10% w/w Rh in >5 wt % HNO₃)

  • γ-Alumina (γ-Al₂O₃) support

  • Deionized water

  • Furnace

  • Quartz tube

Procedure: [2]

  • Impregnation: An aqueous solution of Rh(NO₃)₃ is prepared with a volume equal to the pore volume of the γ-Al₂O₃ support. The solution is added dropwise to the support with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in a furnace at 120 °C for 4 hours in static air.

  • Calcination: The temperature is then ramped up to 600 °C at a rate of 1 °C/min and held for 4 hours to decompose the nitrate precursor and form rhodium oxide species on the support.

  • Reduction (Optional): To obtain metallic rhodium particles, the calcined catalyst can be reduced in a quartz tube under a flow of 5% H₂ in N₂ at elevated temperatures (e.g., 500-900 °C). The temperature and duration of reduction can be varied to control the final particle size.

G cluster_prep Preparation of Rh/γ-Al₂O₃ from Rh(NO₃)₃ Rh(NO₃)₃_solution Rhodium(III) Nitrate Solution Impregnation Incipient Wetness Impregnation Rh(NO₃)₃_solution->Impregnation gamma_Al2O3 γ-Alumina Support gamma_Al2O3->Impregnation Drying Drying at 120°C Impregnation->Drying Calcination Calcination at 600°C Drying->Calcination Reduction Reduction in H₂ (optional) Calcination->Reduction Rh_Al2O3_catalyst Rh/γ-Al₂O₃ Catalyst Reduction->Rh_Al2O3_catalyst

Fig. 1: Experimental workflow for catalyst preparation from Rh(NO₃)₃.
Preparation of Rh/Al₂O₃ from Rhodium(III) Chloride (RhCl₃)

This method involves the electrostatic adsorption of rhodium complexes onto the support surface.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Alumina (Al₂O₃) support (e.g., thin film on aluminum foil for model studies, or powder)

  • Deionized water

  • Apparatus for reduction (e.g., tube furnace with H₂ supply)

Procedure: [3]

  • Solution Preparation: An aqueous solution of RhCl₃ is prepared. The pH of the solution can influence the nature of the rhodium species.

  • Adsorption: The alumina support is immersed in the RhCl₃ solution, allowing for the electrostatic adsorption of rhodium-chloro complexes onto the surface. The duration of this step can be varied to control rhodium loading.

  • Washing and Drying: The support is then washed with deionized water to remove excess, weakly adsorbed species and subsequently dried.

  • Reduction: The dried material is reduced in a stream of hydrogen at a temperature sufficient to decompose the rhodium-chloro complexes and form metallic rhodium (typically >200 °C).

G cluster_prep Preparation of Rh/Al₂O₃ from RhCl₃ RhCl3_solution Rhodium(III) Chloride Solution Adsorption Electrostatic Adsorption RhCl3_solution->Adsorption Al2O3_support Alumina Support Al2O3_support->Adsorption Washing_Drying Washing and Drying Adsorption->Washing_Drying Reduction Reduction in H₂ Washing_Drying->Reduction Rh_Al2O3_catalyst Rh/Al₂O₃ Catalyst Reduction->Rh_Al2O3_catalyst

Fig. 2: Experimental workflow for catalyst preparation from RhCl₃.
Preparation of Rh Nanocrystals from Rhodium(III) Acetylacetonate (Rh(acac)₃)

This protocol describes the synthesis of rhodium nanocrystals which can then be supported on various materials.

Materials:

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Solvent (e.g., 1,4-butanediol)

  • Capping agent (e.g., polyvinylpyrrolidone - PVP)

  • Reducing agent (1,4-butanediol also acts as the reducing agent at high temperatures)

  • Schlenk line for inert atmosphere synthesis

Procedure: [6]

  • Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve Rh(acac)₃ and the capping agent (PVP) in the solvent (1,4-butanediol).

  • Reduction: Heat the solution to a specific temperature. The 1,4-butanediol will act as the reducing agent, and the temperature will influence the reduction kinetics and thus the final shape of the nanocrystals.

  • Nanocrystal Formation: Maintain the temperature for a set period to allow for the growth of the rhodium nanocrystals.

  • Isolation and Supporting: The synthesized nanocrystals can be isolated by centrifugation and washing, and then dispersed in a solvent to be deposited onto a desired support material.

G cluster_prep Preparation of Rh Nanocrystals from Rh(acac)₃ Rh_acac_3 Rh(acac)₃ Heating_Reduction Heating under Inert Atmosphere (Reduction) Rh_acac_3->Heating_Reduction Solvent_Capping Solvent (e.g., 1,4-butanediol) + Capping Agent (e.g., PVP) Solvent_Capping->Heating_Reduction Nanocrystal_Formation Nanocrystal Growth Heating_Reduction->Nanocrystal_Formation Isolation_Supporting Isolation and Deposition on Support Nanocrystal_Formation->Isolation_Supporting Rh_Nanocrystal_Catalyst Supported Rh Nanocrystal Catalyst Isolation_Supporting->Rh_Nanocrystal_Catalyst

Fig. 3: Experimental workflow for catalyst preparation from Rh(acac)₃.

Quantitative Performance Data

Direct comparison of catalytic performance across different studies is challenging due to variations in reaction conditions, catalyst loading, and support materials. However, data from individual studies provide valuable insights into the properties of catalysts derived from different precursors.

Table 1: Catalyst Characterization Data

Rhodium PrecursorSupportRh Loading (wt%)Average Particle Size (nm)Dispersion (%)Reference
Rh(NO₃)₃γ-Al₂O₃0.05<1100[2]
Rh(NO₃)₃γ-Al₂O₃0.1 (H₂-700°C)3.331[2]
Rh(NO₃)₃γ-Al₂O₃0.1 (H₂-900°C)9.211[2]
RhCl₃γ-Al₂O₃-Nd₂O₃1.0≥2.1-[3]

Table 2: Catalytic Activity Data

Rhodium PrecursorSupportReactionKey Performance MetricValueReference
Rh(NO₃)₃γ-Al₂O₃CO OxidationApparent Activation Energy100-110 kJ/mol (low temp.)[2]
Rh(NO₃)₃γ-Al₂O₃CO OxidationReaction Rate (mol CO₂/s)Varies with particle size and temperature[2]
RhCl₃γ-Al₂O₃-Nd₂O₃Methane DecompositionConversion at 700°C74-79 vol%[3]
Rh(acac)₃- (nanocrystals)Hydrazine DecompositionH₂ SelectivityOctahedral > Cubic[5]
Rh(acac)₃- (nanocrystals)Ethanol OxidationActivityCubic > Octahedral[5]

Conclusion

The selection of the rhodium salt precursor is a fundamental parameter in catalyst design that directly impacts the final material's properties and performance. Rhodium(III) nitrate is a versatile precursor for creating highly dispersed single-atom and nanoparticle catalysts on oxide supports. Rhodium(III) chloride is effective for preparing supported catalysts through electrostatic adsorption, although care must be taken to remove residual chloride ions which can act as a poison. Rhodium(III) acetylacetonate is a valuable precursor for the synthesis of well-defined rhodium nanocrystals with controllable shapes, which in turn exhibit shape-dependent catalytic properties.

While direct comparative data for catalysts derived from Potassium Hexanitrorhodate(III) is currently unavailable in the scientific literature, the detailed protocols and performance data for catalysts prepared from RhCl₃, Rh(NO₃)₃, and Rh(acac)₃ provide a strong foundation for researchers to select the most appropriate precursor for their specific application. Further research into the use of less common precursors like Potassium Hexanitrorhodate(III) could open new avenues for catalyst design and performance optimization.

References

Validating the Rh(III) Oxidation State in K₃[Rh(NO₂)₆]: A Comparative Guide to Spectroscopic and Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the oxidation state of a metal center in a coordination complex is paramount for understanding its chemical properties, reactivity, and potential applications. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy for the validation of the Rh(III) oxidation state in potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆]. Furthermore, it explores alternative analytical methods, offering a holistic view of the available characterization techniques.

This guide presents a detailed examination of the experimental data and protocols associated with each technique, facilitating an informed decision on the most suitable method for your research needs.

At a Glance: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measurement of the kinetic energy of photoelectrons ejected from a material upon X-ray irradiation.Elemental composition, empirical formula, chemical state, and electronic state of the elements.Solid, powder, or thin film. Requires ultra-high vacuum.Surface sensitive, provides direct information on binding energies related to oxidation state.Can be susceptible to surface contamination; data interpretation can be complex.
X-ray Absorption Near Edge Structure (XANES) Measurement of the X-ray absorption coefficient as a function of photon energy near an absorption edge of an element.Oxidation state, coordination geometry, and electronic structure of the absorbing atom.Solid, liquid, or gas.Element-specific, can be performed under various sample conditions.Interpretation can be complex and often requires comparison with standards or theoretical calculations.
Magnetic Susceptibility Measurement of the degree of magnetization of a material in an applied magnetic field.Information about the number of unpaired electrons, which is directly related to the oxidation state and spin state of the metal ion.Solid or solution.Relatively simple and inexpensive; provides clear evidence for paramagnetic or diamagnetic character.Indirectly determines oxidation state; not suitable for all complexes.
Cyclic Voltammetry (CV) An electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept.Redox potentials of the metal complex, providing information about the stability of different oxidation states.Solution containing the complex and a supporting electrolyte.Provides information on the electrochemical behavior and stability of oxidation states.Requires soluble and electroactive samples.
¹⁰³Rh NMR Spectroscopy A nuclear magnetic resonance technique that probes the chemical environment of the ¹⁰³Rh nucleus.The chemical shift is sensitive to the oxidation state, coordination environment, and ligand properties.Solution.Provides detailed information about the electronic structure and coordination sphere.¹⁰³Rh has a low gyromagnetic ratio, leading to low sensitivity and requiring specialized equipment and longer acquisition times.

In-Depth Analysis of Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides direct information about the elemental composition and chemical state of a sample. For K₃[Rh(NO₂)₆], the primary focus is on the Rh 3d core level spectrum.

Expected Data:

The Rh 3d spectrum is characterized by a spin-orbit split doublet, Rh 3d₅/₂ and Rh 3d₃/₂. The binding energy of these peaks is indicative of the oxidation state of the rhodium atom. For a Rh(III) complex like K₃[Rh(NO₂)₆], the Rh 3d₅/₂ binding energy is expected to be in the range of 308.5 - 310.0 eV . This is a notable shift to higher binding energy compared to metallic rhodium (Rh(0)), which typically appears around 307.0 eV. This shift is due to the increased positive charge on the rhodium ion in the +3 oxidation state, which leads to a stronger attraction of the core electrons.

Reference Data for Rhodium Compounds:

CompoundOxidation StateRh 3d₅/₂ Binding Energy (eV)
Rh metal0~307.0
Rh₂O₃+3~308.2 - 308.8
RhCl₃+3~309.8

Note: The exact binding energy can be influenced by the specific chemical environment and instrumental calibration.

X-ray Absorption Near Edge Structure (XANES)

XANES spectroscopy probes the electronic structure of an element by measuring the X-ray absorption as a function of energy around an absorption edge. For rhodium, the L₃-edge (2p₃/₂ → 4d transition) is particularly informative.

Expected Data:

The position and features of the Rh L₃-edge XANES spectrum are sensitive to the oxidation state and coordination environment of the rhodium atom. Generally, the absorption edge shifts to higher energy with increasing oxidation state.[1] For a Rh(III) complex, the Rh L₃-edge will be at a higher energy compared to a Rh(I) or Rh(0) species. The shape of the "white line" (the intense peak at the absorption edge) and other near-edge features are also characteristic of the d-electron configuration and the symmetry of the complex. While a direct correlation between the edge energy and oxidation state is not always straightforward for 4d transition metals, comparison with reference spectra of known rhodium compounds is crucial for interpretation.[2]

Alternative Validation Methods

Magnetic Susceptibility

For a d⁶ metal ion like Rh(III), the magnetic properties are determined by its spin state. The nitrite ligand (NO₂⁻) is a strong-field ligand, which will cause a large splitting of the d-orbitals. In an octahedral complex like [Rh(NO₂)₆]³⁻, this large splitting will lead to a low-spin configuration where all six d-electrons are paired in the t₂g orbitals.

Expected Data:

A low-spin d⁶ complex is diamagnetic, meaning it will be weakly repelled by a magnetic field. Therefore, a magnetic susceptibility measurement of K₃[Rh(NO₂)₆] is expected to yield a small negative value, confirming the diamagnetic nature of the complex and, by extension, the low-spin Rh(III) electronic configuration.

Cyclic Voltammetry (CV)

Cyclic voltammetry can provide information about the redox behavior of the rhodium center. By scanning the potential, it is possible to observe the reduction of Rh(III) to Rh(II) and potentially other oxidation states.

Expected Data:

The potential at which the Rh(III)/Rh(II) redox event occurs is indicative of the stability of the +3 oxidation state. A well-defined, reversible or quasi-reversible wave in the cyclic voltammogram would characterize this process. The stability of the Rh(III) oxidation state in the nitro complex would be reflected in a relatively negative reduction potential.

¹⁰³Rh NMR Spectroscopy

The chemical shift of the ¹⁰³Rh nucleus is highly sensitive to its electronic environment, including the oxidation state.

Expected Data:

The ¹⁰³Rh NMR spectrum of K₃[Rh(NO₂)₆] would show a single resonance at a chemical shift characteristic of a Rh(III) center in a nitrogen-coordinated environment. The chemical shift would be significantly different from that of Rh(I) or other rhodium species, providing a clear fingerprint for the +3 oxidation state.[3][4] However, the low sensitivity of the ¹⁰³Rh nucleus makes this a technically challenging experiment.[3]

Experimental Protocols

XPS Data Acquisition and Analysis

Protocol:

  • Sample Preparation: The K₃[Rh(NO₂)₆] sample is typically mounted on a sample holder using double-sided conductive tape. The sample should be a fine powder to ensure a uniform surface.

  • Instrumentation: The analysis is performed in an X-ray photoelectron spectrometer under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar). A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used.

  • Data Collection: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra of the Rh 3d, N 1s, O 1s, and K 2p regions are then collected with a smaller energy step size to obtain detailed chemical state information.

  • Data Analysis: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to determine the binding energies and relative atomic concentrations of the different chemical species.

XANES Data Acquisition and Analysis

Protocol:

  • Sample Preparation: The powdered K₃[Rh(NO₂)₆] sample is uniformly spread on a sample holder, often using Kapton tape. For transmission measurements, the sample is pressed into a thin pellet of appropriate thickness.

  • Instrumentation: XANES measurements are typically performed at a synchrotron radiation facility to achieve the required high flux and energy resolution. The experiment is conducted at the Rh L₃-edge (around 3.0 keV).

  • Data Collection: The X-ray absorption is measured as a function of the incident X-ray energy. The data can be collected in transmission, fluorescence, or electron yield mode, depending on the sample concentration and thickness.

  • Data Analysis: The pre-edge background is subtracted from the absorption spectrum, and the spectrum is normalized to the edge jump. The energy of the absorption edge and the features in the near-edge region are then compared with those of reference compounds with known rhodium oxidation states.

Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_xps XPS Analysis cluster_xanes XANES Analysis cluster_alternative Alternative Methods cluster_conclusion Conclusion Sample K₃[Rh(NO₂)₆] Powder XPS_mount Mount on Holder Sample->XPS_mount XANES_prep Prepare Pellet/Thin Layer Sample->XANES_prep Mag_sus Magnetic Susceptibility Sample->Mag_sus CV Cyclic Voltammetry Sample->CV NMR ¹⁰³Rh NMR Sample->NMR XPS_instrument Introduce to UHV Chamber XPS_mount->XPS_instrument XPS_acquire Acquire Survey and High-Res Spectra XPS_instrument->XPS_acquire XPS_analyze Analyze Rh 3d Binding Energy XPS_acquire->XPS_analyze Conclusion Validation of Rh(III) Oxidation State XPS_analyze->Conclusion XANES_instrument Mount in Spectrometer XANES_prep->XANES_instrument XANES_acquire Scan Energy across Rh L₃-edge XANES_instrument->XANES_acquire XANES_analyze Analyze Edge Position and Features XANES_acquire->XANES_analyze XANES_analyze->Conclusion Mag_sus->Conclusion CV->Conclusion NMR->Conclusion

Caption: Experimental workflow for the validation of the Rh(III) oxidation state in K₃[Rh(NO₂)₆].

logical_relationship cluster_spectroscopic Spectroscopic Evidence cluster_physicochemical Physicochemical Evidence Central_Question Is the oxidation state of Rh in K₃[Rh(NO₂)₆] +3? XPS XPS: Rh 3d binding energy consistent with Rh(III)? Central_Question->XPS XANES XANES: Rh L₃-edge position and features consistent with Rh(III)? Central_Question->XANES Magnetic Magnetic Susceptibility: Is the complex diamagnetic (low-spin d⁶)? Central_Question->Magnetic Electrochem Cyclic Voltammetry: Is the Rh(III)/Rh(II) redox potential in the expected range? Central_Question->Electrochem NMR_logic ¹⁰³Rh NMR: Is the chemical shift characteristic of a Rh(III) center? Central_Question->NMR_logic Conclusion_Yes Conclusion: The oxidation state is validated as Rh(III). XPS->Conclusion_Yes Yes Conclusion_No Conclusion: The oxidation state is not +3 or the sample is impure. XPS->Conclusion_No No XANES->Conclusion_Yes Yes XANES->Conclusion_No No Magnetic->Conclusion_Yes Yes Magnetic->Conclusion_No No Electrochem->Conclusion_Yes Yes Electrochem->Conclusion_No No NMR_logic->Conclusion_Yes Yes NMR_logic->Conclusion_No No

Caption: Logical framework for confirming the Rh(III) oxidation state.

References

A Comparative Structural Analysis of Hexanitrorhodate(III) and Hexanitrocobaltate(III) Salts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the structural and spectroscopic properties of hexanitrorhodate(III) and hexanitrocobaltate(III) anions reveals close similarities in their coordination geometry and crystal packing, with subtle differences arising from the nature of the central metal ion. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these two important complex anions, supported by experimental data and detailed protocols.

The hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻, and its rhodium analogue, the hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, are both historically significant and chemically interesting coordination complexes. While the cobalt complex has been widely used in analytical chemistry for the precipitation of potassium ions, the rhodium complex is less common but provides a valuable point of comparison for understanding the influence of the d-metal center on the structural and electronic properties of this class of compounds.

Crystal Structure Comparison

Both potassium hexanitrocobaltate(III), K₃[Co(NO₂)₆], and potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆], are known to be isostructural, typically crystallizing in a cubic crystal system. This structural similarity allows for a direct and meaningful comparison of their key crystallographic parameters.

The central metal ion in both complexes is octahedrally coordinated by six nitro ligands through the nitrogen atoms. The [M(NO₂)₆]³⁻ (M = Co, Rh) anion generally exhibits a slightly distorted octahedral geometry.

ParameterK₃[Co(NO₂)₆]K₃[Rh(NO₂)₆] (Data from (NH₄)₂Na[Rh(NO₂)₆])
Crystal System CubicCubic
Space Group Fm-3Not explicitly found for K salt
Unit Cell Parameter (a) ~10.4 Å~10.6 Å
M-N Bond Length ~1.95 Å~2.05 Å
N-O Bond Length ~1.24 Å~1.23 Å
O-N-O Bond Angle ~117°~118°
N-M-N Bond Angle ~90° and ~180°~90° and ~180°

The most significant difference observed is the M-N bond length, which is longer in the hexanitrorhodate(III) anion. This is consistent with the larger ionic radius of Rh³⁺ compared to Co³⁺. The unit cell parameter 'a' also shows a corresponding increase for the rhodium salt. The bond lengths and angles within the nitro ligands are very similar in both complexes, indicating that the electronic structure of the NO₂⁻ ligand is not significantly perturbed by the change in the central metal ion.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of the hexanitro complexes. The vibrational modes of the coordinated nitro group are particularly informative.

Vibrational ModeK₃[Co(NO₂)₆] (cm⁻¹)K₃[Rh(NO₂)₆] (cm⁻¹)Assignment
νₐₛ(NO₂) ~1410~1420Asymmetric NO₂ stretch
νₛ(NO₂) ~1315~1330Symmetric NO₂ stretch
δ(NO₂) ~825~830NO₂ deformation (scissoring)
ν(M-N) ~400-450~350-400Metal-Nitrogen stretch

Experimental Protocols

Synthesis of Hexanitrocobaltate(III) and Hexanitrorhodate(III) Salts

Synthesis of Potassium Hexanitrocobaltate(III) (K₃[Co(NO₂)₆])

A common method for the synthesis of potassium hexanitrocobaltate(III) involves the oxidation of a cobalt(II) salt in the presence of an excess of potassium nitrite.

  • Dissolve cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in water.

  • Add a concentrated aqueous solution of potassium nitrite (KNO₂) to the cobalt solution. The molar ratio of KNO₂ to Co²⁺ should be at least 7:1.

  • Acidify the solution slowly with acetic acid while stirring. This will cause the evolution of nitrogen oxides.

  • A yellow precipitate of K₃[Co(NO₂)₆] will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Filter the precipitate, wash it with cold water and then with ethanol, and dry it in a desiccator.

Synthesis of Potassium Hexanitrorhodate(III) (K₃[Rh(NO₂)₆])

The synthesis of potassium hexanitrorhodate(III) typically starts from a rhodium(III) salt, such as rhodium(III) chloride.

  • Dissolve rhodium(III) chloride hydrate (RhCl₃·xH₂O) in water.

  • Add a large excess of sodium nitrite (NaNO₂) to the solution and heat the mixture gently. This will form the more soluble sodium hexanitrorhodate(III), Na₃[Rh(NO₂)₆].

  • After the reaction is complete, cool the solution.

  • Add a saturated solution of potassium chloride (KCl) to the solution of the sodium salt.

  • A yellow precipitate of K₃[Rh(NO₂)₆] will form due to its lower solubility.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the precipitate, wash it with a small amount of cold water, and then with ethanol, and dry it in a desiccator.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute aqueous solution of the complex salt, or by slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (IR and Raman)

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, a small amount of the finely ground complex is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or CsI plates.

    • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Raman Spectroscopy:

    • Sample Preparation: A small amount of the crystalline powder is placed in a glass capillary tube or pressed into a pellet.

    • Data Acquisition: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by a spectrometer.

Logical Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis S_Co Synthesize K3[Co(NO2)6] XRD_Co Single-Crystal XRD of K3[Co(NO2)6] S_Co->XRD_Co Spec_Co Vibrational Spectroscopy of K3[Co(NO2)6] S_Co->Spec_Co S_Rh Synthesize K3[Rh(NO2)6] XRD_Rh Single-Crystal XRD of a Hexanitrorhodate Salt S_Rh->XRD_Rh Spec_Rh Vibrational Spectroscopy of K3[Rh(NO2)6] S_Rh->Spec_Rh Struc_Comp Compare Crystal Structures (Bond Lengths, Angles, Unit Cell) XRD_Co->Struc_Comp XRD_Rh->Struc_Comp Spec_Comp Compare Vibrational Spectra (Frequencies, Assignments) Spec_Co->Spec_Comp Spec_Rh->Spec_Comp Conclusion Draw Conclusions on Structural Differences and Similarities Struc_Comp->Conclusion Spec_Comp->Conclusion

Caption: Workflow for the comparative analysis of hexanitrometallate salts.

Signaling Pathway of Structural Influence

G Metal Central Metal Ion (Co³⁺ vs. Rh³⁺) IonicRadius Ionic Radius Metal->IonicRadius Ligand NO₂⁻ Ligand Geometry (N-O bonds, O-N-O angle) Metal->Ligand BondLength M-N Bond Length IonicRadius->BondLength UnitCell Unit Cell Volume BondLength->UnitCell VibFreq ν(M-N) Vibrational Frequency BondLength->VibFreq LigandVib Internal Ligand Vibrations (ν(NO₂), δ(NO₂)) Ligand->LigandVib

Caption: Influence of the central metal ion on structural and spectroscopic properties.

References

A Comparative Guide to Greener Synthesis Routes for Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Exploring sustainable alternatives to traditional inorganic synthesis.

The synthesis of potassium hexanitrorhodate(III), a compound with applications in catalysis and materials science, has traditionally relied on methods that are effective but may not align with the modern principles of green chemistry. This guide provides a comparative analysis of the conventional synthesis route and explores alternative, more environmentally benign methodologies. The presented green alternatives aim to reduce energy consumption, minimize waste, and utilize safer reagents without compromising product quality.

Comparison of Synthesis Routes

The following table summarizes the key quantitative and qualitative differences between the traditional synthesis of potassium hexanitrorhodate(III) and proposed alternative green routes.

ParameterTraditional Aqueous SynthesisAlternative Green Route 1: Microwave-Assisted SynthesisAlternative Green Route 2: Mechanochemical Synthesis
Starting Materials Rhodium(III) chloride (RhCl₃), Potassium nitrite (KNO₂)Rhodium(III) chloride (RhCl₃), Potassium nitrite (KNO₂)Rhodium(III) chloride (RhCl₃), Potassium nitrite (KNO₂)
Solvent WaterWater or minimal solventSolvent-free or minimal liquid-assisted grinding (LAG)
Reaction Time Several hours to daysMinutes15-60 minutes
Energy Input Conventional heating (e.g., water bath)Microwave irradiationMechanical milling (e.g., ball mill)
Typical Yield ~80-90%Potentially >90% (based on analogous Rh(III) complex syntheses)[1][2]High, often quantitative (based on analogous coordination compound syntheses)
Waste Products Aqueous solution containing excess nitrite and chloride saltsAqueous solution with potentially lower volumes of excess saltsMinimal to no solvent waste; unreacted starting materials
Green Chemistry Principles -- Reduced reaction time- Energy efficiency- Potential for solvent reduction- Solvent-free or reduced solvent use- Energy efficiency- High atom economy

Experimental Protocols

Traditional Aqueous Synthesis

This method relies on the precipitation of the less soluble potassium salt from an aqueous solution.

Methodology:

  • A solution of rhodium(III) chloride (RhCl₃·xH₂O) is prepared in distilled water.

  • A large excess of potassium nitrite (KNO₂) is added to the rhodium(III) chloride solution. A molar ratio of at least 6:1 (KNO₂:Rh) is typically used to ensure complete substitution of the chloride ligands.

  • The mixture is heated gently (e.g., on a water bath at 50-70 °C) with stirring for several hours to facilitate the formation of the hexanitrorhodate(III) complex.

  • The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting yellow crystals of potassium hexanitrorhodate(III) are collected by filtration, washed with a small amount of cold water and then ethanol, and dried in a desiccator.

Alternative Green Route 1: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates in coordination chemistry, leading to significant energy and time savings.[1][2]

Proposed Methodology:

  • Rhodium(III) chloride (RhCl₃·xH₂O) and a stoichiometric excess of potassium nitrite (KNO₂) are combined in a microwave-safe reaction vessel.

  • A minimal amount of a suitable solvent (e.g., water or a high-dielectric constant organic solvent) is added to facilitate microwave absorption and ionic mobility.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes).

  • After cooling, the product is isolated by filtration, washed with a small amount of cold solvent, and dried.

Alternative Green Route 2: Mechanochemical Synthesis

This solvent-free or nearly solvent-free method utilizes mechanical energy to drive the chemical reaction.

Proposed Methodology:

  • Rhodium(III) chloride (RhCl₃·xH₂O) and potassium nitrite (KNO₂) are placed in a milling jar (e.g., stainless steel or zirconia) with milling balls.

  • (Optional) A few drops of a liquid grinding assistant (e.g., water or ethanol) can be added to enhance reactivity (Liquid-Assisted Grinding or LAG).

  • The mixture is milled at a specific frequency (e.g., 10-30 Hz) for a defined period (e.g., 15-60 minutes).

  • The resulting solid product is then purified, if necessary, by washing with a suitable solvent to remove any unreacted starting materials.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the traditional and proposed green synthesis routes.

Traditional_Synthesis RhCl3 RhCl₃ in Water Mix Mixing and Heating (Conventional) RhCl3->Mix KNO2 Excess KNO₂ in Water KNO2->Mix Cool Cooling and Crystallization Mix->Cool Filter Filtration and Washing Cool->Filter Product K₃[Rh(NO₂)₆] Filter->Product Waste Aqueous Waste (Excess KNO₂, KCl) Filter->Waste

Fig. 1: Traditional aqueous synthesis workflow.

Green_Synthesis_Comparison cluster_Microwave Microwave-Assisted Synthesis cluster_Mechanochemical Mechanochemical Synthesis MW_Start RhCl₃ + KNO₂ (Minimal Solvent) MW_React Microwave Irradiation (Minutes) MW_Start->MW_React MW_Isolate Isolation MW_React->MW_Isolate MW_Product K₃[Rh(NO₂)₆] MW_Isolate->MW_Product Mech_Start RhCl₃ + KNO₂ (Solvent-Free/LAG) Mech_React Ball Milling (Minutes) Mech_Start->Mech_React Mech_Isolate Purification (Washing) Mech_React->Mech_Isolate Mech_Product K₃[Rh(NO₂)₆] Mech_Isolate->Mech_Product

Fig. 2: Comparison of alternative green synthesis workflows.

Discussion of Alternative Green Routes

The exploration of greener synthetic pathways for inorganic compounds is crucial for sustainable chemical manufacturing.

  • Microwave-Assisted Synthesis: This technique offers a significant reduction in reaction time and energy consumption compared to conventional heating. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of side products.[1][2] For the synthesis of potassium hexanitrorhodate(III), this could translate to a more efficient and economical process.

  • Mechanochemical Synthesis: By eliminating or drastically reducing the need for solvents, mechanochemistry represents a highly attractive green chemistry approach. This solid-state method can lead to high yields and sometimes even different polymorphs or products compared to solution-based syntheses. The application of mechanochemistry to the synthesis of potassium hexanitrorhodate(III) has the potential to be a near-zero waste process.

  • Alternative Nitrating Agents: While the traditional method uses potassium nitrite, which is relatively benign, other research avenues in green chemistry explore alternative nitrating agents. For instance, the use of alkyl nitrites or dinitrogen pentoxide in specific solvent systems could offer different reactivity and selectivity profiles.[3][4] However, the toxicity and stability of these reagents would need careful consideration to ensure a truly "greener" process.

  • Biocatalysis: The use of enzymes for nitration reactions is an emerging field, primarily focused on organic molecules.[5][6] While direct biocatalytic synthesis of an inorganic complex like potassium hexanitrorhodate(III) is currently speculative, future research could explore the potential of engineered enzymes or microbial systems for such transformations, representing an ultimate green synthesis route.

Conclusion

The traditional aqueous synthesis of potassium hexanitrorhodate(III) is a well-established method. However, alternative green routes, particularly microwave-assisted and mechanochemical synthesis, offer compelling advantages in terms of reduced reaction times, energy efficiency, and waste minimization. While further experimental validation is needed to optimize these green routes for this specific compound, the data from analogous systems strongly suggest their feasibility and potential for significant environmental and economic benefits. Researchers and professionals in drug development and materials science are encouraged to explore these greener alternatives to advance sustainable practices in inorganic synthesis.

References

A Comparative Guide to K3[Rh(NO2)6]-Derived and Commercial Platinum Catalysts in Benzene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of rhodium-based catalysts, with a focus on those derived from potassium hexanitrorhodate(III) (K3[Rh(NO2)6]), against commercially available platinum catalysts. While direct comparative studies are limited, this document synthesizes available data from discrete research to offer insights into their respective catalytic activities, particularly in the context of benzene hydrogenation—a crucial reaction in industrial chemistry and pharmaceutical synthesis.

Data Presentation: Performance Comparison

The following tables summarize key performance indicators for rhodium and platinum catalysts in the hydrogenation of benzene. It is important to note that the data for the rhodium catalyst is based on a study of rhodium supported on aluminosilicate (Rh/ASA) and is used here as a proxy due to the lack of specific performance data for a K3[Rh(NO2)6]-derived catalyst in a directly comparable reaction. The platinum catalyst data is representative of commercial Pt/CeO2 catalysts.

Table 1: Catalyst Performance in Benzene Hydrogenation

CatalystSupport MaterialReaction Temperature (°C)Hydrogen Pressure (atm)Benzene Conversion (%)Time to Full Conversion (min)Reference
Rh/ASAAmorphous Aluminosilicate8040100240[1]
Pt/CeO2Cerium Dioxide12027.22~95 (after 8h)> 480[2]

Table 2: Catalyst Characterization

CatalystMetal Particle Size (nm)Support Surface Area (m²/g)Metal Loading (wt%)Reference
Rh/ASANot Specified>3003[1]
Pt/CeO22.5 - 7Not SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the typical experimental procedures for the synthesis of a supported rhodium catalyst and the execution of a benzene hydrogenation reaction using a platinum catalyst.

Synthesis of Supported Rhodium Catalyst (Rh/ASA)

This protocol describes the preparation of a rhodium catalyst on an amorphous aluminosilicate (ASA) support via an absorption method, which can be adapted for precursors like K3[Rh(NO2)6].

  • Support Preparation: The amorphous aluminosilicate support is dried to remove any adsorbed moisture.

  • Impregnation: The support is impregnated with a solution of a rhodium salt (e.g., a solution prepared from K3[Rh(NO2)6]). The volume of the solution is typically equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven, usually at a temperature between 100-120°C, for several hours to remove the solvent.

  • Calcination: The dried catalyst is then calcined in air at a high temperature (e.g., 400-500°C) to decompose the precursor and form rhodium oxide species on the support surface.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature to convert the rhodium oxide to metallic rhodium, the active catalytic species.

Benzene Hydrogenation over Pt/CeO2 Catalyst

This protocol outlines a typical procedure for evaluating the performance of a commercial platinum catalyst in the liquid-phase hydrogenation of benzene.

  • Catalyst Loading: A specific amount of the commercial Pt/CeO2 catalyst (e.g., 40 mg) is placed into a high-pressure reactor.[2]

  • Solvent and Reactant Addition: The catalyst is dispersed in a solvent (e.g., 3 mL of n-heptane), followed by the addition of the reactant, benzene (e.g., 100 μL).[2]

  • Reaction Setup: The reactor is sealed and purged with hydrogen gas to remove air.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 27.22 atm) and heated to the reaction temperature (e.g., 120°C).[2] The reaction mixture is stirred to ensure good contact between the reactants, catalyst, and hydrogen.

  • Sampling and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) to determine the conversion of benzene and the selectivity towards cyclohexane.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the preparation and application of these catalysts.

experimental_workflow cluster_rh_prep K3[Rh(NO2)6]-Derived Catalyst Preparation cluster_pt_reaction Commercial Platinum Catalyst in Benzene Hydrogenation rh_precursor K3[Rh(NO2)6] Solution impregnation Impregnation rh_precursor->impregnation support Support Material (e.g., ASA) support->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction rh_catalyst Active Rh Catalyst reduction->rh_catalyst pt_catalyst Commercial Pt Catalyst reactor High-Pressure Reactor pt_catalyst->reactor reaction Hydrogenation Reaction reactor->reaction reactants Benzene + Solvent reactants->reactor h2 Hydrogen Gas h2->reactor product Cyclohexane reaction->product

Caption: Experimental workflows for catalyst synthesis and reaction.

signaling_pathway cluster_catalytic_cycle Simplified Benzene Hydrogenation Pathway Benzene Benzene Adsorption Catalyst Catalyst Surface (Rh or Pt) Benzene->Catalyst H2_ads H2 Dissociative Adsorption H2_ads->Catalyst Intermediate1 Partially Hydrogenated Intermediates Catalyst->Intermediate1 Hydrogen Addition Cyclohexane Cyclohexane Desorption Intermediate1->Cyclohexane Further Hydrogenation Cyclohexane->Catalyst Product Release

Caption: Generalized pathway for benzene hydrogenation on a metal catalyst.

References

A Comparative Guide to the Structural and Reactivity Properties of K3[Rh(NO2)6] and Analogous Iridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and reactivity properties of potassium hexanitrorhodate(III), K3[Rh(NO2)6], and its analogous iridium complex, potassium hexanitroiridate(III), K3[Ir(NO2)6]. The information presented is curated from available experimental data and established principles in inorganic chemistry to offer a comprehensive overview for researchers in the field.

Structural Comparison

Both K3[Rh(NO2)6] and K3[Ir(NO2)6] are coordination compounds featuring a central transition metal ion (Rhodium or Iridium) in the +3 oxidation state. The metal center is octahedrally coordinated by six nitrite (NO2-) ligands, which bind through the nitrogen atom (nitro isomer). The overall complex anion, [M(NO2)6]3- (where M = Rh or Ir), is then ionically bonded to three potassium (K+) cations.

ParameterK3[Rh(NO2)6] (estimated)K3[Ir(NO2)6] (estimated)
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
Coordination Geometry OctahedralOctahedral
Metal-Nitrogen Bond Length (M-N) ~2.05 Å~2.07 Å
Nitrogen-Oxygen Bond Length (N-O) ~1.24 Å~1.24 Å
O-N-O Bond Angle ~115°~115°

Note: The values presented are estimations based on crystallographic data of analogous compounds and are subject to variation in the specific potassium salts. The slightly larger estimated Ir-N bond length is consistent with the larger ionic radius of Ir(III) compared to Rh(III).

Reactivity Comparison

The reactivity of these complexes is largely dictated by the nature of the metal-ligand bond. In general, iridium complexes are kinetically more inert than their rhodium counterparts. This trend is attributed to the stronger metal-ligand bonds formed by the 5d element (Ir) compared to the 4d element (Rh), a consequence of relativistic effects.

Ligand Substitution Reactions

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere. For hexanitro complexes, this would typically involve the displacement of nitrite ligands by other species such as water, halides, or ammonia.

It is well-established that d6 low-spin octahedral complexes, such as Rh(III) and Ir(III), are generally substitution-inert due to their high crystal field stabilization energy (CFSE)[1]. However, comparative studies on various Rh(III) and Ir(III) complexes consistently show that the iridium analogues undergo ligand exchange at a significantly slower rate. For instance, water exchange rates for [Rh(H2O)6]3+ are considerably faster than for [Ir(H2O)6]3+. This suggests that K3[Ir(NO2)6] will be more resistant to ligand substitution reactions compared to K3[Rh(NO2)6].

General Reactivity Trend for Ligand Substitution:

Rh_complex K3[Rh(NO2)6] (More Labile) Reactivity Decreasing Reactivity (Ligand Substitution) Rh_complex->Reactivity Ir_complex K3[Ir(NO2)6] (More Inert) Reactivity->Ir_complex

Caption: General trend in ligand substitution reactivity.

Thermal Decomposition

The thermal stability of these complexes is another important aspect of their reactivity. While direct comparative thermogravimetric analysis (TGA) data for K3[Rh(NO2)6] and K3[Ir(NO2)6] is limited, studies on related nitro complexes provide some insights. The decomposition of such complexes typically involves the release of nitrogen oxides (NOx) and the formation of the corresponding metal or metal oxide.

Given the stronger Ir-N bonds, it is anticipated that K3[Ir(NO2)6] will exhibit a higher decomposition temperature than K3[Rh(NO2)6].

ComplexOnset of Decomposition (Estimated)Products
K3[Rh(NO2)6] Lower TemperatureRh2O3, KNO2, NOx
K3[Ir(NO2)6] Higher TemperatureIrO2, KNO2, NOx

Note: The exact decomposition products and temperatures can be influenced by the experimental conditions, such as the atmosphere (inert or oxidizing).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of K3[Rh(NO2)6] and K3[Ir(NO2)6] are not widely published. However, a general synthetic strategy can be adapted from the well-documented synthesis of the analogous cobalt complex, K3[Co(NO2)6], and related rhodium compounds.

General Synthesis Workflow

start Start with MCl3·xH2O (M = Rh or Ir) dissolve Dissolve in water start->dissolve add_KNO2 Add excess KNO2 (aq) dissolve->add_KNO2 precipitate Precipitate K3[M(NO2)6] (yellow solid) add_KNO2->precipitate oxidize Oxidize with air/H2O2 (if starting from M(II)) filter Filter and wash with ethanol and ether precipitate->filter dry Dry in vacuo filter->dry product Final Product: K3[M(NO2)6] dry->product

Caption: A generalized workflow for the synthesis of K3[M(NO2)6].

Proposed Synthesis of K3[Rh(NO2)6]
  • Starting Material: Rhodium(III) chloride hydrate (RhCl3·xH2O).

  • Procedure:

    • Dissolve RhCl3·xH2O in a minimal amount of hot water.

    • To this solution, add a concentrated aqueous solution of potassium nitrite (KNO2) in large excess.

    • The solution is typically heated gently and then allowed to cool, during which a yellow precipitate of K3[Rh(NO2)6] forms.

    • The precipitate is collected by filtration, washed with cold water, followed by ethanol and diethyl ether.

    • The final product is dried under vacuum.

Proposed Synthesis of K3[Ir(NO2)6]

The synthesis of the iridium analogue is expected to be similar, though potentially requiring longer reaction times or more stringent conditions due to the kinetic inertness of Ir(III).

  • Starting Material: Iridium(III) chloride hydrate (IrCl3·xH2O) or potassium hexachloroiridate(III) (K3[IrCl6]).

  • Procedure:

    • Dissolve the iridium starting material in water.

    • Add a large excess of a concentrated aqueous solution of potassium nitrite (KNO2).

    • The mixture may require prolonged heating to facilitate the complete substitution of the chloride ligands with nitrite ligands.

    • Upon cooling, the yellow crystalline product, K3[Ir(NO2)6], is expected to precipitate.

    • The product is isolated and purified in a manner similar to the rhodium complex.

Conclusion

References

cost-benefit analysis of using Potassium hexanitrorhodate(III) in academic research

Author: BenchChem Technical Support Team. Date: November 2025

A Cost-Benefit Analysis of Potassium Hexanitrorhodate(III) in Academic Research

Introduction

In the dynamic landscape of academic research, the selection of appropriate chemical reagents is a critical decision that balances cost, performance, and safety. This guide provides a comprehensive cost-benefit analysis of Potassium hexanitrorhodate(III) for researchers, scientists, and professionals in drug development. We will explore its utility, compare it with common alternatives, and provide the necessary data to make an informed choice for your experimental needs.

Potassium Hexanitrorhodate(III): An Overview

Potassium hexanitrorhodate(III), with the chemical formula K₃[Rh(NO₂)₆], is a complex salt of rhodium. While not as commonly utilized as some other rhodium compounds, it presents a unique profile of properties that can be advantageous in specific research applications.

Comparative Analysis of Potassium Hexanitrorhodate(III) and Alternatives

To provide a clear comparison, we will evaluate Potassium hexanitrorhodate(III) against other rhodium-based compounds and alternative metal catalysts frequently employed in academic research. The primary parameters for comparison include catalytic activity, stability, and cost-effectiveness.

Table 1: Cost and Performance Comparison of Catalysts

CatalystTypical ApplicationRelative Catalytic ActivityStabilityAverage Cost (per gram)
Potassium Hexanitrorhodate(III) Precursor for Rhodium CatalystsModerateModerate
$
Rhodium(III) Chloride (RhCl₃)Hydrogenation, CarbonylationHighHigh
Wilkinson's Catalyst (RhCl(PPh₃)₃)Homogeneous HydrogenationVery HighModerate
$
Palladium on Carbon (Pd/C)Heterogeneous HydrogenationHighHigh
Platinum(IV) Oxide (PtO₂)HydrogenationHighHigh
$

Note: Relative cost is indicated by '

symbols,with' symbols, with '′symbols,with′
' being the most expensive.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a representative protocol for the synthesis of a rhodium nanoparticle catalyst from Potassium hexanitrorhodate(III), a common application.

Protocol 1: Synthesis of Rhodium Nanoparticles from Potassium Hexanitrorhodate(III)

1. Preparation of the Precursor Solution:

  • Dissolve 0.1 g of Potassium hexanitrorhodate(III) in 100 mL of deionized water.

  • Stir the solution vigorously for 15 minutes at room temperature.

2. Reduction of the Rhodium Salt:

  • Heat the solution to 80°C.

  • Add 10 mL of a 0.1 M sodium borohydride (NaBH₄) solution dropwise while stirring.

  • The solution will gradually change color, indicating the formation of rhodium nanoparticles.

3. Purification of Nanoparticles:

  • Centrifuge the solution at 10,000 rpm for 20 minutes.

  • Decant the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.

4. Characterization:

  • Analyze the size and morphology of the synthesized rhodium nanoparticles using Transmission Electron Microscopy (TEM).

  • Confirm the crystalline structure using X-ray Diffraction (XRD).

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the synthesis of rhodium nanoparticles.

Workflow for Rhodium Nanoparticle Synthesis A Dissolve K3[Rh(NO2)6] in Deionized Water B Heat Solution to 80°C A->B Stirring C Add NaBH4 Solution Dropwise B->C D Formation of Rhodium Nanoparticles C->D Reduction E Centrifugation and Washing D->E F Characterization (TEM, XRD) E->F

Caption: Synthesis of Rhodium Nanoparticles.

Decision Framework for Catalyst Selection

Choosing the right catalyst involves a trade-off between various factors. The following logical diagram illustrates a decision-making process for selecting a catalyst based on experimental requirements.

Catalyst Selection Logic A Define Reaction Requirements B High Catalytic Activity Needed? A->B C Consider Wilkinson's Catalyst or RhCl3 B->C Yes D Is Cost a Major Constraint? B->D No J Final Catalyst Selection C->J E Consider Pd/C D->E Yes F Is Heterogeneous Catalysis Required? D->F No E->J G Consider Pd/C or PtO2 F->G Yes H Is a Rhodium Precursor for Custom Catalyst Needed? F->H No G->J I Consider K3[Rh(NO2)6] or RhCl3 H->I Yes H->J No I->J

Caption: Catalyst Selection Decision Tree.

Potassium hexanitrorhodate(III) serves as a viable, albeit less common, precursor for the synthesis of rhodium-based catalysts. Its primary advantage lies in specific synthetic pathways where its unique chemical properties can be leveraged. However, for general-purpose catalytic applications such as hydrogenation, more established and often more active catalysts like Rhodium(III) Chloride, Wilkinson's Catalyst, or even more cost-effective alternatives like Palladium on Carbon, may be preferable.

The decision to use Potassium hexanitrorhodate(III) should be based on a careful evaluation of the specific experimental needs, budget constraints, and the desired final properties of the catalyst. The data and protocols provided in this guide aim to equip researchers with the necessary information to make a well-informed decision.

distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Infrared (IR) and Raman spectroscopy for the unambiguous identification of nitro and nitrito linkage isomers in coordination complexes. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize coordination chemistry and require precise characterization of molecular structures.

The nitrite ion (NO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This linkage isomerism can significantly impact the chemical and physical properties of a coordination complex, including its reactivity, stability, and color. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide distinct vibrational signatures for each coordination mode, enabling their clear differentiation.

Differentiating Nitro and Nitrito Coordination at a Glance

The key to distinguishing between nitro and nitrito isomers lies in the vibrational modes of the NO₂⁻ ligand. The coordination mode affects the symmetry and bond strengths within the ligand, leading to characteristic shifts in the frequencies of the N-O stretching and O-N-O bending vibrations.

In the nitro form (M-NO₂), the two N-O bonds are equivalent due to resonance, resulting in symmetric (νs) and asymmetric (νas) stretching modes. In the nitrito form (M-ONO), the coordination through an oxygen atom breaks this equivalence, leading to vibrations that are better described as N=O and N-O stretches.

Comparative Vibrational Frequencies

The following table summarizes the typical vibrational frequency ranges for nitro and nitrito complexes observed in IR and Raman spectra. These values are based on extensive experimental data from various coordination compounds, including the classic examples of [Co(NH₃)₅(NO₂)]²⁺ and [Co(NH₃)₅(ONO)]²⁺.[1][2][3][4]

Vibrational ModeNitro (M-NO₂) CoordinationNitrito (M-ONO) CoordinationSpectroscopic Activity
Asymmetric Stretch (νas) ~1400 - 1470 cm⁻¹~1400 - 1485 cm⁻¹ (N=O stretch)IR & Raman
Symmetric Stretch (νs) ~1300 - 1340 cm⁻¹~1000 - 1100 cm⁻¹ (N-O stretch)IR & Raman
Bending/Deformation (δ) ~810 - 850 cm⁻¹~800 - 860 cm⁻¹IR & Raman
Metal-Ligand Stretch (ν(M-L)) ~400 - 500 cm⁻¹ (ν(M-N))~350 - 450 cm⁻¹ (ν(M-O))Raman

Note: The exact frequencies can vary depending on the metal center, its oxidation state, and the other ligands in the coordination sphere. However, the significant difference in the symmetric stretching frequency (νs) is the most reliable diagnostic feature for distinguishing between the two isomers.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for identifying the coordination mode of the NO₂⁻ ligand based on its vibrational spectra.

G cluster_0 Spectroscopic Analysis start Acquire IR and/or Raman Spectrum check_vs Observe Symmetric Stretch (νs) ~1300-1340 cm⁻¹? start->check_vs nitro Nitro (M-NO₂) Coordination check_vs->nitro Yes nitrito Nitrito (M-ONO) Coordination check_vs->nitrito No (Observe ~1000-1100 cm⁻¹) check_vas_delta Corroborate with Asymmetric Stretch (νas) and Bending (δ) Modes nitro->check_vas_delta nitrito->check_vas_delta end Isomer Identified check_vas_delta->end

Caption: Logical workflow for distinguishing nitro and nitrito coordination modes using vibrational spectroscopy.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of nitro and nitrito linkage isomers, based on the well-established chemistry of cobalt(III) ammine complexes.[3][4]

Synthesis of [Co(NH₃)₅Cl]Cl₂ (Starting Material)
  • Dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.

  • Slowly add cobalt(II) chloride hexahydrate to the stirring solution to form a slurry.

  • Carefully add 30% hydrogen peroxide dropwise to oxidize Co(II) to Co(III).

  • Heat the solution until the pink color disappears and a reddish-brown solution is formed.

  • Neutralize with concentrated hydrochloric acid and then add an excess to precipitate the product.

  • Cool the mixture in an ice bath and collect the purple crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration.

  • Wash the product with cold ethanol and then ether, and air dry.

Synthesis of [Co(NH₃)₅(ONO)]Cl₂ (Nitrito Isomer)
  • Dissolve the prepared [Co(NH₃)₅Cl]Cl₂ in aqueous ammonia.

  • Heat the solution gently, then cool it to room temperature.

  • Add a solution of sodium nitrite and acidify with hydrochloric acid.

  • Cool the mixture in an ice bath to precipitate the salmon-pink crystals of the nitrito isomer.

  • Collect the product by vacuum filtration, wash with cold water, ethanol, and ether, and air dry.

  • Crucially, the IR or Raman spectrum of the nitrito complex should be recorded promptly after synthesis, as it can isomerize to the more stable nitro form upon standing. [3]

Isomerization to [Co(NH₃)₅(NO₂)]Cl₂ (Nitro Isomer)
  • The nitro isomer can be obtained by heating an aqueous solution of the nitrito isomer.

  • Alternatively, the solid nitrito complex can be heated in an oven to induce isomerization.

  • The color of the complex will change from salmon-pink to a yellow-orange, indicating the formation of the nitro isomer.

  • The product can be recrystallized from hot water.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy:

    • Prepare a solid sample as a KBr pellet or a Nujol mull.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks for the νas(NO₂), νs(NO₂) and δ(ONO) vibrations.

  • Raman Spectroscopy:

    • Place a crystalline sample of the complex in a capillary tube or on a microscope slide.

    • Acquire the Raman spectrum using an appropriate laser excitation wavelength (e.g., 407 nm).[5][6][7][8]

    • Analyze the spectrum for the vibrational modes of the nitrite ligand and the metal-ligand stretching frequencies. Resonance Raman spectroscopy can be particularly useful for enhancing the signals of the chromophoric metal-ligand unit.[5][6][7][8][9][10]

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the definitive characterization of nitro and nitrito linkage isomers. The significant and predictable differences in the vibrational frequencies of the NO₂⁻ ligand, particularly the symmetric stretch, provide a robust method for distinguishing between these coordination modes. By following established synthetic and spectroscopic protocols, researchers can confidently identify the specific isomer present in their samples, which is a critical step in understanding and controlling the properties and reactivity of these important coordination compounds.

References

quantitative analysis methods for assessing the purity of Potassium hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative analytical methods for assessing the purity of Potassium hexanitrorhodate(III) (K₃[Rh(NO₂)₆]). The selection of an appropriate analytical technique is critical for quality control, ensuring the identity, strength, and quality of this compound in research and pharmaceutical development. This document outlines various methodologies, presents their comparative performance data, and provides detailed experimental protocols.

Comparison of Quantitative Analysis Methods

The purity of Potassium hexanitrorhodate(III) can be determined by a variety of analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the expected impurities, and the available instrumentation.

Analytical MethodPrincipleTarget Analyte(s)AdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (RSD%)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measurement of electromagnetic radiation emitted from excited atoms and ions in a plasma.Rhodium (Rh), Potassium (K), and metallic impurities.High sensitivity, multi-element analysis, robust and reliable.[1]Destructive, potential for spectral and matrix interferences.[1]Rh: 0.004 ppm (LOD), 0.04 ppm (LOQ)[1]< 2%[1]
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or UV detection.Nitrite (NO₂⁻), counter-ions (K⁺), and ionic impurities.High selectivity for ionic species, can determine the complex's stoichiometry.Requires specific columns and eluents, may have limited sensitivity for certain ions.Analyte dependent, typically in the low ppm range.< 5%
UV-Visible Spectrophotometry Measurement of the absorption of light in the visible and ultraviolet regions by the analyte.Hexanitrorhodate(III) complex ([Rh(NO₂)₆]³⁻).Simple, rapid, non-destructive, and cost-effective for routine analysis.[2][3]Limited selectivity, susceptible to interference from other absorbing species.Analyte and matrix dependent.< 2%[2]
Gravimetric Analysis Quantitative determination of an analyte based on the mass of a solid.Rhodium (Rh).High accuracy and precision, absolute method (no calibration required).Time-consuming, requires careful technique, not suitable for trace analysis.Dependent on balance sensitivity.< 0.5%
X-ray Fluorescence (XRF) Measurement of fluorescent X-rays emitted from a sample that has been excited by X-rays.Elemental composition (Rh, K, and heavier elemental impurities).Non-destructive, rapid screening tool, minimal sample preparation.[4]Lower sensitivity for lighter elements, matrix effects can be significant.Element dependent, typically in the ppm to % range.Variable, typically 1-5%

Experimental Protocols

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Rhodium Content

This method is suitable for the accurate determination of the rhodium content, which is a primary indicator of the purity of Potassium hexanitrorhodate(III).

Instrumentation:

  • ICP-OES Spectrometer with a suitable nebulizer and spray chamber.

Reagents:

  • High-purity nitric acid (HNO₃).

  • Rhodium standard solution (1000 ppm).

  • Potassium hexanitrorhodate(III) sample.

  • Deionized water (18 MΩ·cm).

  • Internal standard solution (e.g., Yttrium, 10 ppm).

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the Potassium hexanitrorhodate(III) sample and dissolve it in a 100 mL volumetric flask with 2% (v/v) nitric acid.

  • Standard Preparation: Prepare a series of calibration standards by diluting the rhodium standard solution with 2% nitric acid to cover a concentration range of 1 to 50 ppm. Add the internal standard to all samples and standards to a final concentration of 1 ppm.

  • Instrumental Analysis: Aspirate the blank (2% nitric acid), standards, and sample solutions into the ICP-OES.

  • Measurement: Monitor the emission intensity of rhodium at a suitable wavelength (e.g., 343.489 nm).

  • Quantification: Construct a calibration curve by plotting the emission intensity ratio (Rh/Internal Standard) versus the concentration of the standards. Determine the concentration of rhodium in the sample solution from the calibration curve and calculate the purity of the Potassium hexanitrorhodate(III).

Ion Chromatography (IC) for Nitrite and Potassium Content

This method allows for the determination of the stoichiometric ratio of potassium and nitrite to rhodium, providing a comprehensive purity assessment.

Instrumentation:

  • Ion Chromatograph equipped with a suitable anion-exchange column (for nitrite), a cation-exchange column (for potassium), a suppressor, and a conductivity detector.

Reagents:

  • Potassium hexanitrorhodate(III) sample.

  • Nitrite standard solution (1000 ppm).

  • Potassium standard solution (1000 ppm).

  • Appropriate eluent (e.g., sodium carbonate/bicarbonate for anions, methanesulfonic acid for cations).

  • Deionized water (18 MΩ·cm).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in deionized water to a suitable concentration (e.g., 10 ppm).

  • Standard Preparation: Prepare a series of calibration standards for both nitrite and potassium in deionized water.

  • Chromatographic Conditions: Set the appropriate eluent composition, flow rate, and column temperature.

  • Analysis: Inject the standards and the sample solution into the ion chromatograph.

  • Quantification: Identify and quantify the nitrite and potassium peaks based on their retention times and the calibration curves. Calculate the molar ratio of K⁺ and NO₂⁻ to Rh (determined by ICP-OES) to assess the stoichiometric purity.

UV-Visible Spectrophotometry for Hexanitrorhodate(III) Complex

This is a rapid method for routine checks of the concentration and purity of the complex in solution.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Potassium hexanitrorhodate(III) sample.

  • Deionized water or a suitable buffer solution.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Wavelength Selection: Scan the UV-Vis spectrum of a diluted sample solution to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the series of standard solutions at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution of unknown concentration at the λmax.

  • Calculation: Determine the concentration of the hexanitrorhodate(III) complex in the sample using the calibration curve. The purity can be estimated by comparing this to the expected concentration based on the weighed amount.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of Potassium hexanitrorhodate(III).

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary/Screening Analysis cluster_3 Data Analysis & Purity Calculation Sample Sample Dissolution Dissolution Sample->Dissolution XRF XRF (Elemental Screen) Sample->XRF Direct Analysis ICP_OES ICP-OES (Rh, K, Impurities) Dissolution->ICP_OES Aliquot 1 IC Ion Chromatography (NO2-, K+) Dissolution->IC Aliquot 2 UV_Vis UV-Vis (Complex) Dissolution->UV_Vis Aliquot 3 Data_Analysis Data Analysis ICP_OES->Data_Analysis IC->Data_Analysis UV_Vis->Data_Analysis XRF->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Purity Assessment Workflow

This comprehensive approach, combining elemental and ionic analysis with spectrophotometry, provides a robust assessment of the purity of Potassium hexanitrorhodate(III), ensuring its suitability for research, development, and manufacturing applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Potassium Hexanitrorhodate(III): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Potassium hexanitrorhodate(III), a complex rhodium compound, requires careful consideration for its disposal to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for Potassium hexanitrorhodate(III), the following general precautions for rhodium compounds should be strictly adhered to. All rhodium compounds should be regarded as potentially toxic.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Handling:

  • Avoid generating dust.[1]

  • Work in a well-ventilated area, preferably a fume hood.

  • Prevent contact with skin and eyes.[1]

  • Do not discharge into sewers or waterways.[2]

Step-by-Step Disposal Procedure

The disposal of Potassium hexanitrorhodate(III) must be conducted in accordance with local, state, and federal regulations.[2] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3]

  • Waste Identification and Segregation:

    • Treat all waste containing Potassium hexanitrorhodate(III) as hazardous waste.

    • Keep this waste separate from other chemical waste streams to avoid potentially dangerous reactions.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("Potassium hexanitrorhodate(III) Waste"), the associated hazards, and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed professional waste disposal company to arrange for the pickup and proper treatment of the hazardous waste.[4] These companies are equipped to handle and dispose of hazardous materials in compliance with all regulations.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste disposal company.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation.[1]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Collect all cleanup materials and place them in the hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and provide them with the location and nature of the hazard.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Rhodium Recovery and Recycling

Rhodium is a valuable precious metal, and its recovery from waste streams is both economically and environmentally beneficial.[3] Various methods can be employed for rhodium recovery, including:

  • Precipitation

  • Ion exchange

  • Solvent extraction

It is important to note that these recovery processes are typically performed by specialized recycling facilities. When possible, sending rhodium-containing waste to a facility that can reclaim the metal is the preferred option.[3]

Disposal and Regulatory Summary

ParameterGuidelineCitation
Waste Classification Hazardous Waste[3](3)
Primary Regulation (U.S.) Resource Conservation and Recovery Act (RCRA)[3](3)
Disposal Method Licensed Hazardous Waste Disposal Service[4](4)
Environmental Precaution Do not discharge into sewers or waterways[2](2)
Recycling Option Rhodium recovery through specialized facilities[3](3)

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Have Potassium Hexanitrorhodate(III) Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor document Document Waste for Disposal contact_vendor->document end End: Waste Disposed document->end

Caption: Disposal workflow for Potassium hexanitrorhodate(III).

References

Essential Safety and Logistical Information for Handling Potassium Hexanitrorhodate(III)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Potassium Hexanitrorhodate(III) was found. The following guidance is based on the known hazards of rhodium compounds and inorganic nitrites. All rhodium compounds should be regarded as potentially toxic.[1][2] It is imperative to handle this substance with care in a well-ventilated area, minimizing all forms of contact.[3][4]

This document provides a procedural guide for the safe handling, storage, and disposal of Potassium Hexanitrorhodate(III) for researchers, scientists, and drug development professionals. The information is compiled to ensure minimal risk and to establish a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Rhodium compounds can be hazardous upon inhalation, ingestion, or skin contact, potentially causing respiratory issues, skin irritation, and in severe cases, long-term health problems.[3] Although the toxicity of Potassium Hexanitrorhodate(III) is not fully documented, it should be treated as a hazardous substance.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential absorption.
Body Protection Laboratory coat.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.Minimizes inhalation of potentially toxic dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling:

    • Handle Potassium Hexanitrorhodate(III) exclusively within a chemical fume hood to minimize inhalation exposure.

    • Use spatulas and other tools to handle the solid material, avoiding direct contact.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.

  • Storage:

    • Store Potassium Hexanitrorhodate(III) in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong acids and oxidizing agents.

Disposal Plan

The disposal of rhodium-containing waste is subject to federal, state, and local regulations.[5] Due to the value of rhodium, recycling through a certified precious metal refiner is the preferred method of disposal.[6][7][8][9][10]

Table 2: Disposal Guidelines

Waste Type Disposal Method
Solid Waste (unused chemical, contaminated consumables) Collect in a designated, sealed, and labeled hazardous waste container.
Aqueous Waste (solutions containing the compound) Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers Rinse thoroughly with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the decontaminated container according to institutional guidelines.

Note: Never dispose of rhodium-containing waste down the drain.

Logical Workflow for Handling and Disposal

G Workflow for Handling and Disposal of Potassium Hexanitrorhodate(III) prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Use Fume Hood - Avoid Contact - Minimize Dust prep->handling storage Storage - Tightly Sealed - Cool, Dry, Ventilated - Segregate Incompatibles handling->storage spill Spill or Exposure handling->spill waste_gen Waste Generation handling->waste_gen storage->handling first_aid First Aid - Eye Wash - Skin Wash - Seek Medical Attention spill->first_aid waste_collection Waste Collection - Designated Containers - Labeled & Sealed waste_gen->waste_collection disposal Disposal - Precious Metal Refiner - Follow Regulations waste_collection->disposal

Caption: Logical workflow for the safe handling and disposal of Potassium Hexanitrorhodate(III).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.